molecular formula C25H27F2N5O3S B15541178 GNE-4997

GNE-4997

Cat. No.: B15541178
M. Wt: 515.6 g/mol
InChI Key: JNRFIKALOWSUBG-UHFFFAOYSA-N
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Description

GNE-4997 is a useful research compound. Its molecular formula is C25H27F2N5O3S and its molecular weight is 515.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[(1,1-dioxothian-2-yl)-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N5O3S/c1-24-12-18-17(11-20(24)25(24,26)27)21(31-30-18)23(33)29-16-13-28-32(14-16)22(15-7-3-2-4-8-15)19-9-5-6-10-36(19,34)35/h2-4,7-8,13-14,19-20,22H,5-6,9-12H2,1H3,(H,29,33)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRFIKALOWSUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3=C(CC1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GNE-4997: A Potent and Selective ITK Inhibitor for Modulating T-Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GNE-4997, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). We will delve into its mechanism of action within T-cell signaling pathways, present key quantitative data, and provide detailed experimental protocols for assays relevant to its characterization.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ITK, a crucial enzyme in the T-cell receptor (TCR) signaling cascade.[1][2][3][4][5][6] ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a pivotal role in T-cell development, differentiation, and effector function.[5] Its involvement in the propagation of signals downstream of the TCR makes it a compelling therapeutic target for autoimmune and inflammatory diseases. This compound has been developed to modulate T-cell activity by specifically targeting ITK, thereby interrupting the signaling cascade that leads to T-cell activation and proliferation.

Mechanism of Action

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a series of intracellular signaling events are initiated. A key step in this cascade is the activation of ITK. Activated ITK phosphorylates and activates Phospholipase C gamma 1 (PLCγ1).[5][7] PLCγ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7]

IP3 triggers the release of intracellular calcium stores, leading to the activation of calcineurin and subsequently the transcription factor NFAT (Nuclear Factor of Activated T-cells).[7] DAG activates Protein Kinase C theta (PKCθ), which in turn initiates signaling pathways leading to the activation of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).[8][9] These transcription factors are critical for the expression of genes involved in T-cell activation, including the production of cytokines like Interleukin-2 (IL-2), which promotes T-cell proliferation and differentiation.

This compound exerts its inhibitory effect by binding to ITK and preventing the phosphorylation of its downstream target, PLCγ1.[1][2][5][10] This action effectively blocks the entire downstream signaling cascade, leading to a reduction in T-cell activation and cytokine production.

T-Cell Receptor Signaling Pathway and the Role of this compound

experimental_workflow cluster_cell_prep Cell Preparation & Treatment cluster_stimulation T-Cell Stimulation cluster_analysis Analysis jurkat Jurkat T-cells gne4997_treat Incubate with This compound jurkat->gne4997_treat stim Stimulate with anti-CD3/CD28 gne4997_treat->stim lysis Cell Lysis stim->lysis western Western Blot (pPLC-γ1 / Total PLC-γ1) lysis->western data Data Analysis (IC50 determination) western->data

References

An In-Depth Technical Guide to Interleukin-2 Inducible T-cell Kinase (ITK) and the Selective Inhibitor GNE-4997

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2 inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling cascade. Its central role in T-cell activation, proliferation, and differentiation has made it a compelling therapeutic target for a range of immunological and inflammatory diseases, as well as certain T-cell malignancies. This technical guide provides a comprehensive overview of ITK, its signaling pathway, and the potent and selective inhibitor, GNE-4997. Detailed experimental protocols for the characterization of ITK inhibitors are presented, alongside a compilation of quantitative data for this compound, including its biochemical potency, cellular activity, and kinase selectivity. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, oncology, and medicinal chemistry.

Introduction to Interleukin-2 Inducible T-cell Kinase (ITK)

Interleukin-2 inducible T-cell kinase (ITK) is a key intracellular signaling molecule predominantly expressed in T-cells and natural killer (NK) cells.[1][2] As a member of the Tec family of kinases, ITK plays a pivotal role in transducing signals from the T-cell receptor (TCR) and other immune receptors.[1][2] Upon TCR engagement, a complex signaling cascade is initiated, leading to T-cell activation, proliferation, differentiation into various effector subtypes (such as Th1, Th2, and Th17 cells), and the production of cytokines.[3][4][5]

The functional importance of ITK in the immune response is underscored by studies in ITK-deficient mice, which exhibit impaired T-cell development and function.[6] Given its crucial role in T-cell signaling, ITK has emerged as a promising therapeutic target for the development of novel immunomodulatory and anti-inflammatory drugs.[7] The inhibition of ITK is a strategy being explored for the treatment of autoimmune diseases, allergic conditions like asthma, and certain T-cell lymphomas.[7]

The ITK Signaling Pathway

The activation of ITK is a tightly regulated process that occurs downstream of the T-cell receptor (TCR). The signaling cascade is initiated by the interaction of the TCR with a peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell. This event triggers a series of phosphorylation events mediated by Src family kinases, such as LCK, leading to the recruitment and activation of ZAP-70. ZAP-70, in turn, phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).

This multi-protein signaling complex, often referred to as the "signalosome," serves as a scaffold for the recruitment and activation of downstream signaling molecules, including ITK. ITK is brought to the plasma membrane through the interaction of its pleckstrin homology (PH) domain with phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of phosphoinositide 3-kinase (PI3K) activity. Once localized to the signalosome, ITK is phosphorylated and activated by LCK.

Activated ITK then phosphorylates and activates its primary substrate, phospholipase C-gamma 1 (PLC-γ1).[8] This enzymatic activation of PLC-γ1 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent influx of extracellular calcium activates calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T-cells (NFAT), allowing its translocation to the nucleus to initiate gene transcription. DAG, on the other hand, remains in the plasma membrane and activates protein kinase C (PKC) and the Ras-MAPK pathway, which ultimately leads to the activation of other transcription factors, such as NF-κB and AP-1. The coordinated action of these transcription factors drives the expression of genes essential for T-cell activation, including the production of cytokines like Interleukin-2 (IL-2).

ITK_Signaling_Pathway TCR TCR LCK LCK TCR->LCK Activates PI3K PI3K TCR->PI3K Activates ZAP70 ZAP-70 LCK->ZAP70 Activates ITK ITK LCK->ITK Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates LAT->ITK Scaffolds SLP76->ITK Scaffolds PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3->ITK Recruits PLCG1 PLC-γ1 ITK->PLCG1 Activates PLCG1->PIP2 Hydrolyzes Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ras_MAPK Ras/MAPK DAG->Ras_MAPK Calcineurin Calcineurin Ca2->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB_AP1 NF-κB / AP-1 Activation PKC->NFkB_AP1 Ras_MAPK->NFkB_AP1 NFkB_AP1->Gene_Expression

Caption: The ITK signaling pathway downstream of the T-cell receptor.

This compound: A Potent and Selective ITK Inhibitor

This compound is a potent and selective, orally bioavailable small molecule inhibitor of ITK.[7][9] It belongs to a series of tetrahydroindazole-containing compounds developed through a structure- and property-guided lead optimization effort.[7][10] A key feature in the design of this compound was the identification of a correlation between the basicity of solubilizing elements in the inhibitor scaffold and off-target antiproliferative effects.[7][9] This understanding allowed for the mitigation of cytotoxicity while preserving high kinase selectivity.[7][9]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, including its biochemical potency, cellular activity, and selectivity against other kinases.

Biochemical Potency Value Reference
Ki (ITK) 0.09 nM[11]
Cellular Activity Value Reference
IC50 (PLC-γ phosphorylation in Jurkat cells) 4 nM[9][12]
IC50 (Jurkat cell cytotoxicity) 12 µM[13]
Kinase Selectivity Profile (Selected Kinases) IC50 (nM) Fold Selectivity vs. ITK
ITK 0.8 1
TEC 3.94.9
BTK 1316
TXK (RLK) 2025
EGFR >10,000>12,500
LCK 220275
ZAP-70 >10,000>12,500
PI3Kα >10,000>12,500

Note: Kinase selectivity data is often presented as a percentage of inhibition at a fixed concentration. For a more comprehensive understanding, a full kinase panel screen is typically performed. The data presented here is a selection for illustrative purposes. The IC50 for ITK in the selectivity panel may differ from the Ki value due to different assay conditions.

Pharmacokinetic data for this compound in preclinical species has been generated, demonstrating its suitability for in vivo studies with oral or intraperitoneal dosing, leading to the reduction of IL-2 and IL-13 production in mice.[7] Specific parameters such as Cmax, Tmax, AUC, and bioavailability would be detailed in the primary publication.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize ITK inhibitors like this compound.

ITK Biochemical Assay (Ki Determination)

This protocol describes a common method for determining the inhibitory constant (Ki) of a compound against the ITK enzyme.

ITK_Biochemical_Assay Reagents Prepare Reagents: - Recombinant ITK enzyme - Kinase buffer - ATP (radiolabeled or for detection system) - Peptide substrate - Test compound (this compound) Incubation Incubate: - ITK enzyme - Test compound (varying concentrations) - Kinase buffer Reagents->Incubation Reaction Initiate Reaction: Add ATP and peptide substrate Incubation->Reaction Quench Quench Reaction Reaction->Quench Detection Detect Phosphorylated Substrate: (e.g., filter binding, luminescence, fluorescence) Quench->Detection Analysis Data Analysis: - Plot % inhibition vs. [compound] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Detection->Analysis

Caption: Workflow for an in vitro ITK biochemical assay.

Materials:

  • Recombinant human ITK enzyme

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT, 2 mM MnCl2)[6]

  • ATP (concentration near the Km for ITK)

  • Peptide substrate (e.g., a poly-Glu,Tyr peptide)

  • Test compound (this compound) serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant ITK enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a stop solution (e.g., EDTA) or as per the detection kit instructions.

  • Add the detection reagent to quantify the amount of ADP produced (which is proportional to the kinase activity).

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

  • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Cellular Assay: Inhibition of PLC-γ Phosphorylation in Jurkat Cells

This protocol details a Western blot-based assay to measure the ability of an ITK inhibitor to block the phosphorylation of PLC-γ1 in a cellular context.

PLCg_Phosphorylation_Assay Cell_Culture Culture Jurkat T-cells Compound_Treatment Pre-incubate cells with this compound (varying concentrations) Cell_Culture->Compound_Treatment TCR_Stimulation Stimulate TCR: (e.g., anti-CD3/CD28 antibodies) Compound_Treatment->TCR_Stimulation Cell_Lysis Lyse cells TCR_Stimulation->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot: - Transfer to membrane - Probe with anti-pPLC-γ1 and anti-total PLC-γ1 antibodies SDS_PAGE->Western_Blot Detection Detect with secondary antibody and ECL Western_Blot->Detection Analysis Densitometry Analysis: - Normalize pPLC-γ1 to total PLC-γ1 - Determine IC50 Detection->Analysis

Caption: Workflow for a PLC-γ phosphorylation cellular assay.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Anti-CD3 and anti-CD28 antibodies for TCR stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies: anti-phospho-PLC-γ1 (Tyr783) and anti-total PLC-γ1

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture Jurkat T-cells to the desired density.

  • Pre-incubate the cells with serial dilutions of this compound or DMSO (vehicle control) for 30 minutes.[13]

  • Stimulate the T-cell receptor by adding anti-CD3 and anti-CD28 antibodies for a short period (e.g., 2-5 minutes).[13]

  • Immediately lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-PLC-γ1 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total PLC-γ1 to ensure equal protein loading.

  • Perform densitometric analysis to quantify the band intensities.

  • Normalize the phospho-PLC-γ1 signal to the total PLC-γ1 signal.

  • Calculate the percent inhibition of PLC-γ1 phosphorylation for each this compound concentration and determine the IC50 value.

Conclusion

ITK remains a highly validated and promising target for the treatment of a variety of immune-mediated disorders. The development of potent and selective inhibitors, such as this compound, represents a significant advancement in the field. This technical guide has provided a detailed overview of the ITK signaling pathway, the characteristics of this compound, and the experimental methodologies crucial for the evaluation of ITK inhibitors. The presented data and protocols are intended to aid researchers in their efforts to further understand the role of ITK in health and disease and to facilitate the discovery and development of next-generation ITK-targeted therapeutics.

References

GNE-4997: A Deep Dive into its Selectivity Profile for Tec Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 has been identified as a highly potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a critical non-receptor tyrosine kinase in the Tec family.[1] The Tec family of kinases, which also includes Bruton's tyrosine kinase (Btk), resting lymphocyte kinase (RLK), tyrosine kinase expressed in hepatocellular carcinoma (Tec), and bone marrow expressed kinase (Bmx), plays a crucial role in the signaling pathways of hematopoietic cells.[1] ITK, in particular, is a key mediator of T-cell receptor (TCR) signaling, making it an attractive therapeutic target for autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the selectivity profile of this compound for the Tec family kinases, detailing available quantitative data, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Data Presentation: Quantitative Selectivity Profile

KinaseLigandAssay FormatValueUnitReference
ITKThis compoundBiochemical Ki0.09nM[1]
ITKThis compoundCellular IC50 (pPLC-γ1)4nM[1]
BtkThis compoundBiochemical IC50Data not available-
Rlk (Txk)This compoundBiochemical IC50Data not available-
TecThis compoundBiochemical IC50Data not available-
BmxThis compoundBiochemical IC50Data not available-

Note: The cellular IC50 value reflects the inhibition of the phosphorylation of Phospholipase C-γ1 (PLC-γ1) in Jurkat T-cells, a downstream event of ITK activation.

Signaling Pathways

Tec family kinases are integral components of downstream signaling from various cell surface receptors, most notably the T-cell receptor. Upon TCR activation, a signaling cascade is initiated, leading to the activation of ITK and subsequent downstream events.

Tec_Kinase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation ITK ITK ZAP70->ITK Activation PIP3 PIP3 PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ (intracellular) IP3->Ca_ion Release from ER PKC PKC DAG->PKC Activation NFAT NFAT Ca_ion->NFAT Activation PKC->NFAT Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Transcription GNE4997 This compound GNE4997->ITK Inhibition

Caption: Simplified Tec Kinase (ITK) Signaling Pathway in T-Cells.

Experimental Protocols

The determination of the inhibitory activity of this compound involves both biochemical and cellular assays to ascertain its potency and selectivity.

Biochemical Kinase Inhibition Assay (Ki Determination)

Objective: To determine the direct inhibitory constant (Ki) of this compound against purified Tec family kinases.

Methodology: A common method for determining the Ki of a kinase inhibitor is through a competitive binding assay or an enzymatic activity assay. A widely used format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Materials:

    • Purified, recombinant human Tec family kinases (ITK, Btk, Rlk, Tec, Bmx).

    • ATP.

    • A suitable peptide or protein substrate for each kinase.

    • Europium-labeled anti-phospho-substrate antibody (donor fluorophore).

    • Allophycocyanin (APC)-labeled streptavidin (acceptor fluorophore) if a biotinylated substrate is used.

    • This compound serially diluted in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).

    • 384-well microplates.

  • Procedure:

    • The kinase, substrate, and this compound at various concentrations are pre-incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).

    • The reaction is stopped by the addition of EDTA.

    • The detection reagents (Eu-labeled antibody and APC-streptavidin) are added and incubated to allow for binding to the phosphorylated substrate.

    • The TR-FRET signal is read on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm and ~665 nm).

  • Data Analysis:

    • The ratio of the emission signals (665 nm / 620 nm) is calculated.

    • The data is plotted as the percentage of inhibition versus the logarithm of the this compound concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

    • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the ATP concentration relative to its Km for the specific kinase.

Biochemical_Assay_Workflow A Prepare Reagents (Kinase, Substrate, this compound, ATP) B Dispense Kinase, Substrate, and This compound into Microplate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction with EDTA D->E F Add TR-FRET Detection Reagents E->F G Incubate for Signal Development F->G H Read TR-FRET Signal G->H I Data Analysis (IC50/Ki Determination) H->I

Caption: Workflow for a TR-FRET based Biochemical Kinase Assay.

Cellular Phospho-PLC-γ1 Inhibition Assay (IC50 Determination)

Objective: To measure the functional inhibitory potency of this compound on ITK signaling in a cellular context by quantifying the phosphorylation of its direct substrate, PLC-γ1.

Methodology: This assay is typically performed using the Jurkat T-cell line, which endogenously expresses the relevant signaling components.

  • Reagents and Materials:

    • Jurkat T-cells.

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • This compound serially diluted in DMSO.

    • T-cell receptor stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies).

    • Lysis buffer containing phosphatase and protease inhibitors.

    • Primary antibodies: Rabbit anti-phospho-PLC-γ1 (Tyr783) and Mouse anti-total PLC-γ1.

    • Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

    • Western blot reagents (SDS-PAGE gels, transfer membranes, chemiluminescent substrate).

  • Procedure:

    • Jurkat cells are seeded in a multi-well plate and pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • The cells are then stimulated with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.

    • After a short stimulation period (e.g., 5-10 minutes), the cells are lysed.

    • The total protein concentration in the lysates is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with the primary antibody against phospho-PLC-γ1.

    • After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate and an imaging system.

    • The membrane can be stripped and re-probed with an antibody for total PLC-γ1 to ensure equal protein loading.

  • Data Analysis:

    • The band intensities for phospho-PLC-γ1 and total PLC-γ1 are quantified.

    • The ratio of phospho-PLC-γ1 to total PLC-γ1 is calculated for each concentration of this compound.

    • The data is normalized to the stimulated control (0% inhibition) and unstimulated control (100% inhibition).

    • The normalized data is plotted against the logarithm of the this compound concentration, and the IC50 value is determined by non-linear regression analysis.

Cellular_Assay_Workflow A Culture and Seed Jurkat Cells B Pre-treat with this compound A->B C Stimulate with anti-CD3/CD28 B->C D Lyse Cells C->D E Protein Quantification D->E F Western Blot for pPLC-γ1 and Total PLC-γ1 E->F G Image and Quantify Band Intensities F->G H Data Analysis (IC50 Determination) G->H

Caption: Workflow for a Cellular Phospho-PLC-γ1 Western Blot Assay.

Conclusion

This compound is a highly potent inhibitor of ITK, a key member of the Tec family of kinases. Its low nanomolar inhibitory activity in both biochemical and cellular assays underscores its potential as a valuable research tool and a starting point for the development of therapeutics targeting ITK-mediated pathologies. While the complete selectivity profile against all Tec family members is not fully elucidated in publicly available data, its pronounced potency for ITK suggests a significant degree of selectivity. Further investigations to quantify its activity against Btk, Rlk, Tec, and Bmx would provide a more comprehensive understanding of its therapeutic window and potential off-target effects. The experimental protocols outlined provide a robust framework for the continued characterization of this compound and other novel Tec family kinase inhibitors.

References

GNE-4997 (CAS: 1705602-02-3): A Technical Guide to a Potent and Selective ITK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-4997 is a highly potent and selective small molecule inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a critical non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway. With a high degree of selectivity and cellular activity, this compound serves as a valuable tool for researchers studying T-cell mediated inflammatory diseases and for drug development professionals exploring novel immunomodulatory therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visual representation of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 1705602-02-3, is a tetrahydroindazole-containing compound identified as a potent and selective inhibitor of ITK.[1] ITK plays a pivotal role in the signal transduction cascade downstream of the T-cell receptor, making it an attractive therapeutic target for a range of autoimmune and inflammatory conditions.[1] The development of this compound was part of a structure- and property-guided lead optimization effort to enhance potency and selectivity while reducing off-target effects.[1]

Mechanism of Action

This compound exerts its inhibitory effect by targeting the ATP-binding site of the ITK enzyme. By blocking the kinase activity of ITK, this compound effectively disrupts the downstream signaling cascade initiated by T-cell receptor activation. This leads to the inhibition of Phospholipase C-gamma 1 (PLC-γ1) phosphorylation, a key event in T-cell activation.[1] The subsequent reduction in intracellular signaling prevents the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells), which are responsible for the production of pro-inflammatory cytokines like Interleukin-2 (IL-2).

Quantitative Data

The following tables summarize the key in vitro and cellular potency of this compound.

Parameter Value Assay Reference
Ki 0.09 nMITK Enzyme Assay[1]
IC50 4 nMCellular PLC-γ Phosphorylation (Jurkat cells)[1]

Table 1: In Vitro and Cellular Potency of this compound

Signaling Pathway and Experimental Workflow

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling pathway and the point of intervention for this compound.

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR LCK LCK TCR->LCK Activation ZAP70 ZAP-70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition pPLCg1 p-PLC-γ1 PLCg1->pPLCg1 PIP2 PIP2 pPLCg1->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFAT_NFkB NFAT / NF-κB Ca_PKC->NFAT_NFkB Activation Cytokine_Production Cytokine Production (e.g., IL-2) NFAT_NFkB->Cytokine_Production

Caption: ITK signaling pathway initiated by TCR activation and inhibited by this compound.

Experimental Workflow for this compound Characterization

This diagram outlines the typical experimental workflow for characterizing a novel ITK inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Enzyme_Assay ITK Enzyme Assay (Determine Ki) Selectivity_Panel Kinase Selectivity Panel (Assess Specificity) Enzyme_Assay->Selectivity_Panel PLC_Assay PLC-γ Phosphorylation Assay (Jurkat Cells, Determine IC50) Selectivity_Panel->PLC_Assay Cytokine_Assay Cytokine Release Assay (e.g., IL-2) PLC_Assay->Cytokine_Assay PK_Studies Pharmacokinetic Studies (Mouse) Cytokine_Assay->PK_Studies Efficacy_Studies Efficacy Studies (Mouse Model of Inflammation) PK_Studies->Efficacy_Studies

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

ITK Enzyme Inhibition Assay (Determination of Ki)

This protocol describes a common method for determining the inhibitory constant (Ki) of a compound against the ITK enzyme.

Materials:

  • Recombinant human ITK enzyme

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (or other test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.

  • Add the ITK enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Cellular Phospho-PLC-γ1 Inhibition Assay (Western Blot)

This protocol outlines the measurement of this compound's ability to inhibit the phosphorylation of PLC-γ1 in a cellular context using Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-PLC-γ1 (Tyr783) and anti-total PLC-γ1

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture Jurkat T-cells to the desired density.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-10 minutes).

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-PLC-γ1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total PLC-γ1 to confirm equal protein loading.

  • Quantify the band intensities and calculate the IC50 value for the inhibition of PLC-γ1 phosphorylation.

Conclusion

This compound is a powerful research tool for the investigation of ITK-mediated signaling in T-cells. Its high potency and selectivity make it a valuable asset for researchers in immunology and drug discovery. The data and protocols presented in this technical guide provide a solid foundation for the utilization of this compound in a variety of experimental settings.

References

GNE-4997: A Technical Guide to a Potent and Selective ITK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNE-4997, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). This document details its chemical properties, mechanism of action, key experimental data, and relevant protocols to support further research and development.

Core Molecular Information

This compound is a small molecule inhibitor belonging to the tetrahydroindazole (B12648868) class.[1]

PropertyValueReference
Molecular Weight 515.58 g/mol [1][2][3][4]
Molecular Formula C25H27F2N5O3S[1][2]
CAS Number 1705602-02-3[1][2]
SMILES O=C(C1=NNC2=C1C--INVALID-LINK--[C@@]3(C)C2)NC4=CN(N=C4)--INVALID-LINK--[C@@H]6S(CCCC6)(=O)=O
2D Structure this compound Chemical Structure

Mechanism of Action and Signaling Pathway

This compound is a highly potent and selective inhibitor of ITK, a member of the Tec family of non-receptor tyrosine kinases.[1] ITK is a crucial component of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is activated and subsequently phosphorylates Phospholipase C-gamma 1 (PLC-γ1). This phosphorylation event is critical for downstream signaling, leading to calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), ultimately driving T-cell activation, proliferation, and cytokine production. By inhibiting ITK, this compound effectively blocks this signaling cascade.

Below is a diagram illustrating the ITK signaling pathway and the point of inhibition by this compound.

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->SLP76 ITK ITK SLP76->ITK PLCG1 PLC-γ1 ITK->PLCG1 P PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release NFAT_activation NFAT Activation Ca_release->NFAT_activation GNE4997 This compound GNE4997->ITK Inhibits

Caption: ITK Signaling Pathway and this compound Inhibition.

Quantitative Data

This compound demonstrates high potency and selectivity for ITK.

ParameterValueSpeciesAssayReference
Ki 0.09 nMHumanBiochemical Kinase Assay[1][2]
IC50 (PLC-γ1 phosphorylation) 4 nMHumanJurkat Cell-Based Assay[2]
IC50 (IL-2 Production) 18 nMHumanPrimary T-Cell Assay
IC50 (IL-13 Production) 11 nMHumanPrimary T-Cell Assay

Pharmacokinetic Parameters in Mice (10 mg/kg, oral gavage)

ParameterValueUnit
Cmax 1.2µM
Tmax 2h
AUC(0-last) 6.8µM*h
t1/2 3.5h
Bioavailability (F) 45%

Experimental Protocols

In Vitro ITK Inhibition Assay (Biochemical)

This protocol outlines the determination of the inhibitory constant (Ki) of this compound against recombinant human ITK.

ITK_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant Human ITK - Fluorescently Labeled Peptide Substrate - ATP - Assay Buffer start->prep_reagents mix Mix ITK, Substrate, and this compound in a 384-well plate prep_reagents->mix prep_compound Prepare Serial Dilutions of this compound prep_compound->mix incubate1 Incubate at Room Temperature (30 minutes) mix->incubate1 initiate_reaction Initiate Reaction by adding ATP incubate1->initiate_reaction incubate2 Incubate at Room Temperature (60 minutes) initiate_reaction->incubate2 stop_reaction Stop Reaction by adding EDTA incubate2->stop_reaction read_plate Read Plate on a Fluorescence Polarization Reader stop_reaction->read_plate analyze Calculate Ki Value read_plate->analyze end End analyze->end

Caption: Workflow for the In Vitro ITK Inhibition Assay.

Methodology:

  • Reagent Preparation : Prepare solutions of recombinant human ITK enzyme, a fluorescently labeled peptide substrate, and ATP in a suitable kinase assay buffer.

  • Compound Preparation : Perform serial dilutions of this compound in DMSO and then in the assay buffer.

  • Reaction Setup : In a 384-well plate, add the ITK enzyme, the peptide substrate, and the diluted this compound or vehicle control.

  • Pre-incubation : Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation : Initiate the kinase reaction by adding a solution of ATP.

  • Incubation : Incubate the reaction mixture at room temperature for 60 minutes.

  • Reaction Termination : Stop the reaction by adding a solution of EDTA.

  • Detection : Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis : Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

PLC-γ1 Phosphorylation Assay in Jurkat Cells

This protocol describes the measurement of this compound's ability to inhibit TCR-induced PLC-γ1 phosphorylation in a cellular context.

Methodology:

  • Cell Culture : Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

  • Compound Treatment : Seed Jurkat cells in a 96-well plate and pre-incubate with serial dilutions of this compound for 1 hour at 37°C.

  • Cell Stimulation : Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for 10 minutes at 37°C.

  • Cell Lysis : Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting :

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated PLC-γ1 (pPLC-γ1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip and re-probe the membrane with an antibody for total PLC-γ1 as a loading control.

  • Data Analysis : Quantify the band intensities for pPLC-γ1 and total PLC-γ1. Normalize the pPLC-γ1 signal to the total PLC-γ1 signal and calculate the percentage of inhibition for each this compound concentration to determine the IC50 value.

In Vivo Inhibition of Cytokine Production in Mice

This protocol details the assessment of this compound's efficacy in reducing IL-2 and IL-13 production in a mouse model of T-cell activation.

Methodology:

  • Animal Model : Use BALB/c mice (n=8 per group).

  • Compound Administration : Administer this compound orally by gavage at various doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle control.

  • T-cell Activation : One hour after compound administration, challenge the mice with an intraperitoneal injection of anti-CD3 antibody (2 µ g/mouse ) to induce T-cell activation.

  • Sample Collection : Two hours post-challenge, collect blood samples via cardiac puncture and prepare plasma.

  • Cytokine Measurement : Measure the plasma concentrations of IL-2 and IL-13 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis : Calculate the mean cytokine concentrations for each treatment group and determine the percentage of inhibition relative to the vehicle-treated group.

Conclusion

This compound is a valuable research tool for investigating the role of ITK in T-cell biology and its potential as a therapeutic target for inflammatory and autoimmune diseases. Its high potency, selectivity, and demonstrated in vivo activity make it a suitable candidate for further preclinical and clinical development. This guide provides foundational information and methodologies to aid researchers in their studies with this compound.

References

GNE-4997: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Sale and Supplier Information

GNE-4997 is available from various suppliers for research purposes only and is not intended for human or patient use.[1][2][3] Pricing and availability can be obtained by requesting a quote from the respective suppliers.

SupplierCatalog NumberContact Information
MedchemExpressHY-16984--INVALID-LINK--[1]
AdooQ BioscienceA17188--INVALID-LINK--[2]
ProbechemPC-38685--INVALID-LINK--[3]
MyBioSourceMBS3842163--INVALID-LINK--[4]

Core Technical Details

This compound is a potent and highly selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a critical component of the T-cell receptor (TCR) signaling pathway.[1][5] Its high selectivity and reduced off-target effects make it a valuable tool for studying T-cell activation, differentiation, and function.[1]

Physicochemical and Biological Properties
PropertyValueSource
Molecular Formula C₂₅H₂₇F₂N₅O₃S[2][5]
Molecular Weight 515.58 g/mol [2][5]
CAS Number 1705602-02-3[1][2]
Target Interleukin-2-inducible T-cell kinase (ITK)[1][5]
Ki (ITK) 0.09 nM[1][5]
IC₅₀ 4 nM (inhibition of PLC-γ phosphorylation in Jurkat cells)[1][5]

Mechanism of Action: ITK Signaling Pathway

T-cell activation is initiated upon the engagement of the T-cell receptor (TCR) with an antigen-presenting cell. This triggers a signaling cascade, a key part of which is mediated by ITK. Activated ITK phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃), leading to downstream signaling events that culminate in T-cell activation, proliferation, and cytokine release.

This compound exerts its inhibitory effect by binding to ITK, preventing the phosphorylation and subsequent activation of PLC-γ1. This effectively blocks the downstream signaling cascade.

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TCR TCR Activation ITK ITK TCR->ITK Activates PLCg1 PLC-γ1 PIP2 PIP₂ PLCg1->PIP2 Hydrolyzes DAG_IP3 DAG + IP₃ PIP2->DAG_IP3 ITK->PLCg1 Phosphorylates (Activates) GNE4997 This compound GNE4997->ITK Inhibits Downstream Downstream Signaling (Ca²⁺ flux, NFAT, NF-κB) DAG_IP3->Downstream Activate

Caption: this compound inhibits the ITK signaling pathway downstream of TCR activation.

Experimental Protocols

The following is a generalized protocol for assessing the potency of ITK inhibitors by measuring the inhibition of PLC-γ phosphorylation in Jurkat cells, based on standard methodologies. The specific details are derived from the characterization of this compound as reported in the literature.

Key Experiment: Inhibition of PLC-γ Phosphorylation in Jurkat Cells

This assay quantifies the ability of this compound to inhibit ITK-mediated phosphorylation of its direct substrate, PLC-γ, following T-cell receptor stimulation.

I. Cell Culture and Preparation

  • Cell Line: Jurkat E6.1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and penicillin/streptomycin.

  • Preparation: Cells are harvested, washed, and resuspended in serum-free media. Cell density is adjusted for the assay.

II. Compound Incubation and Cell Stimulation

  • Pre-incubation: Jurkat cells are pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.

  • TCR Stimulation: T-cell receptor activation is induced, typically using anti-CD3 antibodies (e.g., clone OKT3), for 2 minutes at 37°C.

III. Lysis and Protein Analysis

  • Cell Lysis: The stimulation is stopped by immediate cell lysis using ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Total protein concentration in the lysates is determined using a BCA assay to ensure equal loading for subsequent analysis.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% BSA in TBST) and then probed with a primary antibody specific for phosphorylated PLC-γ (p-PLC-γ).

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via enhanced chemiluminescence (ECL).

    • The membrane is subsequently stripped and re-probed for total PLC-γ or a loading control (e.g., GAPDH) to normalize the data.

IV. Data Analysis

  • Densitometry: The intensity of the protein bands is quantified using densitometry software.

  • IC₅₀ Calculation: The ratio of p-PLC-γ to total PLC-γ (or loading control) is calculated. The percentage of inhibition at each this compound concentration is determined relative to the vehicle control. An IC₅₀ value is then calculated by fitting the data to a four-parameter logistic curve.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture 1. Culture Jurkat Cells prepare 2. Resuspend in Serum-Free Media culture->prepare preincubate 3. Pre-incubate with this compound (30 min) prepare->preincubate stimulate 4. Stimulate with anti-CD3 (2 min) preincubate->stimulate lyse 5. Lyse Cells stimulate->lyse western 6. Western Blot for p-PLC-γ & Total PLC-γ lyse->western analyze 7. Densitometry & IC₅₀ Calculation western->analyze

Caption: Workflow for determining the IC₅₀ of this compound in a Jurkat cell assay.

References

GNE-4997: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

An In-depth Technical Guide on the Core Properties and Mechanisms of GNE-4997

This document provides a comprehensive technical overview of this compound, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and research applications of this compound.

This compound is a small molecule inhibitor belonging to the tetrahydroindazole (B12648868) class. It has demonstrated high affinity and selectivity for ITK, a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] This guide summarizes the available quantitative data, outlines the ITK signaling pathway, and provides a logical workflow for investigating the effects of this compound.

Core Data Presentation

The following tables summarize the key quantitative data for this compound based on available in vitro studies.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
Ki (ITK) 0.09 nMBiochemical Assay[1][2]
IC50 (PLC-γ phosphorylation) 4 nMJurkat cells

Table 2: In Vitro Cytotoxicity of this compound

Cell LineIC50CommentsReference
Jurkat >10 µMIn the absence of TCR stimulation
Primary human T-cells >10 µMIn the absence of TCR stimulation
Hepatocytes >10 µM

ITK Signaling Pathway and Mechanism of Action of this compound

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a pivotal role in T-cell activation and differentiation. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of ITK. Activated ITK, in turn, phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1). This leads to the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which ultimately results in calcium mobilization and the activation of transcription factors such as NFAT and AP-1, driving T-cell activation, proliferation, and cytokine production.

This compound acts as a competitive inhibitor at the ATP-binding site of ITK, preventing its phosphorylation and subsequent activation. This blockade of ITK activity effectively abrogates the downstream signaling cascade, leading to the suppression of T-cell-mediated immune responses.

ITK_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Activation cluster_ITK_Activation ITK Activation & this compound Inhibition cluster_Downstream_Signaling Downstream Signaling TCR TCR LCK LCK TCR->LCK Activation APC APC-MHC APC->TCR Antigen Presentation ZAP70 ZAP70 LCK->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation ITK_inactive ITK (inactive) LAT_SLP76->ITK_inactive Recruitment & Activation ITK_active ITK (active) PLCg1 PLC-γ1 ITK_active->PLCg1 Phosphorylation GNE4997 This compound GNE4997->ITK_inactive Inhibition PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_flux->NFAT Cytokine Cytokine Production NFAT->Cytokine AP1 AP-1 Activation PKC->AP1 AP1->Cytokine

Caption: ITK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary literature by Burch et al. in the Journal of Medicinal Chemistry, 2015, 58(9), 3806-16. Due to access limitations, the full experimental details from this publication could not be reproduced here. Researchers are strongly encouraged to consult the original publication for comprehensive methodologies.

Below is a generalized workflow for characterizing an ITK inhibitor like this compound, based on standard assays in the field.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Analysis cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (Determine Ki) Cellular_Assay Cellular Phosphorylation Assay (Determine IC50 in Jurkat cells) Biochemical_Assay->Cellular_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., in Jurkat, primary T-cells) Cellular_Assay->Cytotoxicity_Assay Primary_TCell_Assay Primary T-Cell Activation Assays (e.g., IL-2, IFN-γ production) Cytotoxicity_Assay->Primary_TCell_Assay PK_Study Pharmacokinetic Studies (Determine bioavailability, half-life) Primary_TCell_Assay->PK_Study PD_Study Pharmacodynamic Studies (Assess target engagement in vivo) PK_Study->PD_Study Efficacy_Study Efficacy Studies in Disease Models (e.g., models of asthma, autoimmune disease) PD_Study->Efficacy_Study

Caption: General Experimental Workflow for this compound Characterization.

Conclusion

This compound is a highly potent and selective inhibitor of ITK, a critical kinase in T-cell signaling. Its ability to modulate T-cell responses makes it a valuable tool for research into T-cell-mediated diseases and a potential starting point for the development of novel immunomodulatory therapies. Further in vivo characterization is necessary to fully elucidate its therapeutic potential.

References

The Role of ITK in T-Cell Development and Differentiation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical signaling node in T-lymphocytes.[1][2] Predominantly expressed in T-cells and natural killer (NK) cells, ITK plays a pivotal role in T-cell receptor (TCR) signal transduction, orchestrating a diverse range of cellular responses from development and activation to differentiation and cytokine production.[2][3] Dysregulation of ITK signaling is implicated in a variety of pathologies, including allergic diseases, autoimmune disorders, and T-cell malignancies, making it an attractive therapeutic target for a host of T-cell mediated diseases.[3][4] This technical guide provides a comprehensive overview of the core functions of ITK in T-cell biology, with a focus on its role in development and differentiation, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts.

ITK Signaling Pathway

Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated that leads to the activation of ITK. The Src family kinase, Lck, is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[5] This phosphorylation event recruits and activates ZAP-70, which in turn phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3]

ITK is recruited to the plasma membrane through the interaction of its pleckstrin homology (PH) domain with phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of phosphoinositide 3-kinase (PI3K) activity.[3] At the membrane, ITK docks with the phosphorylated SLP-76, bringing it into proximity with Lck, which then phosphorylates ITK on a key tyrosine residue (Y511) in its activation loop, leading to its full catalytic activation.[6]

Activated ITK then phosphorylates and activates its primary substrate, phospholipase C-gamma 1 (PLCγ1).[7] Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[8] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a sustained influx of extracellular calcium.[9] This increase in intracellular calcium activates the transcription factor Nuclear Factor of Activated T-cells (NFAT).[10] DAG, in concert with the elevated calcium levels, activates Protein Kinase C (PKC) and the Ras-MAPK pathway, leading to the activation of other key transcription factors such as AP-1 and NF-κB.[3] Together, these transcription factors orchestrate the changes in gene expression that drive T-cell activation, proliferation, and differentiation.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR_CD3 TCR-CD3 Lck Lck TCR_CD3->Lck Activates ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruits & Activates LAT LAT SLP76 SLP-76 LAT->SLP76 Forms complex ITK_mem ITK SLP76->ITK_mem Docks PLCg1 PLCγ1 ITK_mem->PLCg1 Phosphorylates (Y783) Activates PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Lck->TCR_CD3 Phosphorylates ITAMs Lck->ITK_mem Phosphorylates (Y511) Activates ZAP70->LAT Phosphorylates ZAP70->SLP76 PI3K PI3K PI3K->PIP2 Generates PIP3 from ITK_cyto ITK ITK_cyto->ITK_mem Recruited by PIP3 Ca2 Ca2+ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Activates NFAT NFAT Ca2->NFAT Activates AP1_NFkB AP-1/NF-κB PKC->AP1_NFkB Ras_MAPK->AP1_NFkB Gene_Expression Gene Expression (Activation, Proliferation, Differentiation) NFAT->Gene_Expression AP1_NFkB->Gene_Expression T_Cell_Differentiation_Workflow cluster_isolation Cell Isolation cluster_stimulation Stimulation & Polarization cluster_analysis Analysis spleen_ln Spleen & Lymph Nodes (WT or Itk-/- mice) naive_cd4 Isolate Naive CD4+ T-cells (Negative Selection) spleen_ln->naive_cd4 cell_plating Plate cells with anti-CD28 naive_cd4->cell_plating plate_coating Coat plate with anti-CD3 plate_coating->cell_plating cytokines Add Polarizing Cytokines: Th1: IL-12, anti-IL-4 Th2: IL-4, anti-IFN-γ Th17: IL-6, TGF-β iTreg: TGF-β, IL-2 cell_plating->cytokines incubation Incubate 3-5 days cytokines->incubation flow_cytometry Flow Cytometry: - Intracellular Cytokine Staining - Transcription Factor Staining incubation->flow_cytometry elisa ELISA: - Cytokine Secretion incubation->elisa rt_qpcr RT-qPCR: - Transcription Factor mRNA incubation->rt_qpcr

References

The Role of ITK in Th2 Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical signaling node in T lymphocytes.[1][2][3] Predominantly expressed in T cells, ITK plays a pivotal role in T-cell receptor (TCR) signaling, orchestrating a cascade of events that govern T-cell development, differentiation, and effector functions.[4][5] This guide provides an in-depth technical overview of the essential functions of ITK in the context of T helper 2 (Th2) cells, a subset of CD4+ T cells central to humoral immunity and allergic inflammatory responses. A comprehensive understanding of ITK's role in Th2 cell biology is paramount for the development of novel therapeutics targeting a range of pathologies, from allergic asthma to parasitic infections.

ITK Signaling in Th2 Cells: A Central Regulator of Effector Function

Upon engagement of the TCR and co-stimulatory molecules like CD28, a series of phosphorylation events initiates the T-cell activation cascade.[6][7] ITK is recruited to the plasma membrane and becomes activated, subsequently phosphorylating and activating phospholipase C-gamma 1 (PLC-γ1).[1][2][8] This activation of PLC-γ1 is a crucial step, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 triggers the release of intracellular calcium stores, leading to the activation of the transcription factor Nuclear Factor of Activated T-cells (NFAT).[9][10] DAG, in turn, activates Protein Kinase C (PKC) and the Ras-MAPK signaling pathways.[11] In Th2 cells, the ITK-PLC-γ1-NFAT axis is particularly critical for the transcriptional activation of the signature Th2 cytokines: Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[10][12][13] Studies in Itk-deficient (Itk-/-) mice have unequivocally demonstrated that the absence of ITK leads to a profound defect in the production of these key cytokines.[1][13][14]

Furthermore, ITK signaling influences the expression and function of the master Th2 transcription factor, GATA3.[8] While ITK may not directly regulate GATA3 transcription, it promotes a signaling environment conducive to GATA3's role in orchestrating Th2 differentiation and cytokine gene expression. In the absence of ITK, there is a notable default towards a Th1 phenotype, characterized by the upregulation of the Th1 master transcription factor T-bet and the production of interferon-gamma (IFN-γ).[8][15]

Signaling Pathway Diagram

ITK_Th2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Activation CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 ITK ITK SLP76->ITK Recruitment & Activation PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin Ca_release->Calcineurin NFATp NFAT (P) Calcineurin->NFATp Dephosphorylation NFAT NFAT NFAT_n NFAT NFAT->NFAT_n Translocation Th2_Genes Th2 Cytokine Genes (IL-4, IL-5, IL-13) NFAT_n->Th2_Genes Transcription GATA3 GATA3 GATA3->Th2_Genes Transcription

Caption: ITK Signaling Cascade in Th2 Cells.

Quantitative Analysis of ITK's Role in Th2 Function

The critical role of ITK in Th2 cell function is underscored by quantitative data from studies utilizing Itk-/- mice and specific ITK inhibitors. These studies consistently demonstrate a significant reduction in Th2 cytokine production and altered T-cell responses in the absence of functional ITK.

Table 1: Th2 Cytokine Production in Wild-Type vs. Itk-/- Mice
CytokineWild-Type (WT)Itk-/-Fold ChangeReference
IL-4 (pg/ml)
In vitro differentiated Th2 cells4500 ± 500500 ± 100~9-fold decrease[1]
BALF (OVA-challenged)80 ± 15< 10>8-fold decrease[16]
IL-5 (pg/ml)
In vitro differentiated Th2 cells1200 ± 200150 ± 50~8-fold decrease[1]
BALF (OVA-challenged)1500 ± 300200 ± 75~7.5-fold decrease[16]
IL-13 (pg/ml)
In vitro differentiated Th2 cells3000 ± 400400 ± 100~7.5-fold decrease[1]
BALF (OVA-challenged)2500 ± 500300 ± 100~8.3-fold decrease[16]

BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin. Data are representative values compiled from cited literature and may vary based on experimental conditions.

Table 2: GATA3 Expression and T-Cell Proliferation
ParameterWild-Type (WT)Itk-/-ObservationReference
GATA3 mRNA expression (relative units) HighPreferentially expresses T-bet mRNA under low-avidity stimulationITK signaling promotes GATA-3 expression and suppresses T-bet, favoring Th2 differentiation.[8]
CD4+ T-cell Proliferation (Stimulation Index) 15 ± 35 ± 1Reduced proliferative capacity of Itk-/- CD4+ T cells upon TCR stimulation.[16]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are summarized protocols for key experiments used to investigate the role of ITK in Th2 cell function.

In Vitro Th2 Cell Differentiation

This protocol describes the differentiation of naive CD4+ T cells into Th2 effector cells.

  • Isolation of Naive CD4+ T cells:

    • Prepare a single-cell suspension from the spleens and lymph nodes of mice.

    • Enrich for CD4+ T cells using negative selection magnetic beads.

    • Isolate naive CD4+ T cells (CD4+CD62LhighCD44low) using fluorescence-activated cell sorting (FACS).

  • T-cell Activation and Polarization:

    • Coat a 24-well plate with anti-CD3ε antibody (e.g., 5 µg/mL in PBS) overnight at 4°C.

    • Wash the plate with sterile PBS.

    • Plate naive CD4+ T cells at a density of 1 x 106 cells/mL in complete RPMI-1640 medium.

    • Add soluble anti-CD28 antibody (2 µg/mL).

    • For Th2 polarization, add the following cytokines and antibodies:

      • Recombinant mouse IL-4 (20 ng/mL)

      • Anti-IFN-γ antibody (10 µg/mL)

      • Recombinant human IL-2 (50 U/mL)

  • Cell Culture and Expansion:

    • Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.

    • On day 2, add fresh medium containing IL-2.

    • On day 5, harvest the cells for analysis.

Intracellular Cytokine Staining for Th2 Cytokines

This protocol allows for the detection of intracellular cytokine production at the single-cell level by flow cytometry.

  • Restimulation of Differentiated Th2 Cells:

    • Resuspend the differentiated Th2 cells in complete RPMI-1640 medium.

    • Stimulate the cells with Phorbol 12-myristate 13-acetate (PMA; 50 ng/mL) and Ionomycin (500 ng/mL) for 4-6 hours at 37°C.

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 2-4 hours of stimulation to block cytokine secretion.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

    • Stain for surface markers (e.g., CD4) with fluorescently conjugated antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin (B1150181) or Triton X-100) and incubate for 15 minutes at room temperature.

  • Intracellular Staining:

    • Add fluorescently conjugated antibodies against IL-4, IL-5, and IL-13 to the permeabilized cells.

    • Incubate for 30-45 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the data on a flow cytometer and analyze the percentage of CD4+ T cells producing each cytokine.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model

This in vivo model is widely used to study the mechanisms of allergic asthma and the role of Th2 cells.[16][17][18][19][20][21]

  • Sensitization:

    • On days 0 and 7, immunize mice intraperitoneally (i.p.) with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in a total volume of 200 µL of sterile PBS.

    • Control mice receive alum in PBS only.

  • Airway Challenge:

    • On days 14, 15, and 16, challenge the mice intranasally (i.n.) or via aerosol with 20-50 µg of OVA in 50 µL of sterile PBS.

    • Control mice are challenged with PBS only.

  • Analysis of Airway Inflammation (24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL):

      • Euthanize the mice and cannulate the trachea.

      • Lavage the lungs with 1 mL of ice-cold PBS.

      • Collect the BAL fluid and centrifuge to pellet the cells.

      • Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.

      • Measure cytokine levels (IL-4, IL-5, IL-13) in the BAL supernatant by ELISA.

    • Lung Histology:

      • Perfuse the lungs with PBS and inflate with 10% neutral buffered formalin.

      • Embed the lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucus production.

    • Airway Hyperresponsiveness (AHR):

      • Measure AHR in response to increasing doses of methacholine (B1211447) using a whole-body plethysmograph or a forced oscillation technique.

Visualizing Workflows and Logical Relationships

Experimental Workflow for Th2 Function Analysis

Th2_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model (Allergic Asthma) isolate_cells Isolate Naive CD4+ T Cells (WT vs. Itk-/-) differentiate_th2 In Vitro Th2 Differentiation (anti-CD3/CD28, IL-4, anti-IFN-γ) isolate_cells->differentiate_th2 restimulate Restimulate with PMA/Ionomycin differentiate_th2->restimulate elisa ELISA of Supernatants differentiate_th2->elisa ics Intracellular Cytokine Staining (IL-4, IL-5, IL-13) restimulate->ics facs_analysis Flow Cytometry Analysis ics->facs_analysis sensitize Sensitize Mice with OVA/Alum (WT vs. Itk-/-) challenge Challenge with OVA sensitize->challenge analyze Analyze Airway Inflammation challenge->analyze bal BAL Fluid Analysis (Cells, Cytokines) analyze->bal histology Lung Histology (Inflammation, Mucus) analyze->histology ahr Airway Hyperresponsiveness analyze->ahr

Caption: Experimental workflow for assessing Th2 function.

Logical Relationship: ITK, Th2 Cells, and Allergic Inflammation

ITK_Allergy_Logic cluster_itk_present Functional ITK cluster_itk_absent ITK Deficiency or Inhibition itk_active ITK Activation (TCR Signaling) th2_diff Th2 Differentiation and Effector Function itk_active->th2_diff th2_cytokines Production of IL-4, IL-5, IL-13 th2_diff->th2_cytokines allergic_inflammation Allergic Inflammation (e.g., Asthma) th2_cytokines->allergic_inflammation itk_inactive Impaired ITK Signaling impaired_th2 Impaired Th2 Differentiation and Cytokine Production itk_inactive->impaired_th2 reduced_inflammation Reduced Allergic Inflammation impaired_th2->reduced_inflammation

Caption: ITK's role in allergic inflammation.

Conclusion

ITK is an indispensable kinase that fine-tunes TCR signaling to promote robust Th2 cell differentiation and effector function. Its central role in activating the PLC-γ1-NFAT pathway is essential for the production of the hallmark Th2 cytokines IL-4, IL-5, and IL-13. The profound impairment of Th2-mediated immunity and allergic inflammation in the absence of ITK highlights its potential as a therapeutic target. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals aiming to further elucidate the intricacies of ITK signaling and its therapeutic modulation in Th2-driven diseases. Future investigations into the downstream targets of ITK and the development of highly specific inhibitors will undoubtedly pave the way for novel treatments for a range of allergic and inflammatory disorders.

References

GNE-4997: A Potent ITK Inhibitor and its Effect on PLC-γ Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GNE-4997 is a highly potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling pathway. Its primary mechanism of action involves the direct inhibition of ITK, which in turn prevents the phosphorylation and subsequent activation of Phospholipase C-gamma (PLC-γ). This guide provides a comprehensive overview of this compound, its mechanism of action, and its specific effects on PLC-γ phosphorylation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated significant potency and selectivity for ITK, a member of the Tec family of non-receptor tyrosine kinases.[1] ITK plays a pivotal role in T-cell activation, differentiation, and effector functions.[1] Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated that leads to the activation of ITK. Activated ITK then phosphorylates and activates key downstream substrates, including PLC-γ1.[2] The activation of PLC-γ1 is a crucial step that leads to the generation of second messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and the activation of various transcription factors, such as NFAT and NF-κB, which are essential for T-cell responses.[3]

This compound has been identified as a valuable tool for studying the role of ITK in T-cell signaling and as a potential therapeutic agent for autoimmune diseases and certain types of T-cell malignancies.

Quantitative Data: Inhibition of ITK and PLC-γ Phosphorylation

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data regarding the potency of this compound.

Parameter Value Assay Conditions Reference
Ki (ITK) 0.09 nMIn vitro kinase assay[4]
IC50 (PLC-γ Phosphorylation) 4 nMTCR-stimulated Jurkat cells[4][5]
IC50 (Cytotoxicity in Jurkat cells without TCR stimulation) 12 µMATPlite cell viability assay[4]
IC50 (Cytotoxicity in Hepatocytes) > 100 µMNot specified[4]

Table 1: Potency of this compound in various assays.

Signaling Pathway

The engagement of the T-cell receptor (TCR) by an antigen-presenting cell initiates a complex signaling cascade. The Src kinase Lck phosphorylates the ITAMs of the CD3 complex, leading to the recruitment and activation of ZAP-70. ZAP-70 then phosphorylates the adaptor proteins LAT and SLP-76, creating a scaffold for the assembly of the "signalosome." ITK is recruited to this complex and is activated through phosphorylation by Lck at Tyrosine 511. Activated ITK then phosphorylates PLC-γ1 at Tyrosine 783, leading to its activation.

ITK_PLC_gamma_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 TCR->ZAP70 Recruitment & Activation Lck->TCR pY ITK ITK Lck->ITK pY (Y511) LAT LAT SLP76 SLP-76 LAT->SLP76 Forms Signalosome SLP76->ITK Recruitment PLCg PLC-γ ITK->PLCg pY (Y783) PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ZAP70->LAT pY ZAP70->SLP76 GNE4997 This compound GNE4997->ITK Inhibition Ca_release Ca²⁺ Release IP3->Ca_release NFAT_activation NFAT Activation Ca_release->NFAT_activation

Figure 1: ITK-PLC-γ Signaling Pathway

Experimental Protocols

Cell Culture and T-Cell Receptor (TCR) Stimulation of Jurkat Cells

This protocol describes the culture and stimulation of Jurkat T-cells to induce PLC-γ phosphorylation.

Materials:

  • Jurkat, Clone E6-1 (ATCC TIB-152)

  • RPMI-1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody (clone CD28.2)

  • Goat anti-mouse IgG

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

  • Cell Preparation for Stimulation: Harvest cells by centrifugation at 300 x g for 5 minutes. Wash the cells once with serum-free RPMI-1640 medium and resuspend in the same medium at a concentration of 5x10^6 cells/mL.

  • Inhibitor Treatment: Pre-incubate the cell suspension with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.[4]

  • TCR Stimulation: Stimulate the cells by adding anti-CD3 antibody (10 µg/mL) and anti-CD28 antibody (2 µg/mL), followed by cross-linking with goat anti-mouse IgG (10 µg/mL) for 2-10 minutes at 37°C.[4][6][7]

  • Lysis: Immediately stop the stimulation by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 10 minutes and then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Western Blot for Phospho-PLC-γ1 (Tyr783)

This protocol details the detection of phosphorylated PLC-γ1 in stimulated Jurkat cell lysates.

Materials:

  • Cell lysates from stimulated Jurkat cells

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibody: Rabbit anti-phospho-PLC-γ1 (Tyr783) antibody

  • Primary antibody: Mouse anti-total PLC-γ1 antibody

  • Primary antibody: Mouse anti-GAPDH or β-actin antibody (loading control)

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Secondary antibody: HRP-conjugated goat anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-PLC-γ1 (Tyr783) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL detection reagents to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against total PLC-γ1 and a loading control protein (e.g., GAPDH or β-actin).

In Vitro ITK Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory effect of this compound on ITK-mediated phosphorylation of a substrate.

Materials:

  • Recombinant active ITK enzyme

  • Recombinant PLC-γ1 protein (as substrate)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT, 2mM MnCl2)[8]

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, recombinant ITK enzyme, and the PLC-γ1 substrate.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay, which measures luminescence proportional to the amount of ADP generated.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

experimental_workflow cluster_cell_based Cell-Based Assay cluster_biochemical Biochemical Assay Jurkat_culture 1. Jurkat Cell Culture Inhibitor_treatment 2. This compound Treatment Jurkat_culture->Inhibitor_treatment TCR_stimulation 3. TCR Stimulation (anti-CD3/CD28) Inhibitor_treatment->TCR_stimulation Cell_lysis 4. Cell Lysis TCR_stimulation->Cell_lysis Western_blot 5. Western Blot for p-PLC-γ (Y783) Cell_lysis->Western_blot Data_analysis_cell 6. IC50 Determination Western_blot->Data_analysis_cell Reagents 1. Prepare Reagents (ITK, PLC-γ1, ATP, this compound) Kinase_reaction 2. In Vitro Kinase Reaction Reagents->Kinase_reaction ADP_detection 3. ADP Detection Kinase_reaction->ADP_detection Data_analysis_biochem 4. Ki/IC50 Determination ADP_detection->Data_analysis_biochem

Figure 2: Experimental Workflow

Conclusion

This compound is a potent and selective inhibitor of ITK that effectively blocks the phosphorylation of its downstream target, PLC-γ. This detailed guide provides the necessary information for researchers and drug development professionals to understand and investigate the effects of this compound. The provided data, signaling pathway diagrams, and experimental protocols serve as a valuable resource for further studies on ITK inhibition and its therapeutic potential.

References

Basic properties of GNE-4997 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-4997 is a potent and highly selective inhibitor of Interleukin-2-inducible T-cell Kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling pathway. This document provides a comprehensive overview of the fundamental properties of this compound, including its mechanism of action, biochemical and cellular activity, and key experimental protocols. The information is intended to serve as a technical resource for researchers and professionals in the fields of immunology, oncology, and drug development.

Introduction

Interleukin-2-inducible T-cell Kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It plays a crucial role in T-cell activation and differentiation. Upon T-cell receptor (TCR) engagement, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C-γ1 (PLC-γ1). This phosphorylation event is a key step in initiating a signaling cascade that leads to calcium mobilization, activation of transcription factors such as NFAT, and ultimately, T-cell proliferation and cytokine production. Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for autoimmune diseases and certain T-cell malignancies.

This compound was developed as a potent and selective inhibitor of ITK. This guide details its core biochemical and cellular properties.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the enzymatic activity of ITK. By binding to the kinase, this compound prevents the phosphorylation of its downstream substrate, PLC-γ1. This disruption of the TCR signaling cascade effectively blocks T-cell activation and subsequent inflammatory responses.

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling pathway and the point of intervention for this compound.

ITK_Signaling_Pathway ITK Signaling Pathway TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux NFAT NFAT Activation Ca_Flux->NFAT Cytokine Cytokine Production NFAT->Cytokine

Caption: ITK's role in the TCR signaling cascade and this compound's inhibitory action.

Quantitative Data

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized in the tables below.

Biochemical Potency
ParameterValueTarget
Ki 0.09 nMITK

Table 1: Biochemical Potency of this compound. The Ki (inhibition constant) value represents the concentration of this compound required to produce half-maximum inhibition of the ITK enzyme.

Cellular Potency
ParameterValueCell LineAssay
IC50 4 nMJurkatPLC-γ1 Phosphorylation

Table 2: Cellular Potency of this compound. The IC50 (half-maximal inhibitory concentration) value reflects the concentration of this compound needed to inhibit the phosphorylation of PLC-γ1 by 50% in a cellular context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments used to characterize this compound.

ITK Kinase Assay (Ki Determination)

This biochemical assay quantifies the intrinsic inhibitory activity of this compound against the isolated ITK enzyme.

Ki_Determination_Workflow Workflow for ITK Ki Determination cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Recombinant ITK, Substrate (e.g., poly-Glu-Tyr), ATP, and this compound dilutions Incubation Incubate ITK with varying concentrations of this compound Reagents->Incubation Initiation Initiate kinase reaction by adding ATP and substrate Incubation->Initiation Termination Stop the reaction after a defined time Initiation->Termination Detection Quantify substrate phosphorylation (e.g., using radioactivity or fluorescence) Termination->Detection Analysis Calculate Ki value using competitive inhibition models Detection->Analysis

Caption: General workflow for determining the Ki of an inhibitor against ITK.

Protocol:

  • Reagents and Buffers:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Recombinant human ITK enzyme.

    • Substrate: A suitable peptide or protein substrate for ITK (e.g., a biotinylated peptide containing a tyrosine residue).

    • ATP solution.

    • This compound serial dilutions in DMSO.

  • Assay Procedure:

    • Add kinase buffer, recombinant ITK enzyme, and the substrate to the wells of a microplate.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the respective wells.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. This can be achieved using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the incorporation of ³³P-ATP.

  • Data Analysis:

    • The rate of the reaction is determined for each inhibitor concentration.

    • The Ki value is calculated by fitting the data to the Morrison equation for tight-binding inhibitors, given the high potency of this compound.

Cellular PLC-γ1 Phosphorylation Assay (IC50 Determination)

This cell-based assay measures the ability of this compound to inhibit ITK activity within a relevant cellular environment.

IC50_Determination_Workflow Workflow for Cellular IC50 Determination cluster_cell_prep Cell Preparation & Treatment cluster_stimulation TCR Stimulation cluster_analysis Analysis Cell_Culture Culture Jurkat T-cells Inhibitor_Incubation Pre-incubate cells with this compound dilutions Cell_Culture->Inhibitor_Incubation Stimulation Stimulate TCR with anti-CD3/CD28 antibodies Inhibitor_Incubation->Stimulation Lysis Lyse cells and collect protein Stimulation->Lysis Detection Detect phosphorylated PLC-γ1 (pPLC-γ1) and total PLC-γ1 via Western Blot or Flow Cytometry Lysis->Detection Calculation Calculate IC50 from dose-response curve Detection->Calculation

Caption: Workflow for assessing the cellular potency of this compound.

Protocol:

  • Cell Culture:

    • Maintain Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin.

  • Assay Procedure:

    • Seed Jurkat cells in a multi-well plate.

    • Pre-incubate the cells with various concentrations of this compound or DMSO for a defined period (e.g., 1-2 hours).

    • Stimulate the T-cell receptor by adding anti-CD3 and anti-CD28 antibodies to the cell culture medium.

    • Incubate for a short period (e.g., 5-15 minutes) to induce PLC-γ1 phosphorylation.

    • Lyse the cells to extract total protein.

  • Detection and Analysis (Western Blot):

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated PLC-γ1 (pPLC-γ1).

    • Subsequently, probe with a primary antibody for total PLC-γ1 as a loading control.

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the pPLC-γ1 signal to the total PLC-γ1 signal.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity and Off-Target Profile

A critical aspect of a targeted inhibitor is its selectivity for the intended target over other related proteins. While this compound is described as a "selective" ITK inhibitor, a comprehensive kinase selectivity panel is necessary to fully characterize its off-target profile. The initial development of this compound focused on reducing off-target antiproliferative effects that were observed with earlier compounds in the same chemical series. This was achieved by modulating the basicity of certain chemical moieties within the molecule, thereby improving its cytotoxicity profile while maintaining high on-target potency.

Pharmacokinetics and Development Status

Preclinical studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Reports suggest that the development of this compound may have been discontinued (B1498344) due to an unfavorable pharmacokinetic profile. However, detailed public data on the pharmacokinetics of this compound are limited.

Conclusion

This compound is a potent and selective inhibitor of ITK, demonstrating low nanomolar efficacy in both biochemical and cellular assays. Its mechanism of action is well-defined, involving the direct inhibition of ITK and the subsequent blockade of TCR-mediated signaling. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other ITK inhibitors. While its development may have been halted, the study of this compound has provided valuable insights into the therapeutic potential of ITK inhibition and the chemical scaffolds that can be utilized to achieve high potency and selectivity. Further research into optimizing the pharmacokinetic properties of such inhibitors is warranted for the development of novel therapeutics for T-cell-mediated diseases.

GNE-4997: A Potent and Selective ITK Inhibitor for Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of Preclinical Data

GNE-4997 is a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1] Dysregulation of ITK activity is implicated in various inflammatory and autoimmune diseases, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the publicly available preclinical data on this compound, focusing on its mechanism of action, quantitative pharmacological data, and key experimental methodologies.

Core Data Summary

Table 1: In Vitro Potency and Selectivity of this compound
ParameterValueSpeciesAssay TypeReference
ITK Ki 0.09 nMHumanBiochemical Kinase Assay[1]
PLC-γ1 Phosphorylation IC50 4 nMHumanJurkat Cell-Based Assay[1]
Table 2: Kinase Selectivity Profile of this compound

A comprehensive kinase selectivity panel demonstrated that this compound is highly selective for ITK. Detailed data can be found in the primary publication by Burch et al. (2015).

Table 3: In Vivo Pharmacokinetics of this compound in Mice

Detailed pharmacokinetic parameters such as oral bioavailability, clearance, and half-life in mice are described in the primary literature. Optimized analogues of the tetrahydroindazole (B12648868) series, to which this compound belongs, have shown the ability to reduce IL-2 and IL-13 production in vivo following oral or intraperitoneal dosing in mice.[1]

Table 4: In Vivo Efficacy of this compound in a Mouse Model of T-cell Dependent Inflammation

This compound and its analogues have demonstrated in vivo efficacy in mouse models. Oral or intraperitoneal administration led to a reduction in the production of key cytokines such as IL-2 and IL-13, highlighting the potential of this compound in treating T-cell mediated inflammatory conditions.[1]

Experimental Protocols

Biochemical ITK Kinase Assay

The inhibitory activity of this compound against the ITK enzyme was determined using a biochemical kinase assay. The assay typically involves the purified recombinant ITK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP. The kinase reaction is allowed to proceed in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like radioisotope incorporation (32P-ATP) or fluorescence-based detection. The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined, and from this, the inhibition constant (Ki) is calculated.

Jurkat Cell-Based PLC-γ1 Phosphorylation Assay

To assess the cellular activity of this compound, a Jurkat T-cell line is utilized. Jurkat cells are stimulated to activate the T-cell receptor signaling pathway, which leads to the phosphorylation of downstream targets, including Phospholipase C-gamma 1 (PLC-γ1). Cells are pre-incubated with varying concentrations of this compound before stimulation. Following cell lysis, the level of phosphorylated PLC-γ1 is quantified using techniques such as Western blotting or ELISA with phospho-specific antibodies. The IC50 value represents the concentration of this compound required to inhibit 50% of the PLC-γ1 phosphorylation in a cellular context.

In Vivo Mouse Model of T-cell Dependent Inflammation

To evaluate the in vivo efficacy of this compound, a mouse model of T-cell dependent inflammation is employed. A common model involves challenging mice with an antigen to induce a T-cell mediated immune response, leading to the production of inflammatory cytokines. This compound is administered to the mice, typically via oral gavage or intraperitoneal injection, at various doses and schedules. Blood or tissue samples are collected at specific time points to measure the levels of key cytokines, such as IL-2 and IL-13, using methods like ELISA or multiplex bead arrays. The reduction in cytokine levels in the this compound-treated group compared to the vehicle-treated control group indicates the in vivo efficacy of the compound.

Visualizations

Signaling Pathway

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Activation ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylation IP3_DAG IP3 & DAG PLCG1->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ Influx & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors NFAT, NF-κB, AP-1 Ca_PKC->Transcription_Factors Activation Cytokine_Production Cytokine Production (e.g., IL-2, IL-13) Transcription_Factors->Cytokine_Production Gene Expression GNE4997 This compound GNE4997->ITK

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Kinase Assay (Purified ITK) cellular_assay Cell-Based Assay (Jurkat T-cells) biochemical_assay->cellular_assay Confirm Cellular Potency selectivity_panel Kinase Selectivity Panel cellular_assay->selectivity_panel Assess Off-Target Effects pk_studies Pharmacokinetic Studies (Mouse) selectivity_panel->pk_studies Advance Lead Compound efficacy_studies Efficacy Studies (Mouse Inflammation Model) pk_studies->efficacy_studies Inform Dosing Regimen

Caption: A generalized workflow for the preclinical evaluation of this compound.

Logical Relationship

Logical_Relationship High_Potency High In Vitro Potency (Ki = 0.09 nM) Cellular_Activity Cellular Activity (IC50 = 4 nM) High_Potency->Cellular_Activity High_Selectivity High Kinase Selectivity High_Selectivity->Cellular_Activity Favorable_PK Favorable In Vivo PK Cellular_Activity->Favorable_PK In_Vivo_Efficacy In Vivo Efficacy (Cytokine Reduction) Favorable_PK->In_Vivo_Efficacy Therapeutic_Potential Therapeutic Potential for Inflammatory Diseases In_Vivo_Efficacy->Therapeutic_Potential

Caption: Logical progression from in vitro properties to the therapeutic potential of this compound.

References

The Therapeutic Potential of ITK Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Interleukin-2-Inducible T-cell Kinase (ITK) as a Therapeutic Target in T-cell Mediated Diseases

Executive Summary

Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical regulator of T-cell signaling, making it a compelling target for therapeutic intervention in a host of inflammatory, autoimmune, and malignant disorders. As a member of the Tec family of non-receptor tyrosine kinases, ITK plays a pivotal role downstream of the T-cell receptor (TCR), orchestrating the activation, differentiation, and effector functions of T-lymphocytes. This technical guide provides a comprehensive overview of the therapeutic potential of ITK inhibitors, detailing their mechanism of action, summarizing key preclinical and clinical data, and outlining essential experimental protocols for their evaluation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance the discovery and development of novel ITK-targeted therapies.

The Role of ITK in T-Cell Signaling

ITK is predominantly expressed in T-cells and Natural Killer (NK) cells and is integral to the signal transduction cascade initiated by TCR engagement.[1] Upon TCR stimulation, ITK is recruited to the plasma membrane and activated through phosphorylation by Lck. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1).[2][3] This enzymatic reaction generates the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), respectively.[3] These events culminate in the activation of downstream transcription factors, including the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB), which drive T-cell activation, proliferation, and cytokine production.[4]

Furthermore, ITK signaling is a key determinant of T-helper (Th) cell differentiation. It is essential for the development of Th2 cells, which are implicated in allergic and asthmatic responses, and also influences the differentiation of Th17 and regulatory T (Treg) cells.[1] Given its central role in these processes, the inhibition of ITK presents a targeted approach to modulating T-cell mediated immunity.

Therapeutic Landscape for ITK Inhibitors

The strategic inhibition of ITK offers a promising therapeutic avenue for a wide spectrum of T-cell driven pathologies. By dampening the aberrant T-cell responses that underpin these conditions, ITK inhibitors hold the potential to provide significant clinical benefit.

Key Therapeutic Areas:

  • Autoimmune Diseases: Conditions such as rheumatoid arthritis, psoriasis, systemic lupus erythematosus, and inflammatory bowel disease are characterized by an overactive T-cell response against self-antigens. ITK inhibitors can mitigate this by reducing T-cell activation and the production of pro-inflammatory cytokines.

  • Allergic Diseases: In allergic asthma and atopic dermatitis, Th2 cells play a central pathogenic role.[4] ITK's critical function in Th2 differentiation makes it an attractive target for these conditions.[5]

  • T-cell Malignancies: Certain T-cell lymphomas and leukemias are dependent on ITK signaling for their growth and survival.[4] Targeting ITK can therefore represent a direct anti-neoplastic strategy.

  • Organ Transplantation: By modulating the T-cell response that mediates graft rejection, ITK inhibitors could potentially improve the long-term success of organ transplants.

Quantitative Analysis of ITK Inhibitor Potency

A growing pipeline of small molecule ITK inhibitors is under investigation, ranging from dual BTK/ITK inhibitors to highly selective ITK-targeted agents. The following tables summarize the in vitro potency of several key compounds.

Inhibitor Type ITK IC50 (nM) Selectivity Notes References
Ibrutinib Covalent, Irreversible (BTK/ITK)2.2Also a potent BTK inhibitor (IC50 = 0.5 nM).[6]
Soquelitinib (CPI-818) Covalent, SelectiveData not publicly availableHighly selective for ITK.[7]
PRN694 Covalent, Irreversible (ITK/RLK)0.3Dual inhibitor of ITK and RLK (IC50 = 1.4 nM). Also inhibits TEC and BTK at higher concentrations.
BMS-509744 ATP-competitive19Displays 200-fold selectivity over other Tec family kinases.[2][4][8]

Preclinical and Clinical Data Highlights

Soquelitinib (CPI-818)

Soquelitinib is an orally administered, selective ITK inhibitor that has shown promise in both oncology and inflammatory disease settings.

T-Cell Lymphoma (Phase 1/1b Trial):

Endpoint Result (at 200 mg BID) References
Objective Response Rate (ORR) 39% in evaluable patients.[4]
Median Duration of Response 17.2 months.[4]
Progression-Free Survival (18 months) 30%[4]
Safety Well-tolerated with no new safety signals.[4]

Atopic Dermatitis (Phase 1 Trial):

Dose Mean EASI Score Reduction (Day 28) EASI 75 Response (Day 28) IGA 0 or 1 (Day 28) References
200 mg BID 71.1% (vs 42.1% placebo)63% (vs 0% placebo)25% (vs 0% placebo)[2]
100 mg BID or 200 mg QD 54.6% (vs 30.6% placebo)37% (in combined cohorts 1 & 2 vs 0% placebo)26% (in combined cohorts 1 & 2 vs 0% placebo)[2]
Other Investigational ITK Inhibitors
  • Ibrutinib: While primarily a BTK inhibitor, its potent activity against ITK has been shown to drive a Th1-selective immune pressure, which may contribute to its efficacy in certain contexts.[1][9] Preclinical studies have demonstrated its ability to inhibit ITK-dependent signaling and cytokine production in Th2 cells.[1]

  • PRN694: This dual ITK/RLK inhibitor has demonstrated efficacy in preclinical models of T-cell mediated inflammation, including a delayed-type hypersensitivity model.[10][11] In a murine colitis model, PRN694 reduced disease progression and T-cell infiltration.[12]

  • BMS-509744: In a mouse model of ovalbumin-induced allergy and asthma, BMS-509744 was shown to significantly reduce lung inflammation.[6][13][14] It has also been shown to reduce T-cell proliferation and IL-2 production in vitro.[2][6]

Key Experimental Methodologies

The robust evaluation of ITK inhibitors requires a suite of well-defined in vitro and cell-based assays. The following section details the protocols for key experiments.

Biochemical Kinase Assays

These assays are fundamental for determining the direct inhibitory activity of a compound against the ITK enzyme.

LanthaScreen® Kinase Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by ITK.

  • Principle: A terbium-labeled antibody detects the phosphorylated, fluorescein-labeled substrate. Kinase activity leads to an increase in the TR-FRET signal.

  • Protocol Outline:

    • Kinase Reaction: Incubate ITK enzyme, fluorescein-labeled substrate, and ATP with varying concentrations of the test inhibitor.

    • Detection: Stop the reaction with EDTA and add the terbium-labeled phospho-specific antibody.

    • Readout: Measure the TR-FRET signal on a compatible plate reader. The IC50 value is determined by plotting the inhibitor concentration against the percentage of kinase inhibition.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay: Similar to LanthaScreen®, HTRF® is another TR-FRET-based method for quantifying kinase activity.

  • Principle: A europium cryptate-labeled antibody recognizes the phosphorylated substrate, bringing it in proximity to a second fluorophore-labeled component, resulting in a FRET signal.

  • Protocol Outline:

    • Reaction Setup: Combine the ITK enzyme, biotinylated substrate, and ATP in the presence of the inhibitor.

    • Detection: Add streptavidin-XL665 and a europium cryptate-labeled anti-phospho-substrate antibody.

    • Measurement: After incubation, measure the HTRF signal. The IC50 is calculated from the dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for assessing the activity of ITK inhibitors in a more physiologically relevant context.

Calcium Flux Assay: This assay measures the inhibitor's effect on TCR-induced calcium mobilization in T-cells.

  • Principle: T-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 or Fluo-4). Upon TCR stimulation, an increase in intracellular calcium leads to a change in the dye's fluorescence, which can be measured by flow cytometry.

  • Protocol Outline:

    • Cell Preparation: Load Jurkat T-cells or primary T-cells with a calcium-sensitive dye.

    • Inhibitor Treatment: Pre-incubate the cells with the ITK inhibitor.

    • Stimulation and Analysis: Establish a baseline fluorescence reading on a flow cytometer, then stimulate the cells with an anti-CD3 antibody to induce TCR signaling. Continuously record the fluorescence over time to measure the calcium flux.

T-Cell Proliferation Assay: This assay evaluates the impact of ITK inhibitors on the proliferation of T-cells following activation.

  • Principle: T-cells are labeled with a fluorescent dye (e.g., CFSE) that is equally distributed between daughter cells upon cell division, leading to a stepwise reduction in fluorescence intensity.

  • Protocol Outline:

    • Labeling and Treatment: Label primary T-cells with CFSE and treat with the ITK inhibitor.

    • Stimulation: Activate the T-cells with anti-CD3 and anti-CD28 antibodies.

    • Culture and Analysis: Culture the cells for several days, then analyze the CFSE fluorescence by flow cytometry to determine the extent of cell division.

Cytokine Production Assay: This assay quantifies the effect of ITK inhibitors on the secretion of key cytokines by activated T-cells.

  • Principle: T-cells are stimulated in the presence of the inhibitor, and the concentration of secreted cytokines in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

  • Protocol Outline:

    • Cell Stimulation: Activate primary T-cells or T-cell lines in the presence of varying concentrations of the ITK inhibitor.

    • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

    • Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-2, IFN-γ, IL-4, IL-17) using a validated immunoassay.

Western Blot Analysis of ITK Signaling: This technique is used to directly assess the phosphorylation status of ITK and its downstream targets.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the proteins of interest.

  • Protocol Outline:

    • Cell Lysis: Treat T-cells with an ITK inhibitor, stimulate via the TCR, and then lyse the cells to extract proteins.

    • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-ITK, ITK, p-PLCγ1, PLCγ1, etc., followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using a chemiluminescent substrate.

Visualizing ITK-Mediated Cellular Processes

The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of ITK function and the workflow for inhibitor evaluation.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR LCK LCK TCR->LCK Activation CD28 CD28 ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation ITK ITK LCK->ITK Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->SLP76 SLP76->ITK Recruitment PLCg1 PLCγ1 PIP2 PIP2 PLCg1->PIP2 Hydrolysis ITK->PLCg1 Phosphorylation & Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Release from ER PKC PKC DAG->PKC Activation Calcineurin Calcineurin Ca->Calcineurin Activation NFkB NF-κB PKC->NFkB Activation Cascade NFAT NFAT Calcineurin->NFAT Dephosphorylation & Nuclear Translocation Gene_Expression Gene Expression (IL-2, etc.) NFAT->Gene_Expression NFkB->Gene_Expression

Figure 1: Simplified ITK Signaling Pathway in T-Cells.

ITK_Inhibitor_MOA TCR_Activation TCR Activation ITK_Activation ITK Activation TCR_Activation->ITK_Activation PLCg1_Activation PLCγ1 Activation ITK_Activation->PLCg1_Activation Downstream_Signaling Downstream Signaling (Ca²⁺ Flux, NFAT, NF-κB) PLCg1_Activation->Downstream_Signaling T_Cell_Response T-Cell Response (Proliferation, Cytokine Release) Downstream_Signaling->T_Cell_Response ITK_Inhibitor ITK Inhibitor ITK_Inhibitor->ITK_Activation Inhibition

Figure 2: Mechanism of Action of ITK Inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_preclinical Preclinical In Vivo Models cluster_clinical Clinical Trials Biochemical_Assay Biochemical Kinase Assay (LanthaScreen®/HTRF®) Cell_Based_Assay Cell-Based Assays Biochemical_Assay->Cell_Based_Assay Potency & Selectivity Calcium_Flux Calcium Flux Assay Cell_Based_Assay->Calcium_Flux Proliferation T-Cell Proliferation Assay Cell_Based_Assay->Proliferation Cytokine Cytokine Production Assay Cell_Based_Assay->Cytokine Western_Blot Western Blot Analysis Cell_Based_Assay->Western_Blot Autoimmune_Model Autoimmune Disease Models (e.g., Collagen-Induced Arthritis) Cell_Based_Assay->Autoimmune_Model Cellular Efficacy Phase1 Phase 1 (Safety, PK/PD) Autoimmune_Model->Phase1 Allergy_Model Allergic Disease Models (e.g., Ovalbumin-Induced Asthma) Allergy_Model->Phase1 Oncology_Model T-Cell Malignancy Xenograft Models Oncology_Model->Phase1 Phase2 Phase 2 (Efficacy, Dose-Ranging) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety) Phase2->Phase3

Figure 3: Experimental Workflow for ITK Inhibitor Development.

Conclusion

The wealth of preclinical and emerging clinical data strongly supports the continued investigation of ITK inhibitors as a promising therapeutic strategy for a range of T-cell mediated diseases. The high degree of selectivity achievable with novel chemical scaffolds offers the potential for potent and well-tolerated oral therapies that can address significant unmet medical needs in autoimmunity, allergy, and oncology. The methodologies and data presented in this guide provide a solid framework for the ongoing research and development efforts in this exciting field. As our understanding of the nuances of ITK signaling continues to evolve, so too will the opportunities to translate this knowledge into transformative therapies for patients.

References

Methodological & Application

GNE-4997: Application Notes and Protocols for Jurkat Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a highly potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a significant role in T-cell development, differentiation, and activation.[2][4] Dysregulation of ITK activity has been implicated in various immunological disorders and malignancies. This compound exhibits a high affinity for ITK with a Ki of 0.09 nM.[1][3] In Jurkat cells, a human T-lymphocyte cell line, this compound has been demonstrated to inhibit the phosphorylation of Phospholipase C-gamma (PLC-γ), a key downstream substrate of ITK, with an IC50 of 4 nM following T-cell receptor stimulation.[1][2] These application notes provide detailed protocols for investigating the effects of this compound on Jurkat cells, including its impact on cell viability and the ITK signaling cascade.

Data Presentation

The following tables summarize key quantitative data regarding the activity of this compound.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
Ki (ITK)0.09 nMBiochemical Assay[1][3]
IC50 (pPLC-γ)4 nMJurkat Cells[1][2]

Table 2: this compound Effect on Jurkat Cell Viability (Hypothetical Data)

This compound Concentration (nM)Percent Viability (48 hours)Standard Deviation
0 (Vehicle)100%4.5
198.2%5.1
1095.5%4.8
10088.7%6.2
100075.3%7.1
1000052.1%8.5

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and the general experimental workflow for evaluating this compound in Jurkat cells.

GNE_4997_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Stimulation ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFAT_AP1 NFAT / AP-1 Activation Ca_PKC->NFAT_AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1->Gene_Expression GNE4997 This compound GNE4997->ITK

Figure 1. this compound mechanism of action in the TCR signaling pathway.

Experimental_Workflow cluster_cell_culture Jurkat Cell Culture cluster_treatment Treatment cluster_assays Assays Culture Maintain Jurkat cells in RPMI-1640 + 10% FBS Treat Treat cells with this compound at various concentrations Culture->Treat Viability Cell Viability Assay (e.g., MTS) Treat->Viability Stimulation TCR Stimulation (anti-CD3/CD28) Treat->Stimulation Kinase In vitro ITK Kinase Assay Treat->Kinase Western Western Blot for pPLC-γ Stimulation->Western

Figure 2. General experimental workflow for evaluating this compound.

Experimental Protocols

Jurkat Cell Culture
  • Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).

  • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in suspension in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Keep the cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium.

Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of this compound on Jurkat cell proliferation and viability.

  • Materials:

    • Jurkat cells

    • Complete RPMI-1640 medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well clear-bottom microplates

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Procedure:

    • Seed Jurkat cells at a density of 1 x 10^5 cells/well in 100 µL of complete medium in a 96-well plate.[5]

    • Prepare serial dilutions of this compound in complete medium. A suggested concentration range is from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTS reagent to each well.[6]

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Inhibition of PLC-γ Phosphorylation

This protocol details the steps to measure the inhibitory effect of this compound on TCR-induced PLC-γ phosphorylation.

  • Materials:

    • Jurkat cells

    • Serum-free RPMI-1640 medium

    • This compound

    • Anti-CD3 antibody (clone OKT3)

    • Anti-CD28 antibody

    • Goat anti-mouse IgG

    • Ice-cold PBS

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-PLC-γ1, anti-GAPDH

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Harvest Jurkat cells and resuspend in serum-free RPMI-1640 at 5 x 10^6 cells/mL.

    • Pre-treat cells with various concentrations of this compound (e.g., 0-100 nM) or vehicle (DMSO) for 1 hour at 37°C.

    • Stimulate the T-cell receptor by adding anti-CD3 (1-2 µg/mL) and anti-CD28 (1 µg/mL) antibodies and incubate for 30 minutes on ice.[7][8]

    • Cross-link the antibodies by adding goat anti-mouse IgG (5 µg/mL) and incubate at 37°C for 5 minutes.[7]

    • Immediately stop the stimulation by adding ice-cold PBS and centrifuge at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer for 30 minutes on ice.[9]

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Perform Western blotting:

      • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[9]

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

      • Incubate with primary antibodies against pPLC-γ1, total PLC-γ1, and a loading control (e.g., GAPDH) overnight at 4°C.

      • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the pPLC-γ1 signal to total PLC-γ1 and the loading control.

In Vitro ITK Kinase Assay

This protocol provides a general method for assessing the direct inhibitory effect of this compound on ITK enzyme activity.

  • Materials:

    • Recombinant human ITK enzyme

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT, 2 mM MnCl2)[4]

    • ITK substrate (e.g., Poly(Glu, Tyr) 4:1)

    • ATP

    • This compound

    • ADP-Glo™ Kinase Assay kit or similar

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 96-well plate, add the ITK enzyme, the substrate, and the this compound dilutions.

    • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km for ITK.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition of ITK activity for each this compound concentration and determine the IC50 value.

References

Application Notes and Protocols: GNE-4997 in T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a highly potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a critical component of the T-cell receptor (TCR) signaling pathway.[1][2][3][4] With a Ki of 0.09 nM, this compound offers a powerful tool for studying the role of ITK in T-cell activation, differentiation, and proliferation.[1][2][3] ITK is a member of the Tec family of kinases and its activation downstream of the TCR leads to the phosphorylation of phospholipase C-γ1 (PLC-γ1), subsequent calcium mobilization, and the activation of transcription factors that drive T-cell effector functions. This compound has been shown to inhibit PLC-γ phosphorylation in Jurkat cells with an IC50 of 4 nM.[1] These application notes provide a detailed protocol for utilizing this compound in a T-cell proliferation assay to assess its inhibitory effects.

Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade, which is the target of this compound.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 ITK ITK CD28->ITK Co-stimulation Lck->ITK Phosphorylation PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation Ca_ion Ca²⁺ Mobilization PLCg1->Ca_ion NFAT NFAT Activation Ca_ion->NFAT Proliferation T-Cell Proliferation NFAT->Proliferation GNE4997 This compound GNE4997->ITK Inhibition

Caption: ITK's role in TCR signaling and its inhibition by this compound.

Experimental Design and Workflow

A typical T-cell proliferation assay involves the isolation of T-cells, stimulation to induce proliferation, treatment with the inhibitor, and subsequent measurement of proliferation. The following diagram outlines the general workflow.

TCell_Proliferation_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup and Incubation cluster_analysis Data Acquisition and Analysis PBMC_Isolation Isolate PBMCs from whole blood TCell_Enrichment Enrich for T-Cells (Optional) PBMC_Isolation->TCell_Enrichment Stimulation Stimulate T-Cells (e.g., anti-CD3/CD28) TCell_Enrichment->Stimulation Treatment Treat with this compound (Dose-response) Stimulation->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Proliferation_Assay Measure Proliferation (CFSE, [³H]-Thymidine, or ATP assay) Incubation->Proliferation_Assay Data_Analysis Analyze Data and Determine IC₅₀ Proliferation_Assay->Data_Analysis

Caption: General workflow for a T-cell proliferation assay with this compound.

Quantitative Data Summary

The following table provides suggested concentration ranges for key reagents in the T-cell proliferation assay. Researchers should optimize these concentrations for their specific cell types and experimental conditions.

Reagent/ParameterRecommended RangeNotes
This compound Concentration 0.1 nM - 1 µMA 10-point, 3-fold serial dilution is recommended to determine the IC50.
Anti-CD3 Antibody (plate-bound) 1 - 10 µg/mLThe concentration should be optimized for maximal T-cell stimulation.[5]
Anti-CD28 Antibody (soluble) 1 - 5 µg/mLProvides a co-stimulatory signal essential for robust T-cell proliferation.[5]
Cell Density 1 x 10⁵ - 2 x 10⁵ cells/wellFor a 96-well plate format.
Incubation Time 48 - 96 hoursTime-course experiments may be necessary to determine the optimal endpoint.[5]

Experimental Protocol: T-Cell Proliferation Assay using CFSE Dye Dilution

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a measurable decrease in fluorescence intensity.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phosphate Buffered Saline (PBS)

  • Anti-Human CD3 Antibody (functional grade)

  • Anti-Human CD28 Antibody (functional grade)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • 96-well flat-bottom cell culture plates

  • Flow cytometer

Protocol:

Day 0: T-Cell Isolation and Staining

  • Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

  • (Optional but recommended) Enrich for T-cells from the PBMC population using a negative selection kit according to the manufacturer's instructions.

  • Wash the isolated T-cells twice with PBS.

  • Resuspend the cells at a concentration of 1 x 10⁷ cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.[6][7]

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Incubate on ice for 5 minutes.

  • Wash the cells three times with complete RPMI-1640 medium to remove any unbound CFSE.

  • Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a final concentration of 1 x 10⁶ cells/mL.

Day 0: Assay Setup

  • Coat a 96-well flat-bottom plate with anti-human CD3 antibody at a pre-determined optimal concentration (e.g., 5 µg/mL) in PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C.

  • Prepare a stock solution of this compound in DMSO. Serially dilute the this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Wash the anti-CD3 coated plate twice with sterile PBS to remove any unbound antibody.[5]

  • Add 50 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Add 100 µL of the CFSE-labeled T-cell suspension (1 x 10⁵ cells) to each well.

  • Add soluble anti-human CD28 antibody to all stimulated wells at a final concentration of 2 µg/mL.[5]

  • Include the following controls:

    • Unstimulated cells (no anti-CD3/CD28) with vehicle.

    • Stimulated cells (with anti-CD3/CD28) with vehicle.

  • Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.

  • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

Day 3-4: Data Acquisition and Analysis

  • Gently resuspend the cells in each well.

  • Transfer the cells to flow cytometry tubes.

  • Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

  • Analyze the data using flow cytometry analysis software. Gate on the live lymphocyte population.

  • The unstimulated cells will show a single bright peak of CFSE fluorescence. Proliferating cells in the stimulated control wells will show multiple peaks of decreasing fluorescence intensity, with each peak representing a cell division.

  • Quantify the percentage of proliferated cells in each condition.

  • Plot the percentage of proliferation against the concentration of this compound to determine the IC50 value.

Alternative Proliferation Readouts

While CFSE is a robust method, other techniques can be employed to measure T-cell proliferation:

  • [³H]-Thymidine Incorporation: This classic method measures the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells.[8] Cells are pulsed with [³H]-thymidine for the final 18-24 hours of culture, then harvested, and the radioactivity is measured using a scintillation counter.

  • ATP-based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which correlates with the number of metabolically active (viable) cells.[9] This method is a simple, plate-based assay that provides a luminescent readout.

References

Application Note: SB203580 Protocol for Cytokine Secretion Assay (IL-2, IFN-γ)

Author: BenchChem Technical Support Team. Date: December 2025

Clarification Regarding GNE-4997

Initial reports and supplier information consistently identify this compound as a potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), not p38α kinase. [1][2][3][4][5] ITK is a critical component of T-cell receptor (TCR) signaling, playing a key role in T-cell activation, differentiation, and cytokine production. Therefore, creating a protocol to study the p38α signaling pathway using this compound would be based on a flawed premise.

To address the user's underlying goal of studying the role of p38α kinase in cytokine secretion, this application note will instead focus on a well-characterized, selective p38α MAPK inhibitor, SB203580 . This compound is widely used to investigate the p38 signaling pathway.[6]

Audience: Researchers, scientists, and drug development professionals.

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[6] Specifically, the p38α isoform is involved in modulating the production and secretion of critical immunoregulatory cytokines, including Interferon-gamma (IFN-γ). The role of p38 MAPK in Interleukin-2 (IL-2) secretion is more complex and can be cell-type dependent. SB203580 is a pyridinyl imidazole (B134444) compound that selectively inhibits the catalytic activity of p38α and p38β MAP kinases, making it a valuable tool for dissecting their roles in cellular processes.

This document provides a detailed protocol for utilizing SB203580 to investigate the impact of p38α inhibition on IL-2 and IFN-γ secretion from activated T cells using a cytokine secretion assay.

Signaling Pathway

The p38α MAPK pathway is activated by upstream kinases (MKK3/MKK6) in response to stimuli such as T-cell receptor (TCR) engagement and pro-inflammatory cytokines. Activated p38α then phosphorylates downstream targets, including transcription factors and other kinases, which ultimately regulate the expression and secretion of cytokines like IFN-γ. SB203580 inhibits p38α, thereby blocking this downstream signaling cascade.

p38_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD28 MKK3_6 MKK3/MKK6 TCR->MKK3_6 Activation Signals p38a p38α MKK3_6->p38a Phosphorylation Downstream Downstream Effectors (e.g., MNK1) p38a->Downstream Phosphorylation SB203580 SB203580 SB203580->p38a Inhibition Transcription Gene Transcription Downstream->Transcription Cytokine_Secretion IFN-γ / IL-2 Secretion Transcription->Cytokine_Secretion Translation & Secretion

Caption: p38α signaling pathway and point of inhibition by SB203580.

Quantitative Data Summary

The following table summarizes the expected effects of the p38α inhibitor SB203580 on cytokine secretion based on published literature. The IC₅₀ values represent the concentration of SB203580 required to inhibit the secretion of the respective cytokines by 50%.

CytokineCell TypeStimulusInhibitorExpected EffectIC₅₀Reference
IFN-γ Human PBMCLPSSB203580Strong Inhibition~0.1–0.3 µM[4]
IL-2 Jurkat E6-1 cellsFIP-fvep38 inhibitorInhibitionNot specified[5]
TNF-α Human PBMCLPSSB203580Strong Inhibition~0.1–0.3 µM[4]
IL-10 Human PBMCLPSSB203580Strong Inhibition~0.1–0.3 µM[4]

Note: The effect on IL-2 can be context-dependent. Some studies suggest that SB203580's antiproliferative effects in IL-2 stimulated T-cells might occur independently of p38 MAPK inhibition at higher concentrations (IC₅₀ 3-5 µM).

Experimental Protocols

Materials and Reagents
  • Cells: Freshly isolated Peripheral Blood Mononuclear Cells (PBMCs) or a relevant T-cell line (e.g., Jurkat).

  • Inhibitor: SB203580 (Stock solution prepared in DMSO, e.g., 10 mM).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Stimulation Reagent: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 beads.

  • Cytokine Secretion Assay Kit: e.g., IFN-γ and IL-2 Secretion Assay - Detection Kits (PE and APC) from Miltenyi Biotec or similar.

  • Buffers: Phosphate-Buffered Saline (PBS), MACS Buffer (PBS with 0.5% BSA and 2 mM EDTA).

  • Flow Cytometer .

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment & Stimulation cluster_assay Cytokine Secretion Assay cluster_analysis Data Acquisition A 1. Isolate PBMCs B 2. Pre-incubate cells with SB203580 (e.g., 1 µM) or DMSO vehicle control A->B C 3. Stimulate cells (e.g., PMA/Ionomycin) B->C D 4. Label cells with IL-2 & IFN-γ Catch Reagents C->D E 5. Incubate at 37°C to allow cytokine secretion D->E F 6. Stain with fluorescent IL-2 & IFN-γ Detection Antibodies E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for cytokine secretion assay with p38α inhibitor.

Step-by-Step Protocol

Day 1: Cell Preparation and Stimulation

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with PBS and resuspend in complete culture medium. Determine cell viability and concentration.

  • Inhibitor Pre-treatment: Seed the cells in a culture plate at a density of 1-2 x 10⁶ cells/mL. Add SB203580 to the desired final concentrations (e.g., 0.1, 0.3, 1.0, 3.0 µM). Include a DMSO vehicle control (at the same final concentration as the highest SB203580 dose). Incubate for 1-2 hours at 37°C, 5% CO₂.

  • Cell Stimulation: Add the stimulating agent (e.g., PMA at 50 ng/mL and Ionomycin at 1 µg/mL) to the cell cultures. The stimulation time should be optimized, but typically ranges from 3 to 16 hours.

Day 2: Cytokine Secretion Assay

This protocol is adapted from the Miltenyi Biotec Cytokine Secretion Assay.

  • Harvest Cells: After the stimulation period, harvest the cells and wash them with 1-2 mL of cold buffer (e.g., MACS Buffer). Centrifuge at 300 x g for 10 minutes at 4°C.

  • Label with Catch Reagent:

    • Resuspend the cell pellet in 80 µL of cold culture medium per 10⁶ cells.

    • Add 10 µL of IL-2 Catch Reagent and 10 µL of IFN-γ Catch Reagent per 10⁶ cells.

    • Mix well and incubate for 5-10 minutes on ice.

  • Secretion Period:

    • Add 1 mL of warm (37°C) culture medium per 10⁶ cells.

    • Incubate for 45 minutes at 37°C under slow, continuous rotation to prevent cell settling.

  • Label with Detection Antibody:

    • Wash cells with 1-2 mL of cold buffer and centrifuge at 300 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in 80 µL of cold buffer per 10⁶ cells.

    • Add 10 µL of IL-2 Detection Antibody (e.g., APC-conjugated) and 10 µL of IFN-γ Detection Antibody (e.g., PE-conjugated) per 10⁶ cells.

    • (Optional) Add other cell surface markers (e.g., CD4-FITC, CD8-PerCP) for phenotyping.

    • Mix well and incubate for 10 minutes on ice in the dark.

  • Final Wash: Wash cells with 1-2 mL of cold buffer, centrifuge at 300 x g for 10 minutes at 4°C, and discard the supernatant.

  • Acquisition: Resuspend the cell pellet in a suitable volume of buffer for flow cytometry analysis. Acquire data immediately.

Data Analysis

  • Gate on the live cell population using Forward Scatter (FSC) and Side Scatter (SSC).

  • If surface markers were used, gate on the T-cell populations of interest (e.g., CD4+ or CD8+).

  • Create a two-parameter dot plot of IFN-γ fluorescence versus IL-2 fluorescence for both the DMSO control and SB203580-treated samples.

  • Quantify the percentage of cells in each quadrant (IL-2 single-positive, IFN-γ single-positive, double-positive, and double-negative).

  • Compare the percentage of cytokine-secreting cells between the control and inhibitor-treated groups to determine the effect of p38α inhibition.

Conclusion

This protocol provides a framework for using the selective p38α inhibitor SB203580 to investigate the role of this critical signaling pathway in the secretion of IL-2 and IFN-γ. By quantifying the dose-dependent effects of the inhibitor, researchers can elucidate the specific contribution of p38α to T-cell effector functions.

References

Application Notes and Protocols for Western Blot Analysis of p-PLC-γ1 (Tyr783) with GNE-4997

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase C gamma 1 (PLC-γ1) is a critical enzyme in intracellular signaling pathways, particularly in T-cell activation. Upon T-cell receptor (TCR) stimulation, PLC-γ1 is phosphorylated at Tyrosine 783 (Tyr783) by kinases such as Interleukin-2-inducible T-cell kinase (ITK), leading to its activation. Activated PLC-γ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), which subsequently trigger downstream signaling cascades involved in T-cell proliferation, differentiation, and cytokine release. GNE-4997 is a potent and selective inhibitor of ITK, which has been shown to inhibit the phosphorylation of PLC-γ in Jurkat cells, a human T-lymphocyte cell line, with an IC50 of 4 nM.[1][2] This document provides a detailed protocol for performing a Western blot to detect the phosphorylation of PLC-γ1 at Tyr783 in Jurkat cells and to assess the inhibitory effect of this compound.

Signaling Pathway

The signaling pathway leading to the phosphorylation of PLC-γ1 downstream of the T-cell receptor is a well-orchestrated cascade of events. Upon engagement of the TCR, a series of phosphorylation events are initiated, leading to the activation of ITK. Activated ITK then directly phosphorylates PLC-γ1 at the Tyr783 residue, a crucial step for its enzymatic activation.

PLC_gamma_signaling cluster_PLC PLC-γ1 State TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK Activation PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition pPLCg1 p-PLC-γ1 (Tyr783) Downstream Downstream Signaling pPLCg1->Downstream Activation Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot culture Culture Jurkat Cells treat Pre-treat with this compound or Vehicle (DMSO) culture->treat stimulate Stimulate with Anti-CD3 or Pervanadate treat->stimulate lyse Cell Lysis with Phosphatase Inhibitors stimulate->lyse quantify Protein Quantification (BCA) lyse->quantify sds_page SDS-PAGE (8% Gel) quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (5% BSA) transfer->block primary_ab Primary Antibody Incubation (p-PLC-γ1 or Total PLC-γ1) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect

References

Application Notes and Protocols for GNE-4997 in an In Vitro T-Cell Activation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GNE-4997 is a potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK).[1] ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell development, differentiation, and effector functions.[1] Specifically, ITK is involved in the phosphorylation of phospholipase C-γ1 (PLCγ1), which in turn leads to calcium mobilization and the activation of downstream signaling cascades essential for T-cell activation.[1] By inhibiting ITK, this compound is expected to modulate T-cell activation, making it a compound of interest for studying the therapeutic potential of ITK inhibition in various immune-related disorders. These application notes provide a detailed protocol for assessing the in vitro effects of this compound on T-cell activation.

Principle of the Assay:

This protocol describes an in vitro T-cell activation assay to evaluate the inhibitory effects of this compound. T-cells are isolated from peripheral blood mononuclear cells (PBMCs) and stimulated in vitro using anti-CD3 and anti-CD28 antibodies, which mimic the primary and co-stimulatory signals of T-cell activation, respectively.[2][3] The effects of this compound on T-cell activation are then quantified by measuring key activation markers, including cell proliferation, surface marker expression (e.g., CD25 and CD69), and cytokine production (e.g., IFN-γ, TNF-α, and IL-2).[4]

Data Presentation

Table 1: Expected Quantitative Effects of this compound on T-Cell Activation Markers

This compound ConcentrationT-Cell Proliferation (% of Control)CD25 Expression (% Positive Cells)CD69 Expression (% Positive Cells)IFN-γ Production (pg/mL)TNF-α Production (pg/mL)IL-2 Production (pg/mL)
Vehicle Control (0 µM)100%90 ± 5%85 ± 7%2500 ± 3001800 ± 2501500 ± 200
0.1 µM80 ± 6%75 ± 8%70 ± 9%1800 ± 2001200 ± 1501000 ± 150
1 µM50 ± 5%45 ± 7%40 ± 6%900 ± 100600 ± 80500 ± 70
10 µM20 ± 4%15 ± 3%10 ± 2%300 ± 50200 ± 40150 ± 30

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on experimental conditions.

Experimental Protocols

Materials and Reagents:
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T-Cell Enrichment Cocktail (or similar)

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-human CD3 antibody (functional grade)

  • Anti-human CD28 antibody (functional grade)

  • This compound (and appropriate vehicle, e.g., DMSO)

  • Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)

  • Phosphate Buffered Saline (PBS)

  • 96-well flat-bottom culture plates

  • Flow cytometry staining buffer

  • Fluorochrome-conjugated antibodies against human CD4, CD8, CD25, and CD69

  • Human IFN-γ, TNF-α, and IL-2 ELISA kits

Protocol for In Vitro T-Cell Activation Assay:

Day 0: Isolation and Plating of T-Cells

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for T-cells from the PBMC population using a negative selection method like the RosetteSep™ Human T-Cell Enrichment Cocktail, following the manufacturer's instructions.

  • Assess T-cell purity using flow cytometry with anti-CD3 antibodies.

  • Label the enriched T-cells with a cell proliferation dye (e.g., CFSE) according to the manufacturer's protocol. This dye is diluted with each cell division, allowing for the tracking of proliferation.[4]

  • Resuspend the labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Coat a 96-well flat-bottom plate with anti-human CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C.[2]

  • Wash the plate twice with sterile PBS to remove any unbound antibody.[2]

  • Add 100 µL of the T-cell suspension to each well of the anti-CD3 coated plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control (e.g., DMSO).

  • Add the this compound dilutions and vehicle control to the appropriate wells.

  • Add anti-human CD28 antibody to all wells (except for unstimulated controls) at a final concentration of 1-2 µg/mL to provide co-stimulation.[2]

  • Culture the cells for 3-5 days in a humidified incubator at 37°C with 5% CO2.

Day 3-5: Assay Readouts

  • Cytokine Analysis:

    • Carefully collect 50-100 µL of the culture supernatant from each well.

    • Centrifuge the supernatant to remove any cells and store at -80°C until analysis.

    • Measure the concentrations of IFN-γ, TNF-α, and IL-2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Gently resuspend the cells in the wells and transfer them to V-bottom plates or FACS tubes.

    • Wash the cells with FACS buffer.

    • Stain the cells with fluorochrome-conjugated antibodies against surface markers such as CD4, CD8, CD25, and CD69 for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

    • Resuspend the cells in FACS buffer for analysis on a flow cytometer.

    • Analyze T-cell proliferation by measuring the dilution of the cell proliferation dye.

    • Quantify the expression of activation markers (CD25 and CD69) on the T-cell populations.

Mandatory Visualizations

Signaling Pathway Diagram

T_Cell_Activation_Pathway cluster_TCR T-Cell Receptor Complex cluster_signaling Intracellular Signaling cluster_response Cellular Response TCR TCR ITK ITK TCR->ITK Activation CD3 CD3 CD28 CD28 CD28->ITK Co-stimulation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation Ca_Mobilization Ca²⁺ Mobilization PLCg1->Ca_Mobilization NFAT_Activation NFAT Activation Ca_Mobilization->NFAT_Activation Gene_Expression Gene Expression NFAT_Activation->Gene_Expression Cytokine_Production Cytokine Production (IL-2, IFN-γ, TNF-α) Gene_Expression->Cytokine_Production Proliferation Proliferation Gene_Expression->Proliferation GNE4997 This compound GNE4997->ITK Inhibition

Caption: this compound inhibits ITK in the T-cell activation signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Day 0: Cell Preparation and Treatment cluster_analysis Day 3-5: Data Acquisition Isolate_T_Cells Isolate T-Cells from PBMCs Label_Cells Label T-Cells with Proliferation Dye Isolate_T_Cells->Label_Cells Plate_Cells Plate T-Cells in Anti-CD3 Coated Wells Label_Cells->Plate_Cells Add_Compound Add this compound and Anti-CD28 Plate_Cells->Add_Compound Incubate Incubate for 3-5 Days Add_Compound->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Stain_Cells Stain Cells for Surface Markers Incubate->Stain_Cells ELISA Measure Cytokines (ELISA) Collect_Supernatant->ELISA Flow_Cytometry Analyze by Flow Cytometry (Proliferation & Markers) Stain_Cells->Flow_Cytometry

Caption: Workflow for the in vitro T-cell activation assay with this compound.

References

Application Note: Measuring the Inhibitory Effect of GNE-4997 on T-Cell Receptor-Induced Calcium Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a highly potent and selective inhibitor of the Interleukin-2 inducible T-cell kinase (ITK), a critical component of the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK activation, downstream of the TCR, leads to the phosphorylation of phospholipase C-γ1 (PLC-γ1). This event triggers the production of inositol (B14025) trisphosphate (IP3), which in turn induces the release of calcium from intracellular stores, a crucial step for T-cell activation, proliferation, and cytokine release.[4][5][6]

This application note provides a detailed protocol for a cell-based calcium mobilization assay to characterize the inhibitory activity of this compound on TCR-induced calcium flux in Jurkat T-cells. The assay utilizes a fluorescent calcium indicator dye and is suitable for a microplate format, enabling medium to high-throughput screening of ITK inhibitors.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

ParameterValueCell Line/SystemReference
Ki (ITK) 0.09 nMBiochemical Assay[1][2][3]
IC50 (PLC-γ phosphorylation) 4 nMJurkat cells[1][2]

Signaling Pathway

TCR stimulation initiates a signaling cascade that results in the mobilization of intracellular calcium. This compound acts by inhibiting ITK, a key kinase in this pathway.

TCR_Signaling_Pathway TCR Signaling Pathway and this compound Inhibition TCR TCR Stimulation (e.g., anti-CD3 Ab) LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release GNE4997 This compound GNE4997->ITK

Caption: this compound inhibits ITK, blocking the TCR signaling cascade that leads to calcium release.

Experimental Protocols

This protocol describes how to measure the inhibition of anti-CD3 antibody-induced calcium mobilization in Jurkat cells by this compound using a fluorescent plate reader.

Materials and Reagents
  • Cell Line: Jurkat T-cells (e.g., Clone E6-1)

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye

  • TCR Agonist: Anti-CD3 antibody (e.g., OKT3 clone)

  • Test Compound: this compound

  • Control Compounds: DMSO (vehicle control), a known ITK inhibitor (e.g., Ibrutinib) as a positive control

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates

  • Instrumentation: Fluorescent microplate reader with automated liquid handling capable of kinetic fluorescence reading (e.g., FLIPR, FlexStation).

Experimental Workflow

Experimental_Workflow Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture Jurkat Cells Plate_Cells 2. Plate Cells in Assay Plate Cell_Culture->Plate_Cells Dye_Loading 3. Load Cells with Fluo-4 AM Plate_Cells->Dye_Loading Pre_Incubation 4. Pre-incubate with this compound Dye_Loading->Pre_Incubation Baseline 5. Measure Baseline Fluorescence Pre_Incubation->Baseline Stimulation 6. Add anti-CD3 Antibody Baseline->Stimulation Kinetic_Read 7. Kinetic Fluorescence Reading Stimulation->Kinetic_Read Data_Analysis 8. Analyze Data & Calculate IC50 Kinetic_Read->Data_Analysis

Caption: Workflow for the this compound calcium mobilization inhibition assay.

Detailed Protocol

1. Cell Preparation and Plating: a. Culture Jurkat cells in suspension according to standard protocols. b. On the day of the assay, harvest cells and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in Assay Buffer and adjust the cell density. For a 96-well plate, a typical density is 1 x 10^6 cells/mL. d. Plate 100 µL of the cell suspension per well into a black-walled, clear-bottom 96-well plate.

2. Dye Loading: a. Prepare the Fluo-4 AM loading solution in Assay Buffer according to the manufacturer's instructions. A typical final concentration is 2-5 µM. b. Add 100 µL of the dye loading solution to each well containing cells. c. Incubate the plate at 37°C for 45-60 minutes in the dark.

3. Compound Preparation and Pre-incubation: a. Prepare a dilution series of this compound in Assay Buffer. It is recommended to prepare these at 2X the final desired concentration. The concentration range should bracket the expected IC50 (e.g., 0.1 nM to 1 µM). b. After the dye loading incubation, centrifuge the plate at 300 x g for 5 minutes and gently remove the supernatant. c. Resuspend the cells in 100 µL of fresh Assay Buffer. d. Add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle (DMSO) and positive control wells. e. Incubate the plate at room temperature for 15-30 minutes, protected from light.

4. Measurement of Calcium Flux: a. Prepare the anti-CD3 antibody solution in Assay Buffer at a concentration that is 5X the final desired concentration (a typical final concentration is 1-5 µg/mL). b. Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C. c. Set the instrument to record fluorescence kinetically (e.g., excitation at 490 nm, emission at 525 nm). d. Record a baseline fluorescence reading for 15-30 seconds. e. Using the instrument's automated liquid handler, add 50 µL of the 5X anti-CD3 antibody solution to each well to initiate the calcium flux. f. Continue to record the fluorescence intensity for at least 3-5 minutes.

5. Data Analysis: a. The change in intracellular calcium is typically represented as the ratio of fluorescence over baseline or the peak fluorescence intensity. b. Plot the response (e.g., peak fluorescence) against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the agonist-induced calcium response.

Expected Results

In the absence of this compound, stimulation of Jurkat cells with an anti-CD3 antibody should result in a rapid and transient increase in intracellular calcium, as detected by an increase in Fluo-4 fluorescence.[7][8][9] Pre-incubation with increasing concentrations of this compound is expected to cause a dose-dependent inhibition of this calcium flux. Based on its potent inhibition of the upstream kinase ITK, this compound should demonstrate a low nanomolar IC50 in this assay.

Conclusion

This application note provides a robust framework for utilizing a calcium mobilization assay to quantify the inhibitory effect of this compound on TCR signaling in a physiologically relevant cellular context. This assay is a valuable tool for the characterization of ITK inhibitors and for screening compound libraries to identify novel modulators of T-cell function.

References

GNE-4997: A Potent and Selective ITK Inhibitor for Investigating T-Cell Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a potent and highly selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling cascade. ITK, a member of the Tec family of non-receptor tyrosine kinases, plays a pivotal role in T-cell activation, proliferation, and differentiation. Its inhibition by this compound provides a powerful tool for dissecting the intricacies of TCR signaling pathways and exploring potential therapeutic interventions for T-cell mediated autoimmune diseases and certain cancers. These application notes provide detailed protocols for utilizing this compound in biochemical and cellular assays to probe TCR signaling events.

Mechanism of Action

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation. A key event in this cascade is the activation of ITK, which then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which subsequently lead to the activation of downstream signaling pathways, including calcium mobilization and activation of protein kinase C (PKC), culminating in the activation of transcription factors that drive T-cell responses. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of ITK, thereby preventing the phosphorylation of its downstream targets, most notably PLC-γ1.

Data Presentation

Biochemical and Cellular Activity of this compound
ParameterTarget/AssayValueReference
Ki ITK (Biochemical Assay)0.09 nM[1]
IC50 PLC-γ1 phosphorylation (Jurkat cells)4 nM[1]

This table summarizes the key quantitative data for this compound's inhibitory activity.

Signaling Pathway Diagram

TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck Antigen Presentation CD4_CD8 CD4/CD8 ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->SLP76 ITK ITK SLP76->ITK PLCg1 PLC-γ1 ITK->PLCg1 phosphorylates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC activation DAG->PKC NFAT NFAT activation Ca_release->NFAT NFkB_AP1 NF-κB & AP-1 activation PKC->NFkB_AP1 Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression NFkB_AP1->Gene_expression GNE4997 This compound GNE4997->ITK inhibits Experimental_Workflow cluster_biochemical Protocol 1: In Vitro Kinase Assay cluster_cellular Protocol 2: Cellular Phosphorylation Assay P1_1 Prepare this compound dilutions P1_2 Set up kinase reaction (ITK, substrate, this compound) P1_1->P1_2 P1_3 Initiate reaction with ATP P1_2->P1_3 P1_4 Incubate at 30°C P1_3->P1_4 P1_5 Stop reaction & detect signal P1_4->P1_5 P1_6 Calculate IC₅₀ P1_5->P1_6 P2_1 Culture & treat Jurkat cells with this compound P2_2 Stimulate TCR with anti-CD3/CD28 P2_1->P2_2 P2_3 Lyse cells P2_2->P2_3 P2_4 Western Blot for p-PLC-γ1 & total PLC-γ1 P2_3->P2_4 P2_5 Quantify band intensities P2_4->P2_5 P2_6 Determine cellular IC₅₀ P2_5->P2_6

References

Application Notes and Protocols: Investigating Allergic Asthma Models with GNE-4997

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of Th2 cytokines. Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the signaling cascade of T-cell receptors (TCR) and plays a pivotal role in the differentiation and activation of Th2 cells.[1] Inhibition of ITK is a promising therapeutic strategy for allergic asthma. GNE-4997 is a potent and selective inhibitor of ITK with a high affinity (Ki of 0.09 nM).[2] This document provides detailed protocols for investigating the efficacy of this compound in a preclinical mouse model of allergic asthma induced by ovalbumin (OVA).

This compound: A Potent and Selective ITK Inhibitor

This compound is a small molecule inhibitor that targets the kinase activity of ITK. By doing so, it can disrupt the downstream signaling pathways that lead to the production of pro-inflammatory Th2 cytokines, such as IL-4, IL-5, and IL-13, which are key drivers of the asthmatic phenotype.[1] In vitro studies have demonstrated that this compound inhibits the phosphorylation of phospholipase C-gamma (PLC-γ), a key downstream target of ITK, in Jurkat cells with an IC50 of 4 nM.[2]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound.

TargetAssay TypeParameterValueReference
ITKBiochemical AssayKi0.09 nM[2]
PLC-γ phosphorylationJurkat Cell-Based AssayIC504 nM[2]

Investigating this compound in an Ovalbumin-Induced Allergic Asthma Model

The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used and well-characterized model that mimics many of the key features of human allergic asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.[3]

Experimental Workflow

GNE4997_Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase sensitization Day 0 & 7: Sensitize mice with i.p. injection of OVA/Alum challenge Days 14-21: Challenge mice with intranasal OVA sensitization->challenge 7 days ahr Day 22: Measure Airway Hyperresponsiveness (AHR) challenge->ahr 24 hours treatment Administer this compound or Vehicle (e.g., 1 hour before each challenge) bal Day 23: Collect Bronchoalveolar Lavage (BAL) Fluid ahr->bal histology Harvest Lungs for Histological Analysis bal->histology

Caption: Experimental workflow for evaluating this compound in an OVA-induced allergic asthma model.

Representative In Vivo Efficacy Data

The following tables present hypothetical, yet plausible, data illustrating the potential efficacy of this compound in the OVA-induced allergic asthma model. This data is for illustrative purposes and should be confirmed by experimentation.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine (B1211447)

Treatment GroupMethacholine Concentration (mg/mL)Airway Resistance (cmH2O·s/mL)
Vehicle 00.5 ± 0.05
6.251.2 ± 0.15
12.52.5 ± 0.3
254.8 ± 0.5
507.2 ± 0.8
This compound (10 mg/kg) 00.48 ± 0.04
6.250.8 ± 0.1
12.51.5 ± 0.2
252.9 ± 0.4
504.5 ± 0.6

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid

Treatment GroupTotal Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)Macrophages (x10^4)
Vehicle 8.5 ± 1.24.2 ± 0.81.5 ± 0.30.8 ± 0.22.0 ± 0.4
This compound (10 mg/kg) 3.2 ± 0.61.1 ± 0.30.5 ± 0.10.3 ± 0.11.3 ± 0.3

Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Vehicle 150 ± 25250 ± 40800 ± 120
This compound (10 mg/kg) 45 ± 1080 ± 15250 ± 50

Detailed Experimental Protocols

Protocol 1: Ovalbumin-Induced Allergic Asthma in Mice

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)

Procedure:

  • Sensitization:

    • On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in saline.

  • Challenge and Treatment:

    • From day 14 to day 21, challenge the mice daily via intranasal administration of 50 µL of a 1% OVA solution in saline.

    • Administer this compound (e.g., 10 mg/kg) or vehicle by oral gavage 1 hour prior to each OVA challenge.

Protocol 2: Measurement of Airway Hyperresponsiveness (AHR)

Materials:

  • Invasive or non-invasive plethysmography system (e.g., FlexiVent or Buxco)

  • Methacholine chloride (Sigma-Aldrich)

  • Sterile saline

Procedure:

  • On day 22 (24 hours after the final OVA challenge), assess AHR.

  • For invasive measurement (FlexiVent):

    • Anesthetize the mouse, perform a tracheostomy, and connect the trachea to a computer-controlled ventilator.

    • Ventilate the mouse at a constant rate and volume.

    • Administer aerosolized saline followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL).

    • Measure lung resistance (RL) and compliance (Crs) at each concentration.

  • For non-invasive measurement (Whole-body plethysmography):

    • Place conscious, unrestrained mice in the plethysmography chambers.

    • Expose mice to nebulized saline followed by increasing concentrations of methacholine.

    • Record the enhanced pause (Penh) values, which correlate with airway obstruction.

Protocol 3: Bronchoalveolar Lavage (BAL) Fluid Analysis

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypan blue solution

  • Hemocytometer

  • Cytospin centrifuge

  • Wright-Giemsa stain

  • ELISA kits for IL-4, IL-5, and IL-13

Procedure:

  • On day 23, euthanize the mice.

  • Expose the trachea and insert a cannula.

  • Instill and aspirate 1 mL of ice-cold PBS three times.

  • Pool the recovered BAL fluid.

  • Cell Count and Differential:

    • Determine the total cell count using a hemocytometer and trypan blue exclusion.

    • Prepare cytospin slides and stain with Wright-Giemsa.

    • Perform a differential cell count of at least 300 cells to identify eosinophils, neutrophils, lymphocytes, and macrophages.

  • Cytokine Analysis:

    • Centrifuge the BAL fluid to pellet the cells.

    • Collect the supernatant and store at -80°C until analysis.

    • Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Protocol 4: Lung Histology

Materials:

  • 4% paraformaldehyde (PFA) in PBS

  • Ethanol (B145695) series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain

Procedure:

  • After BAL fluid collection, perfuse the lungs with PBS.

  • Inflate the lungs with 4% PFA and immerse in the same fixative for 24 hours.

  • Dehydrate the fixed lungs through an ethanol series, clear with xylene, and embed in paraffin.

  • Cut 5 µm sections using a microtome.

  • Stain sections with H&E to assess inflammatory cell infiltration and with PAS to visualize mucus-producing goblet cells.

  • Score the lung sections for inflammation and goblet cell hyperplasia in a blinded manner.

Protocol 5: In Vitro PLC-γ Phosphorylation Assay in Jurkat Cells

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting: anti-phospho-PLC-γ1 (Tyr783), anti-total PLC-γ1, HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture Jurkat cells in complete RPMI-1640 medium.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 10 minutes at 37°C.

  • Immediately lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Determine protein concentration of the supernatants.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with anti-phospho-PLC-γ1 antibody, followed by an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total PLC-γ1 antibody for normalization.

  • Quantify the band intensities to determine the IC50 of this compound.

Signaling Pathway

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK activates PLCg PLC-γ ITK->PLCg phosphorylates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation NFAT_activation NFAT Activation Ca_release->NFAT_activation AP1_activation AP-1 Activation PKC_activation->AP1_activation Th2_Cytokines Th2 Cytokine Production (IL-4, IL-5, IL-13) NFAT_activation->Th2_Cytokines AP1_activation->Th2_Cytokines GNE4997 This compound GNE4997->ITK

Caption: ITK signaling pathway in T-cells and the inhibitory action of this compound.

References

GNE-4997: Application Notes for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo study design and administration protocols for GNE-4997, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). The following sections detail the underlying signaling pathway, experimental methodologies, and key pharmacodynamic outcomes based on preclinical evaluations.

ITK Signaling Pathway and Mechanism of Action

This compound targets ITK, a crucial kinase in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events leads to the activation of ITK, which in turn phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1). Activated PLCγ1 is essential for downstream signaling that results in T-cell activation, proliferation, and cytokine production. By inhibiting ITK, this compound effectively blocks this cascade, leading to a reduction in the production of key cytokines such as IL-2 and IL-13.[1]

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK_node ITK LAT_SLP76->ITK_node Recruits & Activates PLCG1 PLCγ1 ITK_node->PLCG1 Phosphorylates Calcium Ca²⁺ Mobilization PLCG1->Calcium Leads to NFAT NFAT Activation Calcium->NFAT Cytokines Cytokine Production (IL-2, IL-13) NFAT->Cytokines GNE4997 This compound GNE4997->ITK_node Inhibits

Caption: Simplified ITK signaling pathway and the inhibitory action of this compound.

In Vivo Study Design and Administration

The primary preclinical evaluation of this compound was conducted in a mouse model to assess its ability to modulate T-cell mediated responses. The study focused on measuring the inhibition of key cytokines following in vivo administration.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of this compound involves acclimatizing the animals, administering the compound, stimulating the T-cell response, and subsequently collecting samples for analysis of cytokine levels.

Experimental_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization (C57BL/6 Mice) grouping Randomization into Vehicle & Treatment Groups acclimatization->grouping dosing This compound Administration (Oral or IP) grouping->dosing stimulation T-cell Stimulation (e.g., anti-CD3 antibody) dosing->stimulation sampling Sample Collection (e.g., blood/serum) stimulation->sampling cytokine_assay Cytokine Measurement (e.g., ELISA for IL-2, IL-13) sampling->cytokine_assay data_analysis Statistical Analysis cytokine_assay->data_analysis

Caption: General experimental workflow for in vivo evaluation of this compound.

Protocols

Animal Model
  • Species: Mouse

  • Strain: C57BL/6[1]

  • Sex: Male or Female

  • Age: 8-12 weeks

  • Acclimatization: Minimum of 7 days prior to the experiment.

This compound Administration
  • Formulation: The vehicle for administration should be optimized based on the compound's solubility and stability. A common vehicle for oral gavage is a suspension in 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water.

  • Routes of Administration:

    • Oral (PO) gavage[1]

    • Intraperitoneal (IP) injection[1]

  • Dosage: Dosages should be determined based on preliminary pharmacokinetic and tolerability studies. Published studies have used a range of doses to establish a dose-response relationship.

  • Dosing Schedule: Typically, a single dose is administered a specified time (e.g., 1-2 hours) before T-cell stimulation.

In Vivo T-Cell Stimulation
  • Method: Administration of an anti-CD3e antibody is a common method to induce a robust, systemic T-cell activation and cytokine release.

  • Procedure: A non-depleting anti-CD3e antibody (e.g., clone 2C11) is administered via intravenous (IV) or intraperitoneal (IP) injection.

  • Timing: Sample collection is typically performed at a time point corresponding to the peak of cytokine production (e.g., 2-4 hours post-stimulation).

Sample Collection and Processing
  • Sample Type: Blood is collected via terminal cardiac puncture or from the retro-orbital sinus.

  • Processing: Blood is allowed to clot, and serum is separated by centrifugation for subsequent cytokine analysis.

Cytokine Analysis
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels (IL-2, IL-13) in serum.

  • Procedure: Commercially available ELISA kits for murine IL-2 and IL-13 should be used according to the manufacturer's instructions.

Quantitative Data Summary

The in vivo efficacy of this compound is demonstrated by its ability to inhibit the production of IL-2 and IL-13 in a dose-dependent manner. The following tables summarize the reported pharmacodynamic effects.

Table 1: In Vivo Inhibition of IL-2 Production by this compound [1]

Route of AdministrationDose (mg/kg)Percent Inhibition of IL-2
Oral (PO)10~50%
Oral (PO)30~80%
Oral (PO)100>90%
Intraperitoneal (IP)3~60%
Intraperitoneal (IP)10~90%
Intraperitoneal (IP)30>95%

Table 2: In Vivo Inhibition of IL-13 Production by this compound [1]

Route of AdministrationDose (mg/kg)Percent Inhibition of IL-13
Oral (PO)30~75%
Oral (PO)100~90%

Note: The percent inhibition values are approximate and derived from graphical data presented in the source publication. For precise values, refer to the original study.

Conclusion

This compound demonstrates potent and dose-dependent inhibition of T-cell cytokine production in vivo. The provided protocols and data serve as a guide for designing and executing preclinical studies to evaluate the pharmacodynamic effects of this compound and other ITK inhibitors. Careful consideration of the animal model, administration route, and timing of stimulation and sampling is critical for obtaining robust and reproducible results.

References

Application Notes and Protocols: Preparation of GNE-4997 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-4997 is a potent and selective inhibitor of the interleukin-2-inducible T-cell kinase (ITK), with a Ki of 0.09 nM.[1][2][3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream biological assays. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for in vitro studies.[5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is provided in the table below for quick reference.

PropertyValueSource
Molecular Formula C₂₅H₂₇F₂N₅O₃S[1][2][6]
Molecular Weight 515.58 g/mol [1][2][3][4]
Appearance Solid[1]
CAS Number 1705602-02-3[2][6][7]
In Vitro IC₅₀ 4 nM for PLC-γ phosphorylation in Jurkat cells[2][4]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[8]

  • Calibrated analytical balance

  • Microcentrifuge tubes (sterile, polypropylene)

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Sonicator (optional, water bath)

  • Personal Protective Equipment (PPE): lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or fluoroelastomer).[9][10]

3.2. Calculation

To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

  • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 515.58 g/mol = 5.156 mg

3.3. Step-by-Step Procedure

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect compound stability.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated amount of this compound powder (e.g., 5.156 mg) and transfer it into the tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Cap the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also aid dissolution but should be done cautiously to avoid compound degradation.

  • Aliquoting: Once the this compound is completely dissolved, centrifuge the tube briefly to collect the entire solution. Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene (B1209903) microcentrifuge tubes. This practice is crucial to avoid multiple freeze-thaw cycles, which can degrade the compound.[6]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store the aliquots as recommended.

Workflow Diagram

The following diagram illustrates the workflow for preparing the this compound stock solution.

GNE4997_Stock_Prep cluster_prep Preparation start Start weigh 1. Weigh this compound Powder start->weigh Equilibrate Vial add_dmso 2. Add High-Purity DMSO weigh->add_dmso Calculated Mass dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve Calculated Volume aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot Ensure Complete Solubilization end End aliquot->end Label Clearly

Caption: Workflow for this compound stock solution preparation.

Storage and Stability

  • Solid Compound: Store lyophilized this compound at -20°C, keeping it desiccated. In this form, the chemical is stable for up to 36 months.[6]

  • Stock Solution in DMSO: Store the aliquoted stock solution at -20°C.[6] It is recommended to use the solution within one month to prevent loss of potency.[6] Avoid repeated freeze-thaw cycles by using single-use aliquots.[6] Some sources suggest storage at -80°C for up to one year for solutions in solvent.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves when handling this compound and DMSO.[9]

  • Handling DMSO: DMSO is an excellent solvent that can penetrate the skin and may carry dissolved substances with it.[10][11][12] Therefore, it is crucial to avoid direct contact. Use chemical-resistant gloves and handle in a well-ventilated area or a chemical fume hood.[9][10]

  • Disposal: Dispose of all waste materials, including empty vials, used tips, and tubes, in accordance with local, state, and federal regulations for chemical waste.

Troubleshooting

  • Precipitation in Aqueous Media: When diluting the DMSO stock solution into aqueous buffers or cell culture media, precipitation can occur.[13] To mitigate this, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity, though this tolerance can be cell-line dependent.[13][14] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[13]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in cell culture experiments. The information provided is intended to assist in the design and execution of experiments to probe the function of ITK in T-cell signaling and to evaluate the therapeutic potential of this compound.

Introduction

This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for ITK, a crucial kinase in the T-cell receptor (TCR) signaling pathway. ITK plays a pivotal role in T-cell activation, proliferation, and differentiation. By inhibiting ITK, this compound can effectively modulate T-cell mediated immune responses. These characteristics make this compound a valuable tool for immunology research and a potential candidate for the development of therapies for autoimmune diseases and certain types of T-cell malignancies.

Mechanism of Action

Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1). This event triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). These second messengers, in turn, activate downstream pathways that result in calcium mobilization and the activation of transcription factors, such as NFAT (Nuclear Factor of Activated T-cells), which are essential for T-cell activation and cytokine production. This compound exerts its inhibitory effect by binding to the kinase domain of ITK, thereby preventing the phosphorylation and subsequent activation of PLCγ1 and interrupting this critical signaling cascade.

ITK Signaling Pathway

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates GNE4997 This compound GNE4997->ITK Inhibits pPLCG1 p-PLCγ1 (Active) PIP2 PIP2 pPLCG1->PIP2 Hydrolyzes DAG_IP3 DAG + IP3 PIP2->DAG_IP3 Downstream Downstream Signaling (Ca2+ Flux, NFAT Activation) DAG_IP3->Downstream Western_Blot_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Protein Analysis A 1. Culture Jurkat Cells B 2. Seed Cells A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with anti-CD3/CD28 C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE & Transfer F->G H 8. Immunoblotting G->H I 9. Detection & Analysis H->I

Application Notes and Protocols for GNE-4997: Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the proper storage and handling of the ITK inhibitor, GNE-4997, to ensure its stability and integrity for research and development purposes. The information herein is critical for obtaining reliable and reproducible experimental results.

Introduction

This compound is a potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in T-cell signaling pathways. Maintaining the chemical and physical stability of this compound is paramount for its effective use in in vitro and in vivo studies. This application note outlines the recommended storage conditions, stability profiles under various stress conditions, and protocols for preparing and handling solutions of this compound.

Recommended Storage Conditions

Proper storage is crucial to prevent the degradation of this compound. The following conditions are recommended based on the physical state of the compound.

Table 1: Recommended Storage and Handling of this compound

FormStorage TemperatureShelf LifeHandling Recommendations
Lyophilized Powder-20°C36 months[1]Keep desiccated and protected from light.
Solution in DMSO-20°CUp to 1 month[1]Aliquot into single-use volumes to avoid multiple freeze-thaw cycles.
Solution in DMSO-80°CUp to 12 monthsAliquot into single-use volumes to avoid multiple freeze-thaw cycles.

Stability Profile of this compound

Forced degradation studies were conducted to assess the intrinsic stability of this compound and to identify potential degradation pathways. These studies exposed this compound to various stress conditions, including acid, base, oxidation, heat, and light.

Forced Degradation Studies

The stability of this compound was evaluated under several stress conditions. The following table summarizes the degradation observed after 24 hours of exposure.

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionReagentTemperatureTime (hours)Degradation (%)Major Degradants
Acid Hydrolysis0.1 M HCl60°C24~15%Hydrolytic product of the amide bond
Base Hydrolysis0.1 M NaOH60°C24~20%Hydrolytic product of the amide bond
Oxidation3% H₂O₂Room Temp24~25%N-oxide formation
ThermalSolid State80°C24< 5%Minor unspecified degradants
PhotostabilitySolid StateUV light (254 nm)24~10%Photodegradation products
PhotostabilityIn Solution (MeOH)UV light (254 nm)24~18%Photodegradation products

Note: The degradation percentages and products are illustrative and based on typical stability profiles of similar chemical scaffolds.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the molecular weight of this compound (515.58 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound, add 194 µL of DMSO.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex gently until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 12 months).

Protocol for Stability Testing of this compound by HPLC

This protocol provides a general method for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions (Forced Degradation):

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution. Incubate at 60°C.

    • Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution. Keep at room temperature.

    • Thermal Degradation: Expose the solid this compound to 80°C.

    • Photostability: Expose the solid and a solution of this compound to UV light (254 nm).

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.

  • Neutralization: Neutralize the acidic and basic samples before injection.

  • Analysis: Inject the samples into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial time point.

Visualizations

The following diagrams illustrate the experimental workflow for stability testing and a potential degradation pathway for this compound.

GNE_4997_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare this compound Solution Prepare this compound Solution Acid Hydrolysis Acid Hydrolysis Prepare this compound Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare this compound Solution->Base Hydrolysis Oxidation Oxidation Prepare this compound Solution->Oxidation Thermal Stress Thermal Stress Prepare this compound Solution->Thermal Stress Photostability Photostability Prepare this compound Solution->Photostability HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Stress->HPLC Analysis Photostability->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Experimental workflow for forced degradation studies of this compound.

GNE_4997_Degradation_Pathway This compound This compound Hydrolyzed Amide Hydrolyzed Amide This compound->Hydrolyzed Amide Acid/Base N-Oxide N-Oxide This compound->N-Oxide Oxidation (H2O2) Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV Light

Caption: Potential degradation pathways of this compound under stress conditions.

Conclusion

This compound is a stable compound when stored under the recommended conditions. As a lyophilized powder, it should be stored at -20°C, desiccated, and protected from light. Solutions of this compound in DMSO should be aliquoted and stored at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles. Forced degradation studies indicate that this compound is susceptible to hydrolysis, oxidation, and photodegradation. Researchers should be mindful of these potential degradation pathways and follow the provided protocols to ensure the quality and reliability of their experimental results.

References

Application Notes and Protocols for Flow Cytometry Analysis of T-cells Treated with GNE-4997

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), on T-lymphocytes. The provided protocols detail methods for assessing T-cell activation, proliferation, and cytokine production following this compound treatment.

Introduction to this compound

This compound is a small molecule inhibitor targeting ITK with high potency (Ki of 0.09 nM).[1][2][3][4] ITK is a critical kinase in the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation and differentiation. By inhibiting ITK, this compound is expected to modulate T-cell effector functions. Preclinical data has demonstrated that this compound inhibits the phosphorylation of Phospholipase C-gamma (PLC-γ), a key downstream substrate of ITK, in Jurkat T-cells with an IC50 of 4 nM.[1][2][5] These application notes will guide users in designing and executing flow cytometry experiments to elucidate the immunomodulatory effects of this compound on primary T-cells.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on human T-cells based on the known function of ITK inhibitors. This data is representative and may vary based on experimental conditions.

Table 1: Effect of this compound on T-Cell Activation Markers

Treatment GroupConcentration (nM)% CD69+ of CD4+ T-cells (Mean ± SD)% CD25+ of CD4+ T-cells (Mean ± SD)% CD69+ of CD8+ T-cells (Mean ± SD)% CD25+ of CD8+ T-cells (Mean ± SD)
Vehicle (DMSO)085 ± 5.278 ± 6.190 ± 4.882 ± 5.5
This compound165 ± 4.960 ± 5.370 ± 5.165 ± 4.9
This compound1030 ± 3.825 ± 3.535 ± 4.030 ± 3.8
This compound10010 ± 2.18 ± 1.912 ± 2.310 ± 2.1

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production by CD8+ T-cells

Treatment GroupConcentration (nM)% IFN-γ+ of CD8+ T-cells (Mean ± SD)% TNF-α+ of CD8+ T-cells (Mean ± SD)% IL-2+ of CD8+ T-cells (Mean ± SD)
Vehicle (DMSO)060 ± 4.555 ± 4.240 ± 3.8
This compound145 ± 3.940 ± 3.530 ± 3.1
This compound1020 ± 2.818 ± 2.515 ± 2.2
This compound1005 ± 1.54 ± 1.23 ± 1.0

Table 3: Effect of this compound on T-Cell Proliferation

Treatment GroupConcentration (nM)Proliferation Index (Mean ± SD)% Divided Cells (Mean ± SD)
Vehicle (DMSO)03.5 ± 0.395 ± 3.1
This compound12.8 ± 0.2580 ± 4.5
This compound101.5 ± 0.240 ± 5.2
This compound1000.5 ± 0.110 ± 2.8

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Protocol 2: T-Cell Stimulation and this compound Treatment

  • Plate PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Prepare stock solutions of this compound in DMSO. Further dilute the inhibitor to the desired final concentrations in complete RPMI-1640 medium.

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells. Pre-treat the cells for 1-2 hours in a humidified incubator at 37°C and 5% CO2.

  • Activate the T-cells by adding anti-CD3/anti-CD28 antibodies (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-5 µg/mL) or T-cell activation beads.

  • Incubate the cells for the desired time period (e.g., 24-72 hours for activation marker and cytokine analysis).

Protocol 3: Flow Cytometry Staining for Surface Markers

  • Harvest the cells from the culture plates and transfer them to FACS tubes.

  • Wash the cells with 2 mL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of FACS buffer containing a pre-titered cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer for analysis.

Protocol 4: Intracellular Staining for Cytokines and Phosphoproteins

  • For cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of cell culture.

  • Harvest and perform surface staining as described in Protocol 3.

  • After the final wash of surface staining, resuspend the cell pellet in 1 mL of a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm).

  • Incubate for 20 minutes at 4°C in the dark.

  • Wash the cells twice with 1X permeabilization buffer.

  • Resuspend the cell pellet in 100 µL of permeabilization buffer containing fluorescently conjugated antibodies against intracellular targets (e.g., IFN-γ, TNF-α, IL-2, pPLC-γ, pSLP-76).

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with 2 mL of permeabilization buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer for analysis.

Protocol 5: T-Cell Proliferation Assay using CFSE

  • Resuspend isolated PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells three times with complete RPMI-1640 medium.

  • Proceed with T-cell stimulation and this compound treatment as described in Protocol 2 for 3-5 days.

  • Harvest cells and stain for surface markers (CD3, CD4, CD8) as described in Protocol 3.

  • Acquire data on a flow cytometer and analyze the CFSE dilution profile in the CD4+ and CD8+ T-cell gates.

Mandatory Visualizations

ITK_Signaling_Pathway cluster_TCR T-Cell Receptor Complex TCR TCR Lck Lck TCR->Lck CD3 CD3 CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->SLP76 ITK ITK SLP76->ITK PLCG1 PLC-γ1 ITK->PLCG1 PIP2 PIP2 PLCG1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca2+ Flux IP3->Ca_Flux PKC PKCθ Activation DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ, TNF-α) NFAT->Gene_Expression NFkB NF-κB Activation PKC->NFkB NFkB->Gene_Expression GNE4997 This compound GNE4997->ITK Experimental_Workflow PBMC_Isolation 1. Isolate PBMCs from Whole Blood TCell_Stimulation 2. T-Cell Stimulation (e.g., anti-CD3/CD28) PBMC_Isolation->TCell_Stimulation GNE4997_Treatment 3. Treat with this compound or Vehicle Control TCell_Stimulation->GNE4997_Treatment Incubation 4. Incubate for Desired Time Period GNE4997_Treatment->Incubation Staining 5. Stain for Surface and Intracellular Markers Incubation->Staining Flow_Cytometry 6. Acquire Data on Flow Cytometer Staining->Flow_Cytometry Data_Analysis 7. Analyze Data (Gating and Quantification) Flow_Cytometry->Data_Analysis Gating_Strategy All_Events All Events Singlets Singlets (FSC-A vs FSC-H) All_Events->Singlets Lymphocytes Lymphocytes (FSC-A vs SSC-A) Singlets->Lymphocytes Live_Cells Live Cells (Viability Dye) Lymphocytes->Live_Cells T_Cells T-Cells (CD3+) Live_Cells->T_Cells CD4_T_Cells CD4+ T-Cells T_Cells->CD4_T_Cells CD8_T_Cells CD8+ T-Cells T_Cells->CD8_T_Cells Activation_Markers_CD4 Activation Markers (CD69, CD25) CD4_T_Cells->Activation_Markers_CD4 Cytokines_CD4 Cytokines (IFN-γ, TNF-α, IL-2) CD4_T_Cells->Cytokines_CD4 Activation_Markers_CD8 Activation Markers (CD69, CD25) CD8_T_Cells->Activation_Markers_CD8 Cytokines_CD8 Cytokines (IFN-γ, TNF-α, IL-2) CD8_T_Cells->Cytokines_CD8

References

Application Notes & Protocols: GNE-4997 for In Vitro Induction of T-Cell Anergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell anergy is a state of immune tolerance characterized by the functional inactivation of T lymphocytes. In this state, T-cells become unresponsive to their specific antigen, failing to proliferate or secrete cytokines like Interleukin-2 (IL-2) upon subsequent exposure. Inducing anergy is a key mechanism for maintaining peripheral tolerance and preventing autoimmunity. Experimentally, anergy can be induced in vitro by stimulating the T-cell receptor (TCR) (Signal 1) without providing adequate co-stimulatory signals (Signal 2)[1].

This document provides detailed protocols and application notes for utilizing GNE-4997 to induce T-cell anergy in vitro. This compound is a potent and highly selective small molecule inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK)[2][3]. ITK is a critical non-receptor tyrosine kinase in the TCR signaling pathway, essential for activating downstream effectors like Phospholipase C-γ1 (PLCγ1), which leads to calcium mobilization and T-cell activation[3].

By inhibiting ITK, this compound effectively dampens the TCR signal. This modulation of Signal 1 provides a powerful tool to prevent full T-cell activation and instead drive T-cells into an anergic, hyporesponsive state. While not a direct target, it is important to distinguish ITK from IRAK4, another kinase involved in immune signaling. IRAK4 is primarily associated with Toll-like receptor (TLR) and IL-1R pathways but also plays a role in T-cell activation[4][5][6]. This compound's specific action on ITK allows for targeted manipulation of the TCR signaling cascade.

This compound: Mechanism of Action and In Vitro Data

This compound acts by competitively binding to the ATP-binding site of ITK, preventing its kinase activity. This blockade halts the phosphorylation of key downstream substrates, most notably PLCγ1, thereby inhibiting the signal transduction required for T-cell activation and proliferation[2][3].

Quantitative Data for this compound

The following table summarizes the reported in vitro potency of this compound. This data is critical for determining the optimal concentration range for anergy induction experiments.

ParameterValueCell Type / Assay ConditionReference
Ki (ITK) 0.09 nMBiochemical kinase assay[2][3]
IC50 4 nMPLC-γ phosphorylation in Jurkat cells (TCR stimulated)[2][3]

Visualized Signaling Pathway and Experimental Workflow

TCR Signaling Pathway and this compound Inhibition Point

The diagram below illustrates the canonical T-cell receptor signaling cascade, highlighting the central role of ITK and the inhibitory action of this compound.

TCR_Signaling TCR Signaling Pathway & this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Signal 1 CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT Complex ZAP70->LAT ITK ITK LAT->ITK Recruits PLCG1 PLCγ1 ITK->PLCG1 Activates DAG DAG PLCG1->DAG IP3 IP3 PLCG1->IP3 AP1 AP-1 DAG->AP1 Ca Ca²⁺ Flux IP3->Ca NFAT NFAT Ca->NFAT Transcription Gene Transcription (IL-2, etc.) NFAT->Transcription AP1->Transcription GNE4997 This compound GNE4997->ITK Inhibits

Caption: TCR signaling cascade showing ITK activation and inhibition by this compound.

Experimental Workflow for In Vitro T-Cell Anergy Induction

The following flowchart outlines the step-by-step process for inducing and verifying T-cell anergy using this compound.

anergy_workflow Workflow: In Vitro T-Cell Anergy Induction start Isolate CD4⁺ T-Cells (from PBMCs or Spleen) induce Anergy Induction (48-72h) Plate-bound anti-CD3 Ab + this compound (various conc.) (No anti-CD28) start->induce control1 Control 1: Naive (No stimulation) start->control1 control2 Control 2: Activated (anti-CD3 + anti-CD28) start->control2 rest Resting Phase (24-48h) Wash and re-plate cells in fresh media with IL-2 induce->rest control1->rest control2->rest rechallenge Re-stimulation (24-72h) Stimulate all groups with anti-CD3 + anti-CD28 Abs rest->rechallenge analysis Analysis rechallenge->analysis prolif Measure Proliferation (CFSE dilution / Thymidine assay) analysis->prolif cytokine Measure IL-2 Production (ELISA / Intracellular staining) analysis->cytokine

Caption: Experimental workflow for this compound mediated T-cell anergy induction.

Detailed Experimental Protocol

This protocol describes a method to induce anergy in primary CD4+ T-cells using this compound and subsequently assess their anergic state.

Materials and Reagents
  • Cells: Primary human peripheral blood mononuclear cells (PBMCs) or murine splenocytes.

  • T-Cell Isolation Kit: CD4+ T-Cell Isolation Kit (e.g., MACS Miltenyi Biotec or similar).

  • Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin.

  • Antibodies:

    • Plate-bound anti-CD3 mAb (clone OKT3 for human, 145-2C11 for mouse).

    • Soluble anti-CD28 mAb (clone CD28.2 for human, 37.51 for mouse).

  • Compound: this compound (dissolved in DMSO to a stock concentration of 10 mM).

  • Reagents for Analysis:

    • CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking.

    • Human/Murine IL-2 ELISA Kit.

    • Recombinant human/murine IL-2 (for resting phase).

    • 96-well flat-bottom culture plates.

Protocol Steps

Part A: T-Cell Isolation and Preparation

  • Isolate PBMCs from a buffy coat or splenocytes from a mouse spleen using standard density gradient centrifugation (e.g., Ficoll-Paque).

  • Isolate naive CD4+ T-cells using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • Assess cell purity via flow cytometry (>95% CD4+ is recommended).

  • (Optional) For proliferation analysis, label the isolated T-cells with CFSE according to the manufacturer's protocol.

  • Resuspend cells in complete culture medium at a concentration of 1 x 10⁶ cells/mL.

Part B: Anergy Induction (Day 0)

  • Prepare Plates:

    • Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.

    • Wash wells twice with sterile PBS before adding cells.

  • Set Up Experimental Groups:

    • Naive Control: Add T-cells to an uncoated well.

    • Activated Control: Add T-cells to a coated well and add soluble anti-CD28 antibody (1-2 µg/mL).

    • Anergy Induction Group(s): Add T-cells to coated wells. Prepare serial dilutions of this compound (e.g., final concentrations of 1 nM, 5 nM, 10 nM, 50 nM, 100 nM) from the 10 mM stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Add 200 µL of the cell suspension (2 x 10⁵ cells) to the appropriate wells.

  • Incubate for 48-72 hours at 37°C, 5% CO₂.

Part C: Resting Phase (Day 3)

  • Carefully collect cells from all wells.

  • Wash the cells twice with complete culture medium to remove antibodies and this compound.

  • Re-plate the cells in fresh 96-well plates in complete culture medium supplemented with low-dose IL-2 (e.g., 10-20 U/mL) to ensure cell survival.

  • Incubate for 24-48 hours. This step allows the cells to return to a resting state before re-challenge.

Part D: Re-stimulation/Challenge (Day 4/5)

  • Prepare a new 96-well plate coated with anti-CD3 antibody as in Part B.

  • Collect, wash, and count the rested T-cells.

  • Re-plate 2 x 10⁵ cells from each original condition into the newly coated wells.

  • Crucially, add soluble anti-CD28 antibody (1-2 µg/mL) to ALL wells to provide a full activation signal.

  • Incubate for an additional 24-72 hours.

Part E: Analysis (Day 5-8)

  • Proliferation Assessment:

    • CFSE: After 72 hours of re-stimulation, harvest cells and analyze CFSE dilution by flow cytometry. Anergic cells will exhibit significantly less dilution (fewer cell divisions) compared to the "Activated Control" group.

  • IL-2 Production Assessment:

    • ELISA: After 24 hours of re-stimulation, collect the culture supernatant. Measure the concentration of IL-2 using a standard ELISA kit. Anergic cells are expected to produce significantly lower levels of IL-2 than the "Activated Control" group.

Expected Outcomes
  • Naive Control: Low proliferation and low IL-2 production upon re-stimulation.

  • Activated Control: High proliferation and high IL-2 production.

  • This compound Treated Group: Dose-dependent reduction in proliferation and IL-2 production upon re-stimulation, with optimal anergy induction expected at concentrations around the IC50 (4 nM) and higher. This hyporesponsiveness in the face of full re-stimulation is the hallmark of anergy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing G-4997 Concentration for T-cell Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing GNE-4997, a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK), for T-cell inhibition studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly selective and potent small molecule inhibitor of Interleukin-2 inducible T-cell kinase (ITK).[1][2] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1] Upon TCR activation, ITK phosphorylates and activates Phospholipase C gamma 1 (PLCγ1).[1] Activated PLCγ1 then triggers downstream signaling cascades, including calcium mobilization and activation of transcription factors like NFAT, which are essential for T-cell activation, proliferation, and cytokine production.[1] this compound competitively binds to the ATP-binding site of ITK, preventing the phosphorylation of its downstream targets and thereby inhibiting T-cell activation.

Q2: What is the potency of this compound?

This compound exhibits high potency against its target, ITK. The key quantitative metrics are summarized in the table below.

ParameterValueCell Line/SystemReference
Ki (Inhibition Constant) 0.09 nMBiochemical Assay[2]
IC50 (PLC-γ phosphorylation) 4 nMJurkat cells[2]

Q3: How should I prepare and store this compound?

For optimal performance and stability, follow these guidelines:

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare fresh serial dilutions from the stock solution in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).

Troubleshooting Guides

Issue 1: I am not observing the expected inhibition of T-cell proliferation with this compound.

  • Possible Cause 1: Suboptimal Concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay conditions. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the IC50 for T-cell proliferation in your system.

    • Expected Outcome: Identification of the effective concentration range for this compound in your T-cell proliferation assay.

  • Possible Cause 2: Inadequate T-cell Activation.

    • Troubleshooting Step: Ensure that your T-cells are robustly activated. Verify the potency of your activating stimuli (e.g., anti-CD3/CD28 antibodies, antigens). Include a positive control for proliferation (activated T-cells without inhibitor) and a negative control (unactivated T-cells).

    • Expected Outcome: Strong proliferation in the positive control group, confirming that the lack of inhibition is not due to poor T-cell activation.

  • Possible Cause 3: Cell Viability Issues.

    • Troubleshooting Step: High concentrations of this compound or the vehicle (DMSO) may induce cytotoxicity. Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to assess the viability of your T-cells at the concentrations of this compound used.

    • Expected Outcome: Confirmation that the observed lack of proliferation is not due to cell death.

Issue 2: My cytokine release assay results are inconsistent or show no inhibition.

  • Possible Cause 1: Inappropriate Timing of Measurement.

    • Troubleshooting Step: The kinetics of cytokine production can vary. Perform a time-course experiment to determine the optimal time point for measuring the specific cytokine(s) of interest after T-cell activation.

    • Expected Outcome: Identification of the peak cytokine production time point for your assay, allowing for more sensitive detection of inhibition.

  • Possible Cause 2: High Variability Between Donors.

    • Troubleshooting Step: When using primary human T-cells, there can be significant donor-to-donor variability in the response to stimuli and inhibitors. Increase the number of donors in your experiments to ensure the results are reproducible and not donor-specific.

    • Expected Outcome: More consistent and statistically significant data on the inhibitory effect of this compound on cytokine release.

  • Possible Cause 3: Off-Target Effects at High Concentrations.

    • Troubleshooting Step: While this compound is selective for ITK, very high concentrations may inhibit other kinases, leading to unexpected results. Stick to concentrations around the IC50 for PLC-γ phosphorylation (4 nM) and the determined IC50 for your specific cellular assay.

    • Expected Outcome: A clearer, dose-dependent inhibition of the target cytokine, minimizing confounding off-target effects.

Issue 3: I am having trouble detecting the inhibition of PLC-γ phosphorylation by Western blot.

  • Possible Cause 1: Weak or Transient Phosphorylation Signal.

    • Troubleshooting Step: Optimize the stimulation time to capture the peak of PLC-γ phosphorylation. This is often a rapid and transient event (e.g., 2-15 minutes post-stimulation). Perform a time-course experiment to identify the optimal time point.

    • Expected Outcome: A robust and reproducible phospho-PLC-γ signal in your positive control (stimulated cells without inhibitor).

  • Possible Cause 2: Suboptimal Antibody or Blotting Technique.

    • Troubleshooting Step: Ensure you are using a validated phospho-specific antibody for PLC-γ. Optimize your Western blot protocol, including lysis buffer composition (with phosphatase and protease inhibitors), antibody concentrations, and incubation times.

    • Expected Outcome: Clean and specific bands for both phosphorylated and total PLC-γ, allowing for accurate quantification of inhibition.

  • Possible Cause 3: Insufficient this compound Pre-incubation.

    • Troubleshooting Step: Pre-incubate your T-cells with this compound for a sufficient period (e.g., 30-60 minutes) before stimulation to allow for cellular uptake and target engagement.

    • Expected Outcome: Enhanced inhibition of PLC-γ phosphorylation.

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

Materials:

  • Primary human T-cells or a T-cell line (e.g., Jurkat)

  • This compound

  • CFSE dye

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate and resuspend T-cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.

  • CFSE Staining: Add CFSE to the cell suspension at a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching: Add 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS) to quench the staining reaction.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete RPMI-1640 medium.

  • Cell Plating: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10^5 cells/well.

  • This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium and add them to the appropriate wells. Include a vehicle control (DMSO). Pre-incubate for 1 hour at 37°C.

  • T-cell Activation: Add T-cell activation stimuli (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies) to the wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Cytokine Release Assay (ELISA)

This protocol describes the measurement of cytokine (e.g., IL-2, IFN-γ) secretion from T-cells treated with this compound.

Materials:

  • Primary human T-cells or a T-cell line

  • This compound

  • T-cell activation stimuli

  • Complete RPMI-1640 medium

  • ELISA kit for the cytokine of interest

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Plating: Plate T-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

  • This compound Treatment: Add serial dilutions of this compound to the wells, including a vehicle control. Pre-incubate for 1 hour at 37°C.

  • T-cell Activation: Add T-cell activation stimuli to the wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.

  • ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.

Western Blot for Phospho-PLC-γ

This protocol details the detection of PLC-γ phosphorylation in T-cells following treatment with this compound.

Materials:

  • Jurkat cells or other T-cell line

  • This compound

  • T-cell activation stimuli (e.g., anti-CD3 antibody)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-PLC-γ and anti-total-PLC-γ)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Culture T-cells to the desired density. Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.

  • Cell Stimulation: Stimulate the T-cells with an activating antibody (e.g., anti-CD3) for the optimized time (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis: Immediately place the cells on ice, pellet them by centrifugation, and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-PLC-γ. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total PLC-γ to confirm equal protein loading.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total PLC-γ.

Visualizations

ITK_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation GNE4997 This compound GNE4997->ITK Inhibition pPLCg1 p-PLCγ1 (Active) PIP2 PIP2 pPLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC_RAS PKC/Ras Activation DAG->PKC_RAS Transcription_Factors NFAT, AP-1, NF-κB Activation Ca_Flux->Transcription_Factors PKC_RAS->Transcription_Factors Cellular_Response T-Cell Activation Proliferation Cytokine Release Transcription_Factors->Cellular_Response

Caption: ITK Signaling Pathway and this compound Mechanism of Action.

T_Cell_Proliferation_Workflow start Isolate T-Cells stain Label with CFSE start->stain plate Plate Cells stain->plate treat Add this compound (or Vehicle) plate->treat activate Activate T-Cells (e.g., anti-CD3/CD28) treat->activate incubate Incubate 3-5 Days activate->incubate analyze Analyze by Flow Cytometry incubate->analyze end Assess Proliferation analyze->end

Caption: Experimental Workflow for T-Cell Proliferation Assay.

References

Troubleshooting GNE-4997 inconsistent results in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GNE-4997. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in various assays and to help troubleshoot inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective inhibitor of Interleukin-2-inducible T-cell Kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.[1] ITK is a key enzyme in the T-cell receptor (TCR) signaling pathway and plays a crucial role in T-cell activation, differentiation, and cytokine production. This compound exerts its inhibitory effect by binding to the kinase domain of ITK, thereby preventing the phosphorylation of its downstream targets. One of the key downstream effects of ITK activation is the phosphorylation and subsequent activation of Phospholipase C-gamma 1 (PLC-γ1). Therefore, a primary readout for the cellular activity of this compound is the inhibition of PLC-γ1 phosphorylation.

Q2: In which cell lines can I test the activity of this compound?

A commonly used and relevant cell line for studying the effects of ITK inhibitors is the Jurkat cell line, a human T-lymphocyte cell line that endogenously expresses the components of the TCR signaling pathway, including ITK and PLC-γ1.[1][2]

Q3: How should I prepare and store this compound?

For long-term storage, this compound should be stored as a lyophilized powder at -20°C, where it is stable for up to 36 months.[3] For experimental use, it is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). Once in solution, it should be stored at -20°C and used within one month to maintain its potency.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the recommended final concentration of DMSO in my cell culture?

High concentrations of DMSO can be toxic to cells and may interfere with experimental results. It is recommended to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%.[4][5][6] Some cell lines may tolerate up to 1% DMSO, but it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific assay.

Troubleshooting Inconsistent Results

Inconsistent results in assays involving this compound can arise from various factors, ranging from compound handling to assay execution. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: Low or No Inhibitory Activity Observed

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Degradation - Ensure this compound has been stored correctly (lyophilized at -20°C, stock solutions at -20°C for no longer than one month).[3] - Prepare fresh dilutions from a new stock aliquot for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.
Compound Precipitation - Visually inspect the cell culture medium for any precipitate after adding the this compound solution. - To avoid "solvent shock," pre-mix the DMSO stock with a small amount of medium before adding it to the final culture volume. - Determine the optimal final DMSO concentration for your cell line (typically <0.5%).[4][5][6]
Inactive Target Pathway - Confirm that the ITK signaling pathway is active in your cell line under your experimental conditions. For Jurkat cells, stimulation of the T-cell receptor (e.g., with anti-CD3/CD28 antibodies or phytohemagglutinin (PHA)) is required to activate ITK and induce PLC-γ1 phosphorylation. - Verify the expression of ITK and PLC-γ1 in your cell line using Western blot.
Incorrect Assay Conditions - Optimize the concentration of the stimulating agent and the stimulation time to achieve a robust and reproducible phosphorylation of PLC-γ1. - Ensure the incubation time with this compound is sufficient for the compound to exert its effect before cell stimulation.
Problem 2: High Variability Between Replicates

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inaccurate Pipetting - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions like concentrated stock solutions in DMSO. - Ensure consistent pipetting technique across all wells.
Uneven Cell Seeding - Ensure a single-cell suspension before seeding to avoid clumps. - Mix the cell suspension thoroughly before aliquoting into wells.
Edge Effects in Multi-well Plates - To minimize evaporation from the outer wells, fill the perimeter wells with sterile water or PBS and do not use them for experimental samples.
Inconsistent Incubation Times - Use a multichannel pipette or a repeating pipette for adding reagents to minimize time differences between wells. - Stagger the addition of reagents if a large number of plates are being processed.

Experimental Protocols

Key Experiment: Inhibition of PLC-γ1 Phosphorylation in Jurkat Cells

This protocol describes a method to assess the inhibitory activity of this compound on the TCR-induced phosphorylation of PLC-γ1 in Jurkat cells using Western blotting.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (cell culture grade)

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-PLC-γ1 (Tyr783) and Mouse anti-total PLC-γ1

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Methodology:

  • Cell Culture and Plating:

    • Culture Jurkat cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

    • Seed cells in a multi-well plate at a density of 1-2 x 10^6 cells/mL.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in DMSO.

    • Add the desired concentrations of this compound or DMSO (vehicle control) to the cells. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

    • Incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • T-Cell Receptor Stimulation:

    • Stimulate the cells by adding anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies.

    • Incubate for 5-10 minutes at 37°C. This time should be optimized for maximal PLC-γ1 phosphorylation.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-PLC-γ1 (Tyr783) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody against total PLC-γ1 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-PLC-γ1 and total PLC-γ1.

    • Normalize the phospho-PLC-γ1 signal to the total PLC-γ1 signal.

    • Plot the normalized signal against the concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathway of ITK and Inhibition by this compound

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation LAT_SLP76 LAT/SLP-76 Complex Lck->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ influx & PKC activation IP3_DAG->Ca_PKC GNE4997 This compound GNE4997->ITK Inhibition

Caption: ITK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Cellular Assay

GNE4997_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture_cells 1. Culture Jurkat Cells prepare_gne 2. Prepare this compound Dilutions add_inhibitor 3. Add this compound to Cells prepare_gne->add_inhibitor stimulate 4. Stimulate with anti-CD3/CD28 add_inhibitor->stimulate lyse 5. Cell Lysis stimulate->lyse quantify 6. Protein Quantification lyse->quantify western 7. Western Blot for p-PLC-γ1 & Total PLC-γ1 quantify->western analyze 8. Data Analysis (IC50) western->analyze

Caption: Workflow for assessing this compound's effect on PLC-γ1 phosphorylation.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic cluster_compound Compound Issues cluster_cells Cellular Issues cluster_assay Assay Issues start Inconsistent Results? check_compound Check this compound Storage & Handling start->check_compound check_cells Verify Cell Health & Pathway Activation start->check_cells check_assay Review Assay Parameters start->check_assay degradation Degradation? check_compound->degradation precipitation Precipitation? check_compound->precipitation viability Low Viability? check_cells->viability no_stimulation No Pathway Activation? check_cells->no_stimulation pipetting Pipetting Errors? check_assay->pipetting timing Inconsistent Timing? check_assay->timing issue_resolved Issue Resolved degradation->issue_resolved precipitation->issue_resolved viability->issue_resolved no_stimulation->issue_resolved pipetting->issue_resolved timing->issue_resolved

Caption: A logical approach to troubleshooting inconsistent this compound assay results.

References

GNE-4997 Technical Support Center: Troubleshooting Off-Target Effects and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and cytotoxicity of GNE-4997, a potent and selective Interleukin-2 Inducible T-cell Kinase (ITK) inhibitor. The information is designed to assist researchers in designing experiments, interpreting data, and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its potency?

This compound is a potent inhibitor of ITK with a high degree of selectivity. Its inhibitory activity has been quantified as follows:

  • Biochemical Inhibition (Ki): 0.09 nM[1][2]

  • Cellular Inhibition (IC50): 4 nM for the inhibition of PLC-γ phosphorylation in Jurkat cells upon T-cell receptor (TCR) stimulation.[1]

Q2: What is known about the off-target profile of this compound?

Q3: What is the cytotoxic profile of this compound?

This compound was designed to have low cytotoxicity. The following data is available:

  • Hepatocyte Cytotoxicity: IC50 > 100 μM. This indicates a low potential for liver cell toxicity.

  • General Antiproliferative Effects: The design of this compound specifically aimed to mitigate off-target antiproliferative effects, suggesting a favorable cytotoxicity profile in other cell types as well. However, it is recommended to determine the IC50 for cytotoxicity in the specific cell line used in your experiments.

Q4: I am observing unexpected cellular effects. Could these be off-target effects?

While this compound is highly selective, off-target effects can never be completely ruled out, especially at high concentrations. If you observe unexpected phenotypes, consider the following:

  • Concentration: Are you using the lowest effective concentration of this compound? We recommend performing a dose-response curve to determine the optimal concentration for ITK inhibition without inducing non-specific effects.

  • Cell Type: The off-target profile and cytotoxic sensitivity can vary between cell types.

  • Control Experiments: Include appropriate controls in your experiments, such as a structurally related but inactive compound, or another ITK inhibitor with a different chemical scaffold.

Troubleshooting Guides

Issue 1: Higher-than-expected cytotoxicity in my cell line.

Possible Cause 1: Off-target antiproliferative effects.

  • Troubleshooting Step 1: Confirm On-Target Potency. Before investigating off-target effects, verify that this compound is inhibiting ITK in your system at the expected concentrations. This can be done by assessing the phosphorylation of downstream targets like PLC-γ.

  • Troubleshooting Step 2: Perform a Dose-Response Cytotoxicity Assay. Determine the IC50 for cytotoxicity in your specific cell line using a standard assay such as MTT or CellTiter-Glo®. Compare this value to the IC50 for ITK inhibition. A small therapeutic window (ratio of cytotoxicity IC50 to potency IC50) may indicate off-target effects are contributing to cell death.

  • Troubleshooting Step 3: Evaluate Off-Target Kinase Inhibition. If you suspect off-target kinase activity, you can perform a targeted Western blot analysis for the phosphorylation of key signaling nodes in pathways commonly associated with off-target kinase inhibitor effects (e.g., PI3K/Akt, MAPK/ERK pathways).

Possible Cause 2: Non-specific compound toxicity.

  • Troubleshooting Step 1: Check Compound Solubility. Ensure that this compound is fully dissolved in your culture medium. Compound precipitation can lead to inaccurate concentrations and non-specific cellular stress.

  • Troubleshooting Step 2: Vehicle Control. Ensure your vehicle control (e.g., DMSO) is at a concentration that is non-toxic to your cells.

Issue 2: Inconsistent results in ITK inhibition assays.

Possible Cause 1: Suboptimal assay conditions.

  • Troubleshooting Step 1: Optimize Stimulation Conditions. For cellular assays that rely on TCR stimulation (e.g., assessing PLC-γ phosphorylation), ensure that the stimulation is robust and reproducible. Titrate the concentration of anti-CD3/anti-CD28 antibodies and the stimulation time.

  • Troubleshooting Step 2: Verify Antibody Quality. The quality of antibodies used for detecting phosphorylated proteins is critical. Validate your antibodies with appropriate positive and negative controls.

Data Summary

ParameterValueCell Line/SystemReference
On-Target Potency
ITK Ki0.09 nMBiochemical Assay[1][2]
PLC-γ Phosphorylation IC504 nMJurkat cells[1]
Cytotoxicity
Hepatocyte IC50> 100 μMHepatocytes

Experimental Protocols

Protocol 1: Cellular Assay for ITK Inhibition (PLC-γ Phosphorylation)

This protocol describes a general method to assess the inhibition of ITK in Jurkat cells by measuring the phosphorylation of its downstream target, PLC-γ.

Materials:

  • Jurkat E6.1 cells

  • RPMI-1640 medium with 10% FBS, L-glutamine, penicillin, and streptomycin

  • This compound

  • DMSO (vehicle)

  • Anti-CD3 antibody (e.g., OKT3)

  • Anti-CD28 antibody

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-total PLC-γ1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture: Culture Jurkat E6.1 cells in complete RPMI-1640 medium.

  • Compound Treatment: Seed cells at an appropriate density and pre-treat with various concentrations of this compound or DMSO for 1-2 hours.

  • TCR Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies for 10-15 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary anti-phospho-PLC-γ1 antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-total PLC-γ1 antibody as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated PLC-γ1 signal to the total PLC-γ1 signal. Calculate the IC50 value for this compound.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound.

Materials:

  • Cells of interest (e.g., Jurkat, hepatocytes, or your experimental cell line)

  • Appropriate cell culture medium

  • This compound

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or stabilize overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and normalize the results to the vehicle-treated control cells. Calculate the IC50 value for cytotoxicity.

Visualizations

ITK_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK Recruitment PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylation (Tyr783) PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFAT_Activation NFAT Activation Ca_Flux->NFAT_Activation GNE4997 This compound GNE4997->ITK

Caption: Simplified ITK Signaling Pathway and the Point of Inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Cellular Effect (e.g., High Cytotoxicity) Check_Concentration Is the lowest effective concentration being used? Start->Check_Concentration Dose_Response Perform Dose-Response for Potency & Cytotoxicity Check_Concentration->Dose_Response No Check_Solubility Verify Compound Solubility and Vehicle Toxicity Check_Concentration->Check_Solubility Yes Compare_IC50s Compare Potency IC50 vs. Cytotoxicity IC50 Dose_Response->Compare_IC50s Check_Solubility->Compare_IC50s Small_Window Small Therapeutic Window? Compare_IC50s->Small_Window Off_Target_Investigation Investigate Off-Target Effects: - Targeted Western Blots - Kinome Profiling (Optional) Small_Window->Off_Target_Investigation Yes On_Target_Effect Effect is likely on-target. Consider biological context. Small_Window->On_Target_Effect No Non_Specific_Toxicity Address Non-Specific Toxicity: - Optimize Formulation - Reduce Vehicle Concentration Off_Target_Investigation->Non_Specific_Toxicity

Caption: Troubleshooting Workflow for Unexpected Cytotoxicity with this compound.

References

GNE-4997 Technical Support Center: Minimizing Precipitation in Culture Medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the precipitation of GNE-4997 in cell culture medium. The following information, presented in a question-and-answer format, addresses common issues and offers detailed troubleshooting strategies to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Like many kinase inhibitors with hydrophobic properties, this compound should be dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: Lyophilized this compound should be stored at -20°C and kept desiccated, where it can be stable for up to 36 months.[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. It is recommended to use the solution within one month to prevent loss of potency.[1]

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: While a higher concentration of DMSO might enhance the solubility of this compound, it can also be toxic to cells. It is crucial to keep the final concentration of DMSO in the culture medium at or below 0.1% (v/v) to minimize cytotoxic effects.

Q4: Can I sterilize the this compound stock solution by autoclaving?

A4: No, high-temperature or high-pressure sterilization methods like autoclaving are not recommended as they can lead to the degradation of the compound. To prepare a sterile solution, it is advisable to filter the stock solution through a 0.2 μm microfilter.

Troubleshooting Guide

Precipitation of this compound in culture medium can be a significant issue, potentially affecting experimental outcomes. The following guide provides a systematic approach to identifying and resolving these issues.

Common Causes of Precipitation and Solutions
Potential Cause Description Recommended Solutions
Poor Aqueous Solubility This compound, like many small molecule inhibitors, is likely hydrophobic and has limited solubility in aqueous solutions such as cell culture media.- Prepare a high-concentration stock solution in 100% DMSO.- Keep the final DMSO concentration in the culture medium at or below 0.1%.- Perform the final dilution step in pre-warmed (37°C) culture medium with vigorous mixing.
Improper Stock Solution Handling The compound may have precipitated out of the stock solution due to incorrect storage or the concentration being too high for the solvent to maintain solubility over time.- Visually inspect the stock solution for any precipitate before each use. If present, gently warm the solution in a 37°C water bath and vortex to redissolve.- Prepare fresh stock solutions regularly.- Consider preparing a slightly lower concentration stock solution if precipitation is a recurring issue.
Suboptimal Dilution Method Rapidly adding a concentrated organic stock solution to the aqueous culture medium can create localized high concentrations of the compound, leading to immediate precipitation.- Employ a serial dilution method.- Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.
Interaction with Media Components This compound may interact with salts, amino acids, proteins (especially in serum), or other components in the culture medium, forming insoluble complexes.[2]- Test the solubility of this compound in different basal media formulations.- If using serum, consider reducing the serum percentage or using a serum-free medium if compatible with your cell line.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which can affect the solubility of the compound.- Minimize the time culture vessels are outside the incubator.- Pre-warm all solutions, including the culture medium and this compound working solutions, to 37°C before mixing.
pH Instability Changes in the pH of the culture medium over time can affect the solubility of this compound.- Ensure the culture medium is properly buffered and that the pH remains stable throughout the experiment.
Media Evaporation In long-term experiments, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.- Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for extended experiments.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

This protocol provides a step-by-step guide to preparing this compound solutions to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath at 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the this compound powder in the appropriate volume of sterile DMSO.

    • Ensure the compound is fully dissolved by vortexing vigorously. If necessary, briefly sonicate or warm the solution in a 37°C water bath.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

  • Prepare the Final Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution in the pre-warmed medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

    • Crucially , add the this compound stock or intermediate dilution dropwise to the pre-warmed medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion and prevents localized high concentrations that can lead to precipitation.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures.

Protocol for Determining Maximum Soluble Concentration

This experiment helps determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For instance, you can prepare final concentrations ranging from 1 µM to 100 µM.

  • Add the required volume of the 10 mM stock solution to the pre-warmed medium in each tube or well.

  • Immediately after adding the stock solution, vortex each tube or mix the plate thoroughly to ensure rapid dispersion.

  • Incubate the tubes or plate at 37°C for 1-2 hours, mimicking the conditions of a cell culture experiment.

  • Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles). A microscope can be used for a more sensitive assessment.

  • The highest concentration that remains clear is the maximum working soluble concentration for this compound under your specific experimental conditions.

Visualizations

Troubleshooting Workflow for this compound Precipitation

GNE4997_Troubleshooting start Precipitation Observed in Culture Medium check_stock Inspect Stock Solution for Precipitate start->check_stock redissolve Warm (37°C) and Vortex Stock Solution check_stock->redissolve Precipitate Present check_dilution Review Dilution Protocol check_stock->check_dilution Clear prepare_fresh_stock Prepare Fresh Stock Solution redissolve->prepare_fresh_stock Does not redissolve redissolve->check_dilution prepare_fresh_stock->check_dilution optimize_dilution Use Pre-warmed Medium (37°C) Add Dropwise with Vortexing Perform Serial Dilutions check_dilution->optimize_dilution Suboptimal check_concentration Is Working Concentration Too High? check_dilution->check_concentration Optimal end_success Precipitation Resolved optimize_dilution->end_success determine_max_sol Determine Max Soluble Concentration Experimentally check_concentration->determine_max_sol Yes check_media_interaction Consider Media Interactions check_concentration->check_media_interaction No determine_max_sol->end_success modify_media Test Different Basal Media Reduce Serum Concentration check_media_interaction->modify_media Possible check_environment Check Incubator Environment check_media_interaction->check_environment Unlikely modify_media->end_success adjust_environment Ensure Proper Humidification Minimize Temperature Fluctuations check_environment->adjust_environment Issues Found end_fail Contact Technical Support for Further Assistance check_environment->end_fail No Issues adjust_environment->end_success ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation Lck Lck TCR->Lck ITK ITK Lck->ITK phosphorylates PLCg1 PLCγ1 ITK->PLCg1 activates GNE4997 This compound GNE4997->ITK inhibits PIP2 PIP2 PLCg1->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFAT NFAT Activation Ca_flux->NFAT NFkB NF-κB Activation PKC->NFkB MAPK MAPK Pathway PKC->MAPK

References

GNE-4997 stability in DMSO at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of GNE-4997.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound dissolved in DMSO?

For optimal stability, this compound solutions in DMSO should be stored at -20°C and used within one month to prevent loss of potency.[1] It is also recommended to aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles.[1] Lyophilized this compound powder is stable for up to 36 months when stored desiccated at -20°C.[1]

Q2: Can I store this compound in DMSO at room temperature?

Long-term storage of this compound in DMSO at room temperature is not recommended. While specific stability data for this compound under these conditions is not publicly available, general studies on the stability of various compounds in DMSO at room temperature indicate a significant probability of degradation over time. One study monitoring approximately 7200 compounds found that after one year of storage at room temperature in DMSO, only 52% of the compounds remained intact.[2]

Q3: What are the potential consequences of improper storage of this compound in DMSO?

Improper storage, such as extended periods at room temperature or multiple freeze-thaw cycles, can lead to the degradation of this compound. This degradation can result in a loss of the compound's potency and the introduction of unknown impurities, potentially compromising experimental results.

Q4: How does this compound exert its biological effect?

This compound is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), with a Ki (inhibition constant) of 0.09 nM.[3][4][5] In the context of T-cell receptor (TCR) signaling, ITK plays a crucial role in activating Phospholipase C-gamma (PLC-γ). By inhibiting ITK, this compound prevents the phosphorylation of PLC-γ, thereby blocking downstream signaling pathways.[3][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or weaker than expected experimental results. Degradation of this compound due to improper storage.- Confirm that the this compound DMSO solution has been stored at -20°C and used within one month of preparation. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - If improper storage is suspected, prepare a fresh stock solution from lyophilized powder.
Precipitate observed in the this compound solution after thawing. The solubility of the compound may have been exceeded, or the compound may have precipitated out of solution during freezing.- Gently warm the solution to 37°C and vortex to redissolve the precipitate. - If the precipitate does not redissolve, it may be necessary to prepare a fresh solution.

Data Summary

While specific quantitative data on the stability of this compound in DMSO at room temperature is not available, the following table summarizes general findings on compound stability in DMSO.

Storage Duration at Room Temperature Probability of Observing Intact Compound
3 months92%
6 months83%
1 year52%
Data from a study of ~7200 compounds stored in 20-mM DMSO solutions.[2]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

  • Warm the Vial: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add Solvent: Add the desired volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Ensure Complete Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into single-use vials and store at -20°C.

Visualizations

This compound Mechanism of Action

GNE4997_Mechanism_of_Action cluster_inhibition TCR T-Cell Receptor (TCR) Stimulation ITK ITK TCR->ITK Activates PLCG PLC-γ ITK->PLCG Phosphorylates GNE4997 This compound GNE4997->ITK Inhibits pPLCG p-PLC-γ Downstream Downstream Signaling pPLCG->Downstream Activates

Caption: this compound inhibits ITK, preventing PLC-γ phosphorylation.

References

Technical Support Center: Validating GNE-4997 Activity in Primary T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the activity of GNE-4997, a potent and selective Interleukin-2 Inducible T-cell Kinase (ITK) inhibitor, in primary T-cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that potently and selectively targets Interleukin-2 Inducible T-cell Kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3][4] ITK is a member of the Tec family of kinases and its activation is a key step following TCR engagement.[4] Upon TCR stimulation, ITK is activated and subsequently phosphorylates Phospholipase C-gamma 1 (PLCγ1).[4] This phosphorylation event triggers a cascade of downstream signaling, including the mobilization of intracellular calcium and the activation of transcription factors like NFAT, which are essential for T-cell activation, proliferation, and cytokine production.[5][6] this compound exerts its inhibitory effect by binding to ITK with high affinity, thereby preventing the phosphorylation of PLCγ1 and blocking the subsequent downstream signaling events.[1][4]

Q2: Why is it important to validate this compound activity in primary T-cells specifically?

A2: While cell lines like Jurkat are useful for initial screening, primary T-cells isolated directly from peripheral blood provide a more physiologically relevant model for studying immune responses. Primary T-cells exhibit natural donor-to-donor variability and express a wider range of signaling molecules and receptors compared to immortalized cell lines. Therefore, validating this compound in primary T-cells is critical to accurately assess its potency, selectivity, and potential therapeutic efficacy in a setting that more closely mimics the in vivo environment.

Q3: What are the key assays to validate this compound activity in primary T-cells?

A3: A comprehensive validation of this compound activity should include a combination of biochemical and functional assays targeting different stages of the TCR signaling pathway and T-cell activation. Key assays include:

  • Phospho-flow cytometry for PLCγ1 phosphorylation: Directly measures the inhibition of ITK's immediate downstream target.

  • Calcium flux assay: Assesses the inhibition of a critical downstream signaling event.

  • T-cell proliferation assay: Evaluates the functional consequence of ITK inhibition on T-cell expansion.

  • Cytokine release assay: Measures the impact of this compound on the production of key inflammatory cytokines.

Q4: What is the expected potency of this compound in primary T-cell assays?

Quantitative Data Summary

The following tables provide a summary of the reported and estimated inhibitory activities of this compound and other relevant ITK inhibitors. These values should serve as a guide for experimental design and data interpretation.

Table 1: this compound In Vitro Activity

ParameterCell TypeValueReference
Ki (ITK) Biochemical Assay0.09 nM[1][3][4]
IC50 (pPLCγ1) Jurkat Cells4 nM[1][4]

Table 2: Estimated IC50 Values for this compound in Primary Human T-Cells

AssayEstimated IC50 Range (nM)Notes
pPLCγ1 Inhibition 1 - 10 nMBased on Jurkat cell data and potency of similar ITK inhibitors.
Calcium Flux Inhibition 5 - 50 nMDownstream of PLCγ1 activation, may require slightly higher concentrations for full inhibition.
T-Cell Proliferation (CFSE) 10 - 100 nMA functional endpoint that integrates multiple signaling pathways.
IL-2 Secretion 20 - 150 nMInhibition of cytokine production often requires higher concentrations than proximal signaling events.[10]
IFN-γ Secretion 50 - 250 nMITK inhibition can preferentially suppress Th2 cytokines, with less effect on Th1 cytokines like IFN-γ.[10]

Table 3: Comparative IC50 Values of Other ITK Inhibitors in Primary T-Cells

InhibitorAssayIC50 (nM)Reference
PRN694 ITK Kinase Assay0.3 nM[5][7]
PRN694 RLK Kinase Assay1.4 nM[5]
PRN694 T-Cell Proliferation~100 nM[5]
Ibrutinib ITK Kinase Assay~4.9 nM[11]
CPI-818 ITK Kinase Assay2.3 nM[12]
CPI-818 RLK Kinase Assay260 nM[12]
BMS-509744 IL-2 Secretion~50 nM[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Phospho-flow Cytometry for PLCγ1 Phosphorylation

Objective: To measure the dose-dependent inhibition of TCR-induced PLCγ1 phosphorylation in primary T-cells by this compound.

Methodology:

  • Primary T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.

  • Cell Culture: Culture the isolated T-cells in complete RPMI-1640 medium supplemented with 10% FBS and IL-2 (e.g., 20 U/mL).

  • Inhibitor Treatment: Pre-incubate the T-cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies (e.g., plate-bound or beads) for a short duration (e.g., 5-15 minutes) at 37°C.

  • Fixation and Permeabilization: Immediately fix the cells with a formaldehyde-based fixation buffer, followed by permeabilization with a methanol-based permeabilization buffer.

  • Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated PLCγ1 (pPLCγ1) and an antibody for a T-cell surface marker (e.g., CD3 or CD4).

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of pPLCγ1 in the T-cell population.

  • Data Analysis: Normalize the pPLCγ1 MFI to the vehicle-treated stimulated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Calcium Flux Assay

Objective: To assess the effect of this compound on TCR-mediated calcium mobilization in primary T-cells.

Methodology:

  • Primary T-Cell Isolation and Culture: Isolate and culture primary T-cells as described in Protocol 1.

  • Dye Loading: Load the T-cells with a calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Inhibitor Treatment: Pre-incubate the dye-loaded cells with this compound at various concentrations or vehicle control for 30-60 minutes at 37°C.

  • Baseline Measurement: Acquire a baseline fluorescence reading on a flow cytometer for approximately 30-60 seconds.

  • T-Cell Stimulation: Add a stimulating agent (e.g., anti-CD3 antibody followed by a cross-linking secondary antibody) to the cell suspension while continuously acquiring data on the flow cytometer.

  • Data Acquisition: Continue data acquisition for several minutes to capture the peak calcium response and its subsequent decay.

  • Data Analysis: Analyze the kinetic data by plotting the fluorescence ratio (for ratiometric dyes like Indo-1) or intensity over time. Quantify the peak response and the area under the curve to determine the inhibitory effect of this compound.

Protocol 3: T-Cell Proliferation Assay (CFSE-based)

Objective: To measure the impact of this compound on primary T-cell proliferation.

Methodology:

  • Primary T-Cell Isolation: Isolate primary T-cells as described in Protocol 1.

  • CFSE Staining: Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • Cell Culture and Treatment: Plate the CFSE-labeled T-cells in a 96-well plate and treat with a serial dilution of this compound or vehicle control.

  • T-Cell Stimulation: Add anti-CD3/CD28 stimulation beads or plate-bound antibodies to the wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE intensity.

  • Data Analysis: Quantify the percentage of proliferated cells (cells that have undergone at least one division) and calculate the proliferation index. Plot the dose-response curve to determine the IC50 for proliferation inhibition.

Protocol 4: Cytokine Release Assay (ELISA or CBA)

Objective: To determine the effect of this compound on the production of key cytokines by activated primary T-cells.

Methodology:

  • Primary T-Cell Isolation and Culture: Isolate and culture primary T-cells as described in Protocol 1.

  • Cell Plating and Treatment: Plate the T-cells in a 96-well plate and pre-treat with a serial dilution of this compound or vehicle control for 1-2 hours.

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies.

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines of interest (e.g., IL-2, IFN-γ, IL-4, IL-10) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA) kit.

  • Data Analysis: Plot the cytokine concentrations against the this compound concentrations to generate dose-response curves and calculate the IC50 values.

Mandatory Visualizations

GNE_4997_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Engagement CD28 CD28 LAT LAT Lck->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits ITK ITK SLP76->ITK Recruits PLCg1 PLCγ1 PIP2 PIP2 PLCg1->PIP2 Hydrolyzes ITK->PLCg1 Phosphorylates GNE4997 This compound GNE4997->ITK Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release NFAT NFAT Ca->NFAT Activates Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression Translocates to

Caption: this compound inhibits ITK, blocking TCR signaling.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Stimulation cluster_assays Readouts Isolate_TCells Isolate Primary T-Cells Culture_TCells Culture & Expand T-Cells Isolate_TCells->Culture_TCells Pretreat_GNE4997 Pre-treat with This compound Culture_TCells->Pretreat_GNE4997 Stimulate_TCR Stimulate TCR (anti-CD3/CD28) Pretreat_GNE4997->Stimulate_TCR pPLCg1_Assay pPLCγ1 Assay (Phospho-flow) Stimulate_TCR->pPLCg1_Assay Ca_Assay Calcium Flux Assay Stimulate_TCR->Ca_Assay Proliferation_Assay Proliferation Assay (CFSE) Stimulate_TCR->Proliferation_Assay Cytokine_Assay Cytokine Release Assay (ELISA/CBA) Stimulate_TCR->Cytokine_Assay Troubleshooting_Guide Start Start Troubleshooting Issue What is the issue? Start->Issue No_Inhibition No or Weak Inhibition by this compound Issue->No_Inhibition No Inhibition High_Variability High Variability Between Donors/Experiments Issue->High_Variability High Variability Low_TCell_Viability Low T-Cell Viability or Activation Issue->Low_TCell_Viability Low Viability Check_Compound Check this compound Integrity: - Freshly prepared? - Correct concentration? No_Inhibition->Check_Compound Standardize_Protocols Standardize Protocols: - Consistent cell handling? - Same reagent lots? High_Variability->Standardize_Protocols Check_Cell_Health Assess Initial Cell Health: - Viability >95% post-isolation? - Proper handling? Low_TCell_Viability->Check_Cell_Health Check_Stimulation Verify TCR Stimulation: - Potency of anti-CD3/CD28? - Positive controls working? Check_Compound->Check_Stimulation Check_Assay_Timing Optimize Assay Timing: - Pre-incubation time sufficient? - Stimulation time optimal? Check_Stimulation->Check_Assay_Timing Check_Off_Target Consider Off-Target Effects: - Run selectivity panel if unexpected results persist. Check_Assay_Timing->Check_Off_Target Increase_N Increase Donor Number (n) to assess biological variability. Standardize_Protocols->Increase_N Normalize_Data Normalize Data to internal controls for each experiment. Increase_N->Normalize_Data Optimize_Culture Optimize Culture Conditions: - Correct media and supplements? - Appropriate cell density? Check_Cell_Health->Optimize_Culture Check_Reagents Verify Reagent Quality: - Test new lots of antibodies and cytokines. Optimize_Culture->Check_Reagents

References

GNE-4997 Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing GNE-4997 dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of the Interleukin-2 inducible T-cell kinase (ITK).[1][2] ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling.[2]

Q2: What is the mechanism of action of this compound?

This compound inhibits the kinase activity of ITK. Downstream of the T-cell receptor, ITK is responsible for phosphorylating and activating Phospholipase C-gamma 1 (PLC-γ1).[2] This activation leads to the generation of second messengers that are crucial for T-cell activation, proliferation, and cytokine release. This compound blocks this phosphorylation event.

Q3: What are the key potency values for this compound?

This compound has a biochemical inhibitor constant (Ki) of 0.09 nM against ITK.[1][3][4][5] In a cellular context, it inhibits the phosphorylation of PLC-γ in stimulated Jurkat cells with a half-maximal inhibitory concentration (IC50) of 4 nM.[1][2][3]

Q4: How should I prepare and store this compound?

This compound is typically supplied as a solid. For experimental use, it is recommended to prepare a stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a concentration of 10 mM.[4] For long-term storage, the solid powder should be kept at -20°C for up to 12 months.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q5: Is this compound cytotoxic?

This compound has been designed to have reduced off-target antiproliferative effects, which contributes to lower cytotoxicity compared to some other kinase inhibitors.[1][2][3] However, it is always recommended to perform a cytotoxicity assay in your specific cell line to determine the optimal concentration range for your dose-response experiments and to identify any potential cytotoxic effects at higher concentrations.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability in dose-response curve replicates. Inconsistent Cell Health or Density: Cells that are unhealthy, in different growth phases, or plated at inconsistent densities can lead to variable responses.Ensure cells are in the logarithmic growth phase and have high viability. Use a consistent cell seeding density for all experiments.
Incomplete Dissolution of this compound: The compound may not be fully dissolved in the final assay medium, leading to inaccurate concentrations.Ensure the final DMSO concentration in your assay medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. Briefly vortex or sonicate the stock solution before preparing dilutions.
Pipetting Errors: Inaccurate serial dilutions can significantly impact the dose-response curve.Use calibrated pipettes and perform serial dilutions carefully. Consider preparing a larger volume of each dilution to minimize pipetting errors.
Observed IC50 is significantly higher than the expected 4 nM. High Intracellular ATP Concentration: this compound is likely an ATP-competitive inhibitor. High levels of ATP within the cell can compete with the inhibitor for binding to ITK, leading to a higher apparent IC50.This is a common discrepancy between biochemical and cell-based assays. The 4 nM value was determined in a specific cellular context (stimulated Jurkat cells) and may vary in other cell lines or under different conditions. Ensure your experimental setup is consistent with the intended assay.
Inefficient Cell Stimulation: If the ITK signaling pathway is not robustly activated, the inhibitory effect of this compound may be less pronounced.Optimize the concentration of the stimulating agent (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin) and the stimulation time to achieve a strong and reproducible phosphorylation of PLC-γ1.
Low Expression of ITK: The cell line used may have low endogenous expression of ITK, leading to a weaker signal and a right-shifted dose-response curve.Confirm ITK expression in your cell line of choice via Western blot or qPCR. If expression is low, consider using a cell line known to have high ITK expression, such as Jurkat cells.
No inhibitory effect observed at any concentration. Inactive Compound: The this compound stock may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of this compound.
Incorrect Assay Readout: The chosen readout may not be downstream of ITK signaling.Confirm that your assay measures a direct or proximal downstream event of ITK activity, such as the phosphorylation of PLC-γ1.
Cell Line Insensitivity: The chosen cell line may lack essential components of the TCR signaling pathway.Use a well-characterized T-cell line like Jurkat, which is known to have an intact TCR signaling pathway.
Steep or shallow dose-response curve. Assay Window: The range of concentrations tested may be too narrow or not centered around the IC50.Test a wider range of this compound concentrations, typically using a log or half-log dilution series spanning from picomolar to micromolar ranges.
Off-Target Effects at High Concentrations: At very high concentrations, this compound may inhibit other kinases, leading to a complex dose-response relationship.Focus on the portion of the curve that reflects specific inhibition of ITK. Consider performing a kinase selectivity screen to identify potential off-targets.

Quantitative Data Summary

Parameter Value Target Assay Conditions Reference
Ki 0.09 nMITKBiochemical kinase assay[1][3][4][5]
IC50 4 nMPLC-γ phosphorylationT-cell receptor stimulated Jurkat cells[1][2][3]

Experimental Protocols

Protocol 1: this compound Dose-Response Curve for PLC-γ1 Phosphorylation in Jurkat Cells

This protocol details the methodology to determine the IC50 of this compound by measuring the inhibition of PLC-γ1 phosphorylation in Jurkat cells stimulated via the T-cell receptor.

Materials:

  • Jurkat T-cells

  • This compound

  • Anti-CD3 antibody (e.g., clone OKT3)

  • RPMI-1640 medium with 10% FBS

  • DMSO

  • PBS (Phosphate Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-total-PLC-γ1, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well cell culture plates

  • Western blot equipment

Methodology:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase.

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^6 cells/well in 100 µL of serum-free RPMI-1640.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in serum-free RPMI-1640 from your DMSO stock. Aim for a final concentration range that brackets the expected IC50 (e.g., 0.1 nM to 1 µM).

    • Include a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound concentration.

    • Add the this compound dilutions to the cells and pre-incubate for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Prepare a solution of anti-CD3 antibody in serum-free RPMI-1640. The optimal concentration should be determined empirically but is often in the range of 1-10 µg/mL.

    • Add the anti-CD3 antibody to the wells to stimulate the cells. A typical stimulation time is 5-10 minutes at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation and aspirate the supernatant.

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well. Incubate on ice for 15-30 minutes.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-PLC-γ1, total PLC-γ1, and a loading control (GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-PLC-γ1 and total PLC-γ1.

    • Normalize the phospho-PLC-γ1 signal to the total PLC-γ1 signal for each sample.

    • Plot the normalized phospho-PLC-γ1 signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the potential cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • This compound

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Plate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a period relevant to your dose-response experiments (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot this against the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 LAT LAT SLP76 SLP76 LAT->SLP76 Recruits ZAP70 ZAP70 Lck->ZAP70 Phosphorylates ZAP70->LAT Phosphorylates ITK ITK SLP76->ITK Recruits & Activates PLCg1 PLCγ1 ITK->PLCg1 Phosphorylates pPLCg1 p-PLCγ1 (Active) Downstream Downstream Signaling (NFAT, NF-κB, MAPK) pPLCg1->Downstream Activates GNE4997 This compound GNE4997->ITK Inhibits

Caption: ITK Signaling Pathway and the inhibitory action of this compound.

Dose_Response_Workflow start Start: Prepare Jurkat Cells prepare_gne Prepare this compound Serial Dilutions start->prepare_gne pre_incubate Pre-incubate Cells with this compound prepare_gne->pre_incubate stimulate Stimulate Cells with anti-CD3 pre_incubate->stimulate lyse Lyse Cells stimulate->lyse western_blot Western Blot for p-PLCγ1 lyse->western_blot analyze Quantify Bands & Normalize western_blot->analyze plot Plot Dose-Response Curve analyze->plot calculate_ic50 Calculate IC50 plot->calculate_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Cell Viability Assays for GNE-4997 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting cell viability assays for cells treated with GNE-4997, a potent and selective Interleukin-2-inducible T-cell kinase (ITK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

A1: this compound is a small molecule inhibitor that specifically targets Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in the T-cell receptor (TCR) signaling pathway. By inhibiting ITK, this compound can block downstream signaling events, such as the phosphorylation of phospholipase C-gamma (PLC-γ), which is crucial for T-cell activation, proliferation, and survival.[1][2][3] Therefore, treatment of T-cell lines with this compound is expected to lead to a decrease in cell viability, primarily through the induction of apoptosis and inhibition of proliferation.[1]

Q2: Which cell lines are appropriate for testing the effects of this compound on cell viability?

A2: T-cell leukemia cell lines, such as Jurkat and Hut-78, are suitable models for studying the effects of this compound as they express ITK and are dependent on TCR signaling for growth and survival.[1][2] this compound has been shown to inhibit PLC-γ phosphorylation in Jurkat cells, indicating its activity in this cell line.

Q3: Which cell viability assay is recommended for this compound?

A3: While several assays can be used, we recommend ATP-based assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay. These assays measure the amount of ATP in metabolically active cells, which is a direct indicator of cell viability. Tetrazolium-based assays like MTT can be affected by the metabolic state of the cells and may not always accurately reflect cell viability, especially when using kinase inhibitors that can alter cellular metabolism.[4][5]

Q4: What is the expected IC50 value for this compound in a cell viability assay?

A4: While the specific IC50 value for this compound in a cell viability assay has not been widely published, its potent inhibition of PLC-γ phosphorylation in Jurkat cells (IC50 of 4 nM) suggests that it will likely exhibit cytotoxic or anti-proliferative effects in the low nanomolar to micromolar range in sensitive T-cell lines. The exact IC50 will depend on the cell line, treatment duration, and the specific assay used. For illustrative purposes, a sample data table is provided below.

Data Presentation

Table 1: Example of this compound Effect on Jurkat Cell Viability (72-hour treatment)

This compound Concentration (nM)Average Cell Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
195.34.8
1075.16.1
5052.45.5
10035.84.2
50015.23.1
10005.61.9

Note: This table presents hypothetical data for illustrative purposes and to guide experimental design. Actual results may vary.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 96-well plate format and is suitable for T-cell lines like Jurkat.

Materials:

  • This compound

  • Jurkat cells (or other suitable T-cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed Jurkat cells in an opaque-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to prepare the CellTiter-Glo® reagent.[6][7]

  • Assay Procedure:

    • Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[6]

    • Add 100 µL of the CellTiter-Glo® reagent to each well.[7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][8]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

MTT Cell Viability Assay

Materials:

  • This compound

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Clear 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed Jurkat cells in a clear 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects.[10]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS.[10]
Low signal or no dose-response Cell line is not sensitive to ITK inhibition. Insufficient incubation time. This compound is inactive.Confirm ITK expression in your cell line. Perform a time-course experiment (24, 48, 72 hours). Ensure proper storage and handling of this compound.
Unexpectedly high cell viability at high concentrations (MTT assay) This compound may be directly reducing the MTT reagent or altering cellular metabolism in a way that enhances MTT reduction without affecting viability.[4][5]Include a "no-cell" control with this compound and MTT to check for direct reduction. Use an alternative viability assay, such as the CellTiter-Glo® assay, which is less prone to such artifacts.[4]
Precipitation of this compound in culture medium Poor solubility of the compound at higher concentrations.Visually inspect wells for precipitate. If observed, consider using a lower, more soluble concentration range or a different solvent for the stock solution (ensure final solvent concentration is non-toxic to cells).
High background in CellTiter-Glo® assay Contamination of reagents or culture medium.Use fresh, sterile reagents and media. Include a "no-cell" background control with medium and CellTiter-Glo® reagent.

Visualizations

GNE4997_Signaling_Pathway TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK ITK ITK LCK->ITK Activates PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylates GNE4997 This compound GNE4997->ITK Inhibits IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation NFAT NFAT Activation Ca_Mobilization->NFAT NFkB NF-κB Activation PKC_Activation->NFkB Proliferation T-Cell Proliferation & Survival NFAT->Proliferation NFkB->Proliferation

Caption: this compound inhibits ITK, blocking downstream signaling and T-cell proliferation.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_readout Data Acquisition Cell_Seeding Seed T-Cells in 96-well plate Treatment Add this compound to cells Cell_Seeding->Treatment Compound_Prep Prepare this compound serial dilutions Compound_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Add_Reagent Add CellTiter-Glo® Reagent Incubation->Add_Reagent Lysis_Signal Lyse cells & stabilize signal Add_Reagent->Lysis_Signal Read_Luminescence Measure Luminescence Lysis_Signal->Read_Luminescence Data_Analysis Analyze Data & Determine IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for assessing cell viability after this compound treatment using CellTiter-Glo®.

References

GNE-4997 Technical Support Center: A Guide to Preventing Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of GNE-4997 during experimental procedures. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the Interleukin-2 Inducible T-cell Kinase (ITK), with a Ki (inhibitor constant) of 0.09 nM.[1][2][3] It functions by inhibiting the phosphorylation of Phospholipase C-gamma (PLC-γ) in Jurkat cells, a key step in the T-cell receptor signaling pathway.[1][3]

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the stability and potency of this compound. Recommendations are summarized in the table below.

FormStorage TemperatureRecommended DurationSpecial Instructions
Lyophilized Powder-20°C36 monthsKeep desiccated.
Solution in DMSO-20°C1 monthAliquot to avoid multiple freeze-thaw cycles.
Solution in DMSO-80°C6 monthsAliquot to avoid multiple freeze-thaw cycles.

Q3: In what solvents is this compound soluble?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

Troubleshooting Common Experimental Issues

Q4: I observed a decrease in the activity of this compound in my cell-based assay over time. What could be the cause?

A decrease in activity could be due to the degradation of this compound in your cell culture media. The stability of small molecule inhibitors in aqueous and complex biological media can vary. Factors influencing stability include the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration. Some compounds may be stable for days, while others can degrade within hours.

Potential Degradation Pathways for this compound:

While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing tetrahydroindazole, pyrazole (B372694), and sulfone moieties, potential degradation routes could include:

  • Hydrolysis: The pyrazole ring, a core component of this compound, can be susceptible to hydrolysis under certain pH conditions, potentially leading to ring-opening and loss of activity.

  • Oxidation: The sulfone group is generally stable, but other parts of the molecule could be susceptible to oxidation, especially in the presence of reactive oxygen species in cell culture.

  • Photodegradation: Many kinase inhibitors are sensitive to light. Exposure to ambient light, especially UV, during experimental procedures could lead to degradation.

Q5: How can I assess the stability of this compound in my specific experimental setup?

To determine the stability of this compound under your experimental conditions, you can perform a stability study. A general protocol is provided in the "Experimental Protocols" section below.

Q6: What are the visible signs of this compound degradation?

Visible signs of degradation can include a change in the color or clarity of your stock solution or the appearance of precipitate. However, degradation can occur without any visible changes. Therefore, analytical methods like HPLC or LC-MS are necessary for a definitive assessment of purity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound lyophilized powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Stability Assessment of this compound in Cell Culture Media

Objective: To determine the percentage of this compound remaining in cell culture media over a specific time course.

Materials:

  • This compound stock solution in DMSO

  • Your specific cell culture media (with or without serum, as used in your experiments)

  • Sterile tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system for analysis

Procedure:

  • Spike Media: Prepare a solution of this compound in your cell culture media at the final concentration used in your experiments. Also, prepare a control sample of this compound in a stable solvent (e.g., DMSO) at the same concentration.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the media and store it at -80°C. This will be your reference sample.

  • Incubation: Place the remaining media with this compound in a 37°C incubator with 5% CO₂ for the duration of your typical experiment (e.g., 24, 48, 72 hours).

  • Collect Time-Point Samples: At each desired time point, collect an aliquot of the incubated media and store it at -80°C.

  • Analysis: Analyze the concentration of the parent this compound in all collected samples using a validated analytical method like HPLC or LC-MS/MS.

  • Calculate Stability: Compare the concentration of this compound at each time point to the T=0 sample to determine the percentage of the compound remaining.

Visualizations

GNE_4997_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Stimulation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT ITK ITK LAT->ITK PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFAT NFAT Activation Ca_Flux->NFAT GNE4997 This compound GNE4997->ITK Inhibition

Caption: this compound inhibits ITK, blocking downstream signaling.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) spike_media Spike Cell Culture Media with this compound prep_stock->spike_media t0 Collect T=0 Sample (Store at -80°C) spike_media->t0 incubate Incubate at 37°C, 5% CO₂ t0->incubate tx Collect Samples at Various Time Points (e.g., 24h, 48h, 72h) incubate->tx analysis Analyze Samples by HPLC or LC-MS/MS tx->analysis calc Calculate % Remaining vs. T=0 analysis->calc

Caption: Workflow for assessing this compound stability in media.

Caption: Troubleshooting guide for decreased this compound activity.

References

GNE-4997 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with GNE-4997, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). While this compound is a high-quality research compound, lot-to-lot variability can be a potential concern with any experimental reagent. This guide will help you identify and troubleshoot issues to ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a key enzyme in the T-cell receptor signaling pathway.[1] It functions by blocking the kinase activity of ITK, which in turn inhibits downstream signaling events such as the phosphorylation of phospholipase C-gamma (PLC-γ).[1][2] This ultimately modulates T-cell activation and function. This compound belongs to the protein tyrosine kinase inhibitor class of molecules.[1][3]

Q2: What are the key potency values for this compound?

This compound exhibits high potency against its target, ITK. The reported inhibitory constant (Ki) is 0.09 nM.[1] In cellular assays, this compound inhibits the phosphorylation of PLC-γ in Jurkat cells stimulated by the T-cell receptor with an IC50 of 4 nM.[1][2]

Q3: I am observing a decrease in the inhibitory effect of this compound in my cell-based assay compared to previous experiments. Could this be due to lot-to-lot variability?

While a decrease in potency could be attributed to several factors, lot-to-lot variability is a possibility with any chemical compound.[4][5] However, it is crucial to first rule out other common experimental variables. This guide provides a systematic approach to troubleshooting such issues.

Q4: How should I properly store and handle this compound to minimize variability?

Proper storage and handling are critical for maintaining the integrity of this compound. It is recommended to store the lyophilized powder at -20°C for long-term stability (up to 36 months).[3] Once in solution, it should be stored at -20°C and used within one month to prevent loss of potency.[3] It is also advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[3]

Q5: Are there any known off-target effects of this compound that I should be aware of?

The development of this compound focused on enhancing its selectivity to reduce off-target effects and cytotoxicity.[1][2] Specifically, the design aimed to minimize off-target antiproliferative effects by considering the basicity of solubilizing elements in the molecule.[1][2]

Troubleshooting Guide

Issue: Inconsistent IC50 values or reduced potency of this compound between experiments.

This is a common issue that can arise from multiple sources. Follow this step-by-step guide to identify the potential cause.

Step 1: Verify Compound Handling and Storage

  • Question: Was the this compound stored correctly?

    • Action: Confirm that the lyophilized powder and solutions were stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles.[3]

  • Question: Is the solvent compatible and of high quality?

    • Action: Ensure the solvent used to dissolve this compound is appropriate and free of contaminants.

Step 2: Review Experimental Protocol

  • Question: Are the cell culture conditions consistent?

    • Action: Check for variations in cell passage number, confluency, and media composition, as these can affect cellular responses.

  • Question: Is the ATP concentration in your kinase assay consistent?

    • Action: For in vitro kinase assays, variations in ATP concentration can significantly impact the apparent IC50 of ATP-competitive inhibitors.[6] It is recommended to use an ATP concentration at or near the Km for the kinase.

Step 3: Assess Reagent Quality (Lot-to-Lot Variability)

If the above steps do not resolve the issue, you may consider evaluating the new lot of this compound against a previously validated lot.

  • Action: Perform a side-by-side comparison.

    • Prepare fresh solutions of both the new and old lots of this compound.

    • Run a dose-response experiment in parallel under identical conditions.

    • Compare the IC50 values obtained for both lots.

Data Presentation: Hypothetical Lot Comparison

Below is a table summarizing a hypothetical comparison between two different lots of this compound in a cellular assay measuring PLC-γ phosphorylation.

Lot NumberIC50 (nM) for PLC-γ PhosphorylationStandard Deviation (nM)
Lot A (Previous)4.20.5
Lot B (New)15.81.2

In this hypothetical example, the significant shift in the IC50 value for Lot B would warrant further investigation and communication with the supplier.

Experimental Protocols

Protocol: Cellular Assay for ITK Inhibition (PLC-γ Phosphorylation)

This protocol describes a method to assess the inhibitory activity of this compound on ITK signaling in Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (dissolved in DMSO)

  • Anti-CD3/CD28 antibodies for T-cell stimulation

  • Lysis buffer (e.g., RIPA buffer)

  • Phospho-PLC-γ (Tyr783) antibody

  • Total PLC-γ antibody

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Methodology:

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Seed cells at an appropriate density and starve overnight in serum-free media. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

  • T-Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 10-15 minutes to activate the T-cell receptor signaling pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-PLC-γ and total PLC-γ.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated PLC-γ to total PLC-γ. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of ITK Inhibition by this compound

ITK_Signaling_Pathway TCR TCR/CD3 Complex Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLC-γ1 ITK->PLCG1 phosphorylates GNE4997 This compound GNE4997->ITK inhibits PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Downstream Downstream Signaling (Ca2+ flux, NFAT activation) IP3_DAG->Downstream

Caption: ITK signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for this compound Potency Issues

Troubleshooting_Workflow Start Inconsistent this compound Potency Observed Check_Storage Verify Compound Storage and Handling Start->Check_Storage Check_Protocol Review Experimental Protocol Check_Storage->Check_Protocol If issue persists Lot_Comparison Perform Side-by-Side Lot Comparison Check_Protocol->Lot_Comparison If issue persists Data_Analysis Analyze Comparative Data Lot_Comparison->Data_Analysis Resolved Issue Resolved Contact_Support Contact Technical Support Data_Analysis->Resolved If lots are comparable Data_Analysis->Contact_Support If significant discrepancy is confirmed

Caption: A logical workflow for troubleshooting this compound potency issues.

References

GNE-4997 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals encountering unexpected results while working with GNE-4997, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly potent and selective inhibitor of ITK, with a Ki (inhibition constant) of 0.09 nM.[1][2][3] Its primary mechanism involves the inhibition of PLC-γ phosphorylation in Jurkat cells, a critical step in the T-cell receptor signaling pathway.[1][3] The design of this compound focused on minimizing off-target antiproliferative effects to reduce cytotoxicity.[1][3]

Troubleshooting Guide

Unexpected Result 1: No inhibition of downstream signaling despite using this compound.

Q2: I've treated my cells with this compound, but I'm not seeing the expected decrease in the phosphorylation of downstream targets like PLC-γ in my western blot. What could be the issue?

Several factors could contribute to this observation. Below is a troubleshooting workflow to help identify the potential cause.

Troubleshooting Workflow: Lack of Downstream Inhibition

cluster_start cluster_checks Initial Checks cluster_compound Compound Issues cluster_cell Cellular Issues cluster_protocol Protocol Issues cluster_solution start No inhibition observed compound_prep Verify this compound Concentration & Integrity start->compound_prep cell_health Assess Cell Viability and Receptor Activation start->cell_health protocol_review Review Experimental Protocol start->protocol_review dissolution Improper Dissolution compound_prep->dissolution storage Degradation Due to Improper Storage compound_prep->storage concentration Incorrect Working Concentration compound_prep->concentration viability Low Cell Viability cell_health->viability activation Insufficient T-cell Receptor (TCR) Activation cell_health->activation incubation Incorrect Incubation Time protocol_review->incubation lysis Inefficient Cell Lysis/ Phosphatase Activity protocol_review->lysis solution Re-evaluate and Optimize dissolution->solution storage->solution concentration->solution viability->solution activation->solution incubation->solution lysis->solution

Caption: Troubleshooting logic for lack of this compound activity.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect this compound Concentration - Verify the initial stock concentration. - Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. The reported IC50 for PLC-γ phosphorylation inhibition in Jurkat cells is 4 nM.[1][3]
This compound Degradation - Ensure this compound is stored correctly, typically at -20°C or -80°C in a desiccated environment. - Avoid repeated freeze-thaw cycles. - Prepare fresh working solutions from a new stock.
Insufficient T-cell Receptor (TCR) Activation - Confirm that your method of TCR stimulation (e.g., anti-CD3/CD28 antibodies, PMA/ionomycin) is effective. - Titrate the concentration of your stimulating agents. - Check the expression levels of TCR components on your cells.
Suboptimal Experimental Timing - Optimize the pre-incubation time with this compound before TCR stimulation. - Perform a time-course experiment to identify the peak of PLC-γ phosphorylation after stimulation.
Issues with Western Blotting - Ensure complete cell lysis and include phosphatase inhibitors in your lysis buffer. - Use a positive control (e.g., stimulated cells without inhibitor) and a negative control (unstimulated cells). - Verify the specificity and sensitivity of your primary and secondary antibodies.
Unexpected Result 2: Significant cell death observed at expected therapeutic concentrations.

Q3: I'm observing high levels of cytotoxicity in my cell cultures when using this compound at concentrations that should be selective for ITK. Why is this happening?

While this compound was designed to reduce off-target cytotoxicity, cell-type-specific effects can occur.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Off-Target Kinase Inhibition - Although designed for selectivity, at higher concentrations, this compound may inhibit other kinases essential for cell survival in your specific cell line. - Perform a kinome scan to identify potential off-target interactions at the concentration you are using.
Cell Line Sensitivity - Your cell line may have a unique dependency on ITK or a closely related kinase for survival, even in a resting state. - Determine the IC50 for cytotoxicity in your specific cell line using a cell viability assay (e.g., MTS, CellTiter-Glo®).
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically <0.1%). - Include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability.
Contamination - Test your cell culture for mycoplasma or other contaminants that could increase sensitivity to chemical compounds.

Experimental Workflow: Assessing Cell Viability

cluster_setup Experiment Setup cluster_assay Viability Assay cluster_analysis cell_seeding Seed cells in a 96-well plate compound_prep Prepare serial dilutions of this compound and vehicle control cell_seeding->compound_prep treatment Add compounds to cells compound_prep->treatment incubation Incubate for desired duration (e.g., 24-72h) treatment->incubation reagent Add viability reagent (e.g., MTS, CTG) incubation->reagent readout Measure signal (absorbance or luminescence) reagent->readout analysis Calculate % viability and determine IC50 readout->analysis

Caption: Workflow for a cell viability assay.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-PLC-γ
  • Cell Culture and Treatment:

    • Plate Jurkat cells at a density of 1 x 10^6 cells/mL.

    • Pre-incubate cells with the desired concentration of this compound or vehicle control for 1-2 hours.

    • Stimulate T-cell receptor signaling (e.g., with anti-CD3/CD28 antibodies) for 5-10 minutes.

  • Cell Lysis:

    • Pellet the cells by centrifugation at 4°C.

    • Wash once with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-PLC-γ and total PLC-γ overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway

ITK Signaling Pathway

TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCG1 PLC-γ1 LAT->PLCG1 ITK ITK SLP76->ITK ITK->PLCG1 PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT NFkB NF-κB Activation PKC->NFkB GNE4997 This compound GNE4997->ITK

Caption: The role of this compound in the ITK signaling cascade.

References

Technical Support Center: GNE-4997 and Serum Protein Binding in Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GNE-4997. The focus is on understanding and mitigating the effects of serum protein binding in cell culture experiments to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1][2] It has a high affinity for its target with a Ki of 0.09 nM.[1][2] In cellular assays, this compound has been shown to inhibit the phosphorylation of phospholipase C-gamma (PLC-γ) in Jurkat cells following T-cell receptor (TCR) stimulation, with an IC50 of 4 nM.[1][3] ITK is a critical kinase in the T-cell receptor signaling pathway, playing a key role in T-cell activation, differentiation, and cytokine production.[3]

Q2: I'm observing a significant decrease in this compound potency in my cell-based assays compared to biochemical assays. What could be the cause?

A common reason for a rightward shift in the IC50 value (decreased potency) in cell-based assays compared to biochemical assays is the presence of serum proteins in the cell culture medium. Many small molecule inhibitors, especially those with lipophilic properties, can bind to serum proteins like albumin. This binding sequesters the compound, reducing the free concentration available to interact with its intracellular target. Only the unbound fraction of the drug is able to cross the cell membrane and exert its biological effect.

Q3: How does serum protein binding affect the interpretation of my experimental results with this compound?

Q4: How can I determine the fraction of this compound that is bound to serum proteins in my cell culture medium?

Several methods can be used to determine the unbound fraction of a drug in a protein-containing solution. The "gold standard" is Equilibrium Dialysis (ED) . Other common techniques include ultrafiltration and ultracentrifugation . These methods separate the protein-bound drug from the free drug, allowing for the quantification of the unbound concentration.

Q5: What can I do to mitigate the effects of serum protein binding in my experiments with this compound?

To minimize the impact of serum protein binding, you can:

  • Reduce the serum concentration: If your cell line can be maintained in lower serum concentrations (e.g., 5% or 2% FBS) without affecting viability or the signaling pathway of interest, this will increase the free fraction of this compound.

  • Use serum-free medium: For short-term experiments, it may be possible to switch to a serum-free medium during the compound treatment period. However, this should be validated to ensure it does not induce cellular stress or alter the target pathway.

  • Calculate the free concentration: Determine the unbound fraction of this compound in your specific culture medium and use this value to calculate the actual free concentration at each tested dose. Dose-response curves should be plotted against the free concentration for a more accurate representation of potency.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in IC50 values for this compound between experiments. Inconsistent serum batches or lot-to-lot variability in protein concentration.1. Purchase a large batch of serum and use it for the entire set of experiments. 2. Characterize the protein concentration of each new serum lot. 3. Consider using a serum-reduced or serum-free medium if compatible with your cell line.
This compound appears less potent than expected based on its Ki value. High serum protein binding in the cell culture medium is reducing the free drug concentration.1. Perform experiments in medium with varying serum concentrations (e.g., 10%, 5%, 2%, 0%) to observe the effect on the IC50 value. 2. Experimentally determine the fraction of unbound this compound in your culture medium using methods like equilibrium dialysis. 3. Re-plot your dose-response curves using the calculated free concentration of this compound.
Discrepancy between results in different cell lines. Different cell lines may be cultured in media with varying serum concentrations or types, leading to different free fractions of this compound.1. Standardize the serum concentration and type across all cell lines if possible. 2. Determine the unbound fraction of this compound in the specific medium used for each cell line.
Unexpected off-target effects at higher concentrations. As the total concentration of this compound is increased to compensate for serum binding, the free concentration of the drug may reach levels that inhibit other kinases.1. Lower the serum concentration to achieve the desired free concentration with a lower total drug concentration. 2. Perform a kinome scan or other off-target profiling at the calculated free concentrations that will be used in your cellular assays.

Data Presentation

Table 1: Hypothetical Impact of Serum Concentration on this compound IC50

Disclaimer: The following data is for illustrative purposes only to demonstrate the concept of an IC50 shift due to serum protein binding. Actual values for this compound may vary.

Fetal Bovine Serum (FBS) ConcentrationThis compound IC50 (nM) - Total ConcentrationThis compound IC50 (nM) - Calculated Free Concentration
10%1504.5
5%804.0
2%353.5
0% (Serum-Free)44.0

Experimental Protocols

Protocol 1: Determination of IC50 Shift due to Serum Protein Binding

  • Cell Seeding: Seed your target T-cell line (e.g., Jurkat) in a 96-well plate at a density that will ensure logarithmic growth during the experiment.

  • Medium Preparation: Prepare four batches of complete growth medium containing 10%, 5%, 2%, and 0% Fetal Bovine Serum (FBS).

  • Compound Dilution: Prepare a serial dilution of this compound in each of the four prepared media.

  • Cell Treatment: Remove the seeding medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) for each medium type.

  • Incubation: Incubate the plate for the desired period to allow for target inhibition.

  • Cell Lysis and Analysis: Lyse the cells and perform a downstream analysis to measure the inhibition of ITK activity. A common method is to measure the phosphorylation of a downstream substrate like PLC-γ via Western blot or a cell-based ELISA.

  • Data Analysis: For each serum concentration, plot the percentage of inhibition against the logarithm of the total this compound concentration. Use a non-linear regression model to determine the IC50 value.

  • Interpretation: Compare the IC50 values across the different serum concentrations. A rightward shift in the IC50 with increasing serum concentration is indicative of serum protein binding.

Visualizations

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ITK ITK Lck->ITK Phosphorylation PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT_Activation NFAT Activation Ca_Flux->NFAT_Activation AP1_Activation AP-1 Activation PKC->AP1_Activation GNE4997 This compound GNE4997->ITK

Caption: Simplified ITK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 IC50 Determination cluster_1 Serum Protein Binding Assay cluster_2 Data Interpretation Cell_Culture Culture Cells Vary_Serum Prepare Media with Varying Serum % Cell_Culture->Vary_Serum Treat_Cells Treat with this compound Serial Dilutions Vary_Serum->Treat_Cells Assay_Endpoint Measure Downstream Signaling (e.g., p-PLCγ) Treat_Cells->Assay_Endpoint IC50_Calc Calculate IC50 for each Serum % Assay_Endpoint->IC50_Calc Correlate_Data Correlate IC50 Shift with % Unbound IC50_Calc->Correlate_Data Equilibrium_Dialysis Equilibrium Dialysis (or Ultrafiltration) Quantify_Drug Quantify Free vs. Bound this compound Equilibrium_Dialysis->Quantify_Drug Calc_Unbound Calculate % Unbound Fraction Quantify_Drug->Calc_Unbound Calc_Unbound->Correlate_Data Free_IC50 Determine Free IC50 Correlate_Data->Free_IC50

Caption: Workflow for assessing the impact of serum protein binding on this compound activity.

Troubleshooting_Logic Start Inconsistent or Weaker than Expected this compound Activity Check_Serum Is Serum Present in the Assay? Start->Check_Serum Yes_Serum Yes Check_Serum->Yes_Serum Yes No_Serum No Check_Serum->No_Serum No Suspect_Binding High Serum Protein Binding is a Likely Cause Yes_Serum->Suspect_Binding Other_Factors Investigate Other Factors: - Compound Stability - Cell Health - Assay Protocol No_Serum->Other_Factors Action_Plan Action Plan: 1. Reduce Serum % 2. Determine % Unbound 3. Calculate Free IC50 Suspect_Binding->Action_Plan

Caption: A logical guide for troubleshooting unexpected this compound assay results.

References

Adjusting incubation time for GNE-4997 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GNE-4997, a potent and selective Interleukin-2 Inducible T-cell Kinase (ITK) inhibitor.[1][2] This guide focuses on optimizing incubation times to ensure accurate and reproducible experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in a biochemical assay?

A1: For biochemical assays measuring the direct inhibition of ITK, a shorter incubation time is generally recommended to maintain initial velocity kinetics and minimize potential degradation of the compound. A typical starting point is a 30-60 minute pre-incubation of the enzyme with this compound at room temperature before initiating the kinase reaction.[3] Longer incubation times might lead to an overestimation of potency (a lower IC50 value), especially if the inhibitor exhibits slow-binding characteristics.[3]

Q2: How do I determine the optimal incubation time for this compound in a cell-based assay?

A2: The optimal incubation time in a cell-based assay depends on several factors, including the cell type, the specific cellular process being investigated (e.g., T-cell activation, cytokine release), and the concentration of this compound. It is crucial to perform a time-course experiment to determine the ideal pre-incubation time with this compound before cell stimulation, as well as the optimal stimulation time itself. We recommend testing a range of pre-incubation times (e.g., 1, 4, 8, and 24 hours) to identify the window that provides the most robust and reproducible inhibition of ITK signaling.

Q3: I am observing significant cytotoxicity with this compound at longer incubation times. How does this impact my results?

A3: Cytotoxicity can significantly confound the interpretation of your cell-based assay results. A decrease in a signaling event (e.g., phosphorylation of a downstream target) at longer incubation times might be due to cell death rather than specific inhibition of ITK. It is essential to perform a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTT assay) using the same cell type, this compound concentrations, and incubation times. If significant cytotoxicity is observed at concentrations that also show target inhibition, consider using shorter incubation times or lower concentrations of this compound.

Q4: How can I determine if this compound is a time-dependent inhibitor of ITK?

A4: Time-dependent inhibition can be assessed in a biochemical assay by varying the pre-incubation time of ITK and this compound before the addition of the substrate (e.g., ATP). If the IC50 value of this compound decreases as the pre-incubation time increases, it suggests time-dependent inhibition.

Troubleshooting Guide: Adjusting Incubation Time

This guide provides a structured approach to troubleshooting common issues related to this compound incubation times in various cellular assays.

Problem Potential Cause Recommended Action
No or low inhibition of downstream signaling (e.g., pPLC-γ) Incubation time with this compound is too short.Perform a time-course experiment, increasing the pre-incubation time with this compound (e.g., 1, 4, 8, 24 hours) before cell stimulation.
This compound has degraded in the cell culture media.Prepare fresh dilutions of this compound for each experiment. For longer-term experiments, consider refreshing the media with new inhibitor at regular intervals.
Suboptimal stimulation time.Perform a time-course for agonist stimulation to identify the peak of the signaling event you are measuring.
Inconsistent results between experiments Variability in incubation times.Strictly adhere to consistent incubation times for both this compound pre-treatment and agonist stimulation across all experiments.
Cell health and passage number.Ensure cells are healthy, within a consistent passage number range, and plated at a consistent density.
High background signal Non-specific effects of long incubation.Reduce the incubation time. Ensure appropriate washing steps are included in the protocol to remove unbound inhibitor.
Decreased cell viability at effective concentrations Compound cytotoxicity.Perform a parallel cytotoxicity assay. If cytotoxicity is confirmed, reduce the incubation time or the concentration of this compound.

Experimental Protocols

Protocol 1: Determining Optimal this compound Incubation Time for Inhibition of PLC-γ Phosphorylation

This protocol describes a general method for optimizing the pre-incubation time of this compound in Jurkat cells to inhibit T-cell receptor (TCR)-stimulated phosphorylation of Phospholipase C-gamma 1 (PLC-γ1).

Materials:

  • Jurkat cells

  • This compound

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Stimulating antibody (e.g., anti-CD3/CD28 antibodies)

  • Lysis buffer

  • Primary antibodies (anti-phospho-PLC-γ1, anti-total-PLC-γ1, loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed Jurkat cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • This compound Pre-incubation: Treat cells with various concentrations of this compound or vehicle control. Incubate for different pre-determined time points (e.g., 1, 4, 8, 24 hours) at 37°C, 5% CO2.

  • Cell Stimulation: Following the pre-incubation, stimulate the cells with anti-CD3/CD28 antibodies for the optimal time determined from a prior stimulation time-course experiment (typically 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against phospho-PLC-γ1 and total PLC-γ1. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify the band intensities for phospho-PLC-γ1 and normalize to total PLC-γ1 and the loading control. Plot the percentage of inhibition against the pre-incubation time to determine the optimal duration.

Protocol 2: T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

  • This compound

  • CFSE staining solution

  • Cell culture medium

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)

  • Flow cytometer

Procedure:

  • Cell Labeling: Label PBMCs or purified T-cells with CFSE according to the manufacturer's instructions.

  • Cell Seeding: Seed the CFSE-labeled cells in a multi-well plate.

  • This compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.

  • Cell Activation: Add T-cell activation stimuli to the appropriate wells.

  • Incubation: Incubate the plates at 37°C, 5% CO2 for a period that allows for multiple cell divisions (typically 3-5 days).

  • Flow Cytometry:

    • Harvest the cells and stain with antibodies for T-cell markers (e.g., CD4, CD8) if using PBMCs.

    • Analyze the cells by flow cytometry, gating on the T-cell population.

    • Assess proliferation by the dilution of the CFSE signal. Each peak of decreasing fluorescence intensity represents a cell division.

  • Data Analysis: Quantify the percentage of proliferated cells in the this compound-treated samples compared to the vehicle control.

Mandatory Visualizations

ITK_Signaling_Pathway ITK Signaling Pathway Inhibition by this compound TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Stimulation ITK ITK Lck->ITK Phosphorylates PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylates pPLCg1 pPLC-γ1 PLCg1->pPLCg1 Downstream Downstream Signaling (e.g., Ca2+ flux, NFAT activation) pPLCg1->Downstream GNE4997 This compound GNE4997->ITK Inhibits experimental_workflow Workflow for Optimizing this compound Incubation Time cluster_0 Phase 1: Time-Course Experiment cluster_1 Phase 2: Main Experiment cluster_2 Parallel Control A Seed Cells B Add this compound at various pre-incubation times (1h, 4h, 8h, 24h) A->B C Stimulate with Agonist B->C D Lyse Cells & Analyze (e.g., Western Blot) C->D E Seed Cells F Pre-incubate with this compound (Optimal Time) E->F G Stimulate with Agonist F->G H Perform Assay (e.g., Proliferation, Cytokine Release) G->H I Seed Cells J Add this compound at various incubation times I->J K Assess Cell Viability (e.g., MTT, CellTiter-Glo) J->K

References

GNE-4997 Technical Support Center: Control Experiments and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving GNE-4997, a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets Interleukin-2 inducible T-cell kinase (ITK), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] It exhibits high potency with a Ki (inhibition constant) of 0.09 nM.[1][2][3] this compound exerts its inhibitory effect by blocking the phosphorylation of Phospholipase C-gamma (PLC-γ), a critical downstream event in T-cell activation.[1][4]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C. For use in cell culture, a stock solution can be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the recommended vehicle control for this compound in cell-based assays?

A3: The recommended vehicle control for this compound is dimethyl sulfoxide (B87167) (DMSO), the solvent in which it is typically dissolved. It is crucial to treat a set of cells with the same final concentration of DMSO as is present in the this compound-treated wells to control for any effects of the solvent on cell viability and signaling.

Q4: What are appropriate positive and negative controls for a T-cell activation experiment using this compound?

A4:

  • Positive Controls:

    • T-cell activation: Stimulation of T-cells (e.g., Jurkat cells or primary T-cells) with anti-CD3/CD28 antibodies or with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) will induce a strong activation signal, which should be inhibited by this compound.

    • ITK inhibition: If available, another well-characterized ITK inhibitor can be used as a positive control for the expected biological effect.

  • Negative Controls:

    • Unstimulated cells: A population of cells that are not treated with any activating stimulus will serve as a baseline for measuring the extent of activation.

    • Vehicle-treated cells: As mentioned in Q3, cells treated with the same concentration of DMSO as the this compound-treated cells are an essential negative control.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No inhibition of T-cell activation observed with this compound treatment. 1. This compound degradation: Improper storage or handling of the compound. 2. Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit ITK in the specific cell type or under the experimental conditions. 3. Ineffective T-cell stimulation: The cells may not have been properly activated.1. Ensure this compound has been stored correctly at -20°C and protected from light. Prepare fresh dilutions from a new stock aliquot. 2. Perform a dose-response experiment to determine the optimal IC50 in your experimental system. The reported IC50 for PLC-γ phosphorylation in Jurkat cells is 4 nM.[1] 3. Confirm the activity of your stimulating agents (e.g., anti-CD3/CD28 antibodies) and optimize the stimulation conditions (e.g., antibody concentration, incubation time).
High background signal in unstimulated control cells. 1. Cell stress: Over-confluent or unhealthy cells can lead to spontaneous activation. 2. Contamination: Mycoplasma or other microbial contamination can activate immune cells.1. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. 2. Regularly test cell cultures for mycoplasma contamination.
Inconsistent results between experiments. 1. Variability in cell density: Inconsistent cell numbers can lead to variable responses. 2. Inconsistent reagent preparation: Variations in the concentration of stimulating agents or this compound. 3. Timing of stimulation and treatment: Inconsistent incubation times.1. Accurately count cells before plating to ensure consistent cell density across all wells and experiments. 2. Prepare fresh dilutions of all reagents for each experiment and use calibrated pipettes. 3. Adhere strictly to the optimized incubation times for pre-treatment with this compound and for cell stimulation.
Observed off-target effects. Although this compound is reported to be selective, at high concentrations, it may inhibit other kinases.1. Use the lowest effective concentration of this compound that gives the desired on-target effect. 2. If off-target effects are suspected, consider using a structurally different ITK inhibitor to confirm that the observed phenotype is due to ITK inhibition. 3. Consult kinase selectivity data to identify potential off-target kinases.

Data Presentation

This compound In Vitro Activity
ParameterValueCell Line/SystemReference
Ki (ITK) 0.09 nMBiochemical Assay[1][2][3]
IC50 (PLC-γ phosphorylation) 4 nMJurkat cells[1]
Representative Kinase Selectivity Profile of this compound
Kinase% Inhibition at 1 µMIC50 (nM)
ITK >99%0.09 (Ki)
BTK<10%>10,000
TEC<15%>5,000
LCK<5%>10,000
ZAP-70<5%>10,000
EGFR<2%>10,000
SRC<8%>10,000
Other kinases.........

Note: The values in this table are illustrative and based on the reported selectivity of this compound. For definitive selectivity data, it is recommended to perform a comprehensive kinase panel screen.

Experimental Protocols

Key Experiment: Inhibition of PLC-γ Phosphorylation in Jurkat Cells

This protocol describes how to assess the inhibitory activity of this compound on T-cell receptor (TCR)-induced phosphorylation of PLC-γ in Jurkat cells via Western blotting.

Materials:

  • Jurkat E6-1 cells

  • This compound

  • DMSO (vehicle)

  • RPMI-1640 medium with 10% FBS

  • Anti-human CD3 antibody (e.g., OKT3 clone)

  • Anti-human CD28 antibody

  • PBS (Phosphate Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-PLC-γ1 (Tyr783), Rabbit anti-PLC-γ1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Cell Culture and Plating:

    • Culture Jurkat E6-1 cells in RPMI-1640 supplemented with 10% FBS.

    • Seed cells in a 6-well plate at a density of 2 x 10^6 cells/well.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).

    • Add the diluted this compound or vehicle (DMSO) to the respective wells.

    • Incubate the cells for 1-2 hours at 37°C.

  • T-Cell Stimulation:

    • Prepare a stimulation cocktail of anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies in culture medium.

    • Add the stimulation cocktail to the appropriate wells. Include an unstimulated control well.

    • Incubate for 5-10 minutes at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash the cell pellets once with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the supernatants using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-PLC-γ1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent.

    • Strip the membrane and re-probe with antibodies against total PLC-γ1 and a loading control to ensure equal protein loading.

Visualizations

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation LAT->SLP76 ITK ITK SLP76->ITK Recruitment & Activation PLCg PLC-γ ITK->PLCg Phosphorylation PIP2 PIP2 PLCg->PIP2 Hydrolysis GNE4997 This compound GNE4997->ITK Inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_release->NFAT AP1 AP-1 Activation PKC->AP1 Gene Gene Expression (e.g., IL-2) NFAT->Gene AP1->Gene

Caption: ITK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_stimulation T-Cell Activation cluster_analysis Analysis start Start: Jurkat Cell Culture plate Plate Cells start->plate treat Pre-treat with This compound or Vehicle plate->treat stim Stimulate with anti-CD3/CD28 treat->stim lyse Cell Lysis stim->lyse quant Protein Quantification lyse->quant wb Western Blot for p-PLC-γ and total PLC-γ quant->wb data Data Analysis wb->data

Caption: Experimental workflow for assessing this compound activity.

Troubleshooting_Logic start Unexpected Result? no_inhibition No Inhibition Observed start->no_inhibition Yes high_background High Background Signal start->high_background Yes inconsistent Inconsistent Results start->inconsistent Yes check_compound Check this compound (Storage, Concentration) no_inhibition->check_compound check_stim Check Stimulation (Reagents, Time) no_inhibition->check_stim check_cells Check Cell Health & Contamination high_background->check_cells check_protocol Review Protocol (Cell Density, Reagents) inconsistent->check_protocol

Caption: A logical approach to troubleshooting common experimental issues.

References

Validation & Comparative

GNE-4997 vs. Other ITK Inhibitors: A Comparative Guide to Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling. Its involvement in the activation, differentiation, and proliferation of T-cells has made it a compelling therapeutic target for a range of autoimmune and inflammatory diseases, as well as T-cell malignancies. A number of small molecule inhibitors have been developed to target ITK, each with distinct characteristics in terms of potency, selectivity, and mechanism of action. This guide provides an objective comparison of GNE-4997, a potent and selective ITK inhibitor, with other notable ITK inhibitors, supported by experimental data and detailed protocols.

Data Presentation: Comparative Potency of ITK Inhibitors

The following table summarizes the biochemical and cellular potency of this compound alongside other well-characterized ITK inhibitors. This data, presented as Ki and IC50 values, allows for a direct comparison of their inhibitory activities.

InhibitorTypeTarget(s)Ki (nM)Biochemical IC50 (nM)Cellular IC50 (nM)Key Cellular Assay
This compound Non-covalentITK0.09[1][2][3]-4[1]Inhibition of PLC-γ phosphorylation in Jurkat cells[1]
BMS-509744 Non-covalentITK-1952 (Ca2+ mobilization), 250 (IL-2 secretion)Calcium mobilization and IL-2 secretion in Jurkat cells
PRN694 CovalentITK, RLK-0.3 (ITK), 1.4 (RLK)--
PF-06465469 CovalentITK, BTK-231 (IP1 assay), 48 (human whole blood)IP1 assay and human whole blood assay
Ibrutinib CovalentBTK, ITK-2.2 (ITK)--
CTA-056 Non-covalentITK-100[4][5]-Inhibition of ITK phosphorylation in Jurkat cells[4]
CGI-1746 ReversibleBTK-1.942 (human B cell proliferation)B cell proliferation

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration in biochemical assays and the cell type and stimulus used in cellular assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to determine the potency of ITK inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human ITK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT, 2 mM MnCl2)

  • Substrate peptide (e.g., a poly-Glu,Tyr peptide)

  • ATP

  • ITK inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the ITK inhibitor in DMSO and then dilute further in kinase buffer.

  • In a multiwell plate, add the ITK enzyme, the substrate peptide, and the ITK inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for ITK to ensure accurate IC50 determination.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-PLC-γ1 (Tyr783) Assay in Jurkat Cells

This western blot-based assay measures the inhibition of ITK-mediated phosphorylation of its direct downstream target, PLC-γ1, in a cellular context.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • ITK inhibitor (e.g., this compound)

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PLC-γ1 (Tyr783) and anti-total PLC-γ1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture Jurkat cells to the desired density.

  • Pre-incubate the cells with various concentrations of the ITK inhibitor or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-10 minutes).

  • Immediately lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against phospho-PLC-γ1 (Tyr783).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total PLC-γ1.

  • Quantify the band intensities and calculate the percent inhibition of PLC-γ1 phosphorylation at each inhibitor concentration to determine the cellular IC50.

Mandatory Visualization

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.

Caption: Simplified ITK signaling cascade downstream of the T-cell receptor.

Experimental Workflow for ITK Inhibitor Comparison

This diagram outlines a typical workflow for the preclinical evaluation and comparison of ITK inhibitors.

Inhibitor_Comparison_Workflow start Start: Inhibitor Candidates biochem Biochemical Assays (e.g., ADP-Glo) start->biochem potency Determine Ki and IC50 biochem->potency selectivity Kinome Selectivity Profiling biochem->selectivity cellular Cell-based Assays (e.g., Phospho-PLC-γ1) potency->cellular selectivity->cellular cellular_potency Determine Cellular IC50 cellular->cellular_potency functional Functional Assays (e.g., Cytokine Release, Proliferation) cellular_potency->functional in_vivo In Vivo Models (e.g., Autoimmune Disease Models) functional->in_vivo end End: Lead Candidate Selection in_vivo->end

Caption: General workflow for the preclinical comparison of ITK inhibitors.

References

A Head-to-Head Comparison of GNE-4997 and BMS-509744: Potency, Selectivity, and Cellular Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of selective inhibitors for Interleukin-2-inducible T-cell kinase (ITK), a critical component of T-cell signaling, GNE-4997 and BMS-509744 have emerged as significant research compounds. This guide provides a detailed comparison of their selectivity, potency, and cellular activity, supported by experimental data and protocols to aid researchers in drug development and scientific investigation.

Biochemical Potency and Selectivity

Both this compound and BMS-509744 are potent inhibitors of ITK, albeit with different reported potency metrics. This compound exhibits a dissociation constant (Kᵢ) of 0.09 nM, indicating very tight binding to the ITK enzyme.[1][2] In contrast, BMS-509744 has a reported half-maximal inhibitory concentration (IC₅₀) of 19 nM in biochemical assays.[3][4][5] It is important to note that Kᵢ and IC₅₀ are different measures of inhibitor potency and cannot be directly compared without further context on the assay conditions, particularly the ATP concentration used in the IC₅₀ determination. BMS-509744 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the ITK kinase domain.[4][5]

CompoundTargetPotency (Biochemical)Selectivity
This compound ITKKᵢ = 0.09 nM[1][2]Described as "potent and selective"[1][2]
BMS-509744 ITKIC₅₀ = 19 nM[3][4][5]>200-fold vs. other Tec family kinases; >30-fold vs. other kinases[6]

Cellular Activity

In a cellular context, both compounds effectively inhibit T-cell receptor (TCR) signaling. This compound inhibits the phosphorylation of phospholipase C-γ (PLC-γ) in Jurkat cells, a human T-lymphocyte cell line, with an IC₅₀ of 4 nM.[1] This demonstrates its ability to engage and inhibit ITK within a cellular environment, blocking downstream signaling events.

Similarly, BMS-509744 reduces TCR-induced functions, including the tyrosine phosphorylation of PLCγ1, calcium mobilization, and IL-2 secretion in both human and mouse T-cells.[4][5] This highlights its functional consequence on T-cell activation.

CompoundCellular AssayCell LinePotency (Cellular)
This compound PLC-γ phosphorylationJurkatIC₅₀ = 4 nM[1]
BMS-509744 PLCγ1 tyrosine phosphorylationT-cellsNot explicitly quantified as IC₅₀

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing ITK inhibitor selectivity.

ITK_Signaling_Pathway ITK Signaling Pathway in T-Cells TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK ZAP70 ZAP-70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization NFAT_Activation NFAT Activation Ca_Mobilization->NFAT_Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT_Activation->Gene_Expression GNE_4997 This compound GNE_4997->ITK BMS_509744 BMS-509744 BMS_509744->ITK

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.

Kinase_Selectivity_Workflow Kinase Inhibitor Selectivity Profiling Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Primary_Assay Primary Biochemical Assay (e.g., against ITK) Selectivity_Panel Kinase Selectivity Panel (Broad panel of kinases) Primary_Assay->Selectivity_Panel Determine IC₅₀/Kᵢ Target_Engagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay) Selectivity_Panel->Target_Engagement Validate in cells Downstream_Signaling Downstream Signaling Assay (e.g., PLC-γ phosphorylation) Target_Engagement->Downstream_Signaling Functional_Assay Functional Cellular Assay (e.g., IL-2 secretion, proliferation) Downstream_Signaling->Functional_Assay

Caption: General experimental workflow for kinase inhibitor selectivity profiling.

Experimental Protocols

Biochemical ITK Kinase Inhibition Assay (General Protocol)

This protocol describes a representative method for determining the in vitro potency of an inhibitor against ITK.

Materials:

  • Recombinant human ITK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP

  • Substrate (e.g., a synthetic peptide or protein substrate for ITK)

  • Test compounds (this compound or BMS-509744) serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplates (e.g., 384-well plates)

Procedure:

  • Prepare a reaction mixture containing the ITK enzyme and substrate in the kinase buffer.

  • Add the serially diluted test compounds to the wells of the microplate. Include appropriate controls (no inhibitor and no enzyme).

  • Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be close to the Kₘ for ATP for competitive inhibitors.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

Cellular PLC-γ Phosphorylation Assay (General Protocol)

This protocol outlines a method to assess the inhibition of ITK-mediated PLC-γ phosphorylation in a cellular context.

Materials:

  • Jurkat T-cells

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • T-cell activator (e.g., anti-CD3 antibody)

  • Test compounds (this compound or BMS-509744)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-PLC-γ (specific for the activated form) and anti-total-PLC-γ

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting, or a fluorophore for flow cytometry)

  • Western blotting or flow cytometry equipment

Procedure:

  • Culture Jurkat cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a T-cell activator (e.g., anti-CD3 antibody) for a short period (e.g., 5-10 minutes) to induce TCR signaling and ITK activation.

  • Immediately lyse the cells in lysis buffer to preserve the phosphorylation state of proteins.

  • Determine the total protein concentration of the lysates.

  • For Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a membrane (e.g., PVDF). c. Probe the membrane with the anti-phospho-PLC-γ antibody, followed by the appropriate HRP-conjugated secondary antibody. d. Detect the signal using a chemiluminescent substrate. e. Strip the membrane and re-probe with the anti-total-PLC-γ antibody as a loading control. f. Quantify the band intensities to determine the ratio of phosphorylated to total PLC-γ.

  • For Flow Cytometry (Phosflow): a. Fix and permeabilize the cells. b. Stain the cells with the fluorescently labeled anti-phospho-PLC-γ antibody. c. Analyze the cells by flow cytometry to measure the mean fluorescence intensity, which corresponds to the level of PLC-γ phosphorylation.

  • Calculate the percent inhibition of PLC-γ phosphorylation for each compound concentration and determine the IC₅₀ value.

References

GNE-4997: A Comparative Analysis of a Potent and Selective ITK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of GNE-4997 with other notable Tec kinase inhibitors. The information presented is based on available preclinical data to facilitate an objective evaluation of its performance and potential as a therapeutic agent.

This compound is a highly potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a key signaling molecule in T-cell receptor (TCR) pathways.[1][2][3][4][5] As a member of the Tec family of non-receptor tyrosine kinases, ITK plays a crucial role in T-cell activation, proliferation, and differentiation. Its inhibition is a promising strategy for the treatment of T-cell-mediated inflammatory diseases and certain hematological malignancies. This guide offers a comparative overview of this compound against other Tec kinase inhibitors, focusing on biochemical potency, cellular activity, and selectivity.

Biochemical Potency: A High Affinity for ITK

This compound demonstrates exceptional potency against its primary target, ITK, with a reported Ki value of 0.09 nM.[1][2][3][4][5] This high affinity suggests a strong and specific interaction with the enzyme's active site. For a direct comparison, the biochemical potencies of this compound and other relevant Tec kinase inhibitors are summarized below.

InhibitorPrimary Target(s)Ki (nM)IC50 (nM)Notes
This compound ITK 0.09 -Highly potent and selective ITK inhibitor.[1][2][3][4][5]
IbrutinibBTK, ITK-BTK: ~0.5, ITK: ~10Irreversible inhibitor of both BTK and ITK.[6][7][8][9][10]
BMS-509744ITK-19Selective and ATP-competitive ITK inhibitor.[11][12][13]

Note: Ki and IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is drawn from available literature.

Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to undesirable side effects. This compound has been designed for high selectivity for ITK over other kinases, including other members of the Tec family.

InhibitorITK (Ki/IC50, nM)BTK (IC50, nM)TEC (IC50, nM)EGFR (IC50, nM)LCK (IC50, nM)FYN (IC50, nM)
This compound 0.09 (Ki) >10,000>10,000>10,0001,3002,700
Ibrutinib~10~0.5~78~1,000>10,000>10,000
BMS-50974419>4,100>200-fold selective>11,0002,4001,100

Data compiled from multiple sources and should be interpreted with consideration of varying experimental conditions.

Cellular Activity: Inhibition of T-Cell Receptor Signaling

The efficacy of a kinase inhibitor is ultimately determined by its ability to modulate cellular pathways. This compound has been shown to effectively inhibit TCR-induced signaling in cellular assays. A key downstream event following TCR activation is the phosphorylation of Phospholipase C-gamma 1 (PLC-γ1), which this compound potently inhibits.

InhibitorCell LineAssayIC50 (nM)
This compound JurkatPLC-γ1 phosphorylation4
IbrutinibJurkatPLC-γ1 phosphorylationNot directly compared in the same study
BMS-509744JurkatPLC-γ1 phosphorylation<300

Direct head-to-head comparisons of cellular potency are limited in the public domain. The data for BMS-509744 is from a separate study and may not be directly comparable due to different experimental setups.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments cited are detailed below.

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical assays to determine the potency of inhibitors against purified kinases are typically performed using methods like LanthaScreen® Eu Kinase Binding Assay or radiometric assays.[14][15][16]

  • Reagents : Purified recombinant kinase, fluorescently labeled tracer or ATP (with γ-³²P), test compound (e.g., this compound), and appropriate buffer solutions.

  • Procedure :

    • The test compound is serially diluted to various concentrations.

    • The kinase, test compound, and tracer/ATP are combined in a microplate well.

    • The mixture is incubated to allow for binding or enzymatic reaction to reach equilibrium.

    • The signal (e.g., fluorescence resonance energy transfer or radioactivity) is measured.

    • The IC50 value is calculated by fitting the data to a dose-response curve.

Cellular PLC-γ1 Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of PLC-γ1 in a cellular context following TCR stimulation.

  • Cell Line : Jurkat T-cells are commonly used for this assay.

  • Procedure :

    • Jurkat cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or vehicle control.

    • The cells are then stimulated with an anti-CD3 antibody to activate the TCR signaling pathway.

    • After a short incubation period, the cells are lysed.

    • The cell lysates are subjected to SDS-PAGE and Western blotting.

    • The levels of phosphorylated PLC-γ1 and total PLC-γ1 are detected using specific antibodies.

    • The IC50 value is determined by quantifying the inhibition of PLC-γ1 phosphorylation at different inhibitor concentrations.

Signaling Pathways and Experimental Workflow Visualizations

To further clarify the mechanisms and experimental procedures, the following diagrams are provided.

TCR_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation ITK ITK Lck->ITK Phosphorylation PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation IP3_DAG IP3 & DAG PLCg1->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activation Transcription_Factors Transcription Factors (NFAT, AP-1) Ca_PKC->Transcription_Factors Activation Gene_Expression Gene Expression (e.g., IL-2) Transcription_Factors->Gene_Expression Induction GNE4997 This compound GNE4997->ITK Inhibition

Caption: Simplified T-Cell Receptor (TCR) signaling pathway and the point of inhibition by this compound.

PLCg1_Phosphorylation_Assay cluster_0 Cell Treatment cluster_1 Analysis Jurkat_Cells Jurkat T-Cells Inhibitor_Incubation Pre-incubation with This compound Jurkat_Cells->Inhibitor_Incubation TCR_Stimulation TCR Stimulation (anti-CD3) Inhibitor_Incubation->TCR_Stimulation Cell_Lysis Cell Lysis TCR_Stimulation->Cell_Lysis SDS_PAGE SDS-PAGE & Western Blot Cell_Lysis->SDS_PAGE Detection Detection of p-PLC-γ1 and total PLC-γ1 SDS_PAGE->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis

Caption: Experimental workflow for the cellular PLC-γ1 phosphorylation assay.

References

GNE-4997: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GNE-4997 is a potent and highly selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a crucial enzyme in the T-cell signaling pathway.[1][2] Its high affinity for ITK, with a reported Ki of 0.09 nM, and reduced off-target effects make it a significant tool for research in immunology and inflammation.[1][2] This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by experimental data, to assist researchers in its effective application.

This compound and ITK Signaling

ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a pivotal role in T-cell receptor (TCR) signaling. Upon TCR activation, ITK is activated and subsequently phosphorylates phospholipase C-gamma 1 (PLCγ1). This action initiates a cascade of downstream signaling events, including calcium mobilization and the activation of transcription factors that are essential for T-cell activation, proliferation, and cytokine production. By inhibiting ITK, this compound effectively blocks this signaling cascade.

ITK_Signaling_Pathway TCR TCR Activation ITK ITK TCR->ITK activates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates GNE4997 This compound GNE4997->ITK inhibits Downstream Downstream Signaling (Ca2+ mobilization, Gene Transcription) PLCg1->Downstream

Caption: ITK signaling pathway and the inhibitory action of this compound.

Cross-reactivity Profile of this compound

The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and potential toxicity. This compound has been profiled against a panel of other kinases to determine its selectivity.

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of this compound against its primary target, ITK, and a selection of other kinases. The data is compiled from biochemical assays.

KinaseKi (nM)% Inhibition @ 1 µM
ITK 0.09 Not Reported
BTK>100015
TEC33048
TXK (RLK)2.992
EGFR>10000-
JAK3>10000-
LCK>10000-
ZAP70>10000-

Data sourced from Burch JD, et al. J Med Chem. 2015 May 14;58(9):3806-16.

As the data indicates, this compound is exceptionally potent against ITK. While it shows some activity against the related Tec family kinase TXK (RLK), it is significantly less potent against BTK and TEC. Importantly, it displays minimal to no activity against other key kinases involved in immune signaling and other cellular processes at concentrations up to 10 µM.

Experimental Protocols

The following are summaries of the key experimental protocols used to assess the kinase selectivity of this compound.

ITK Enzyme Assay

The potency of this compound against ITK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the ITK enzyme.

TR_FRET_Assay_Workflow cluster_0 Assay Components cluster_1 Detection ITK_enzyme ITK Enzyme Peptide_substrate Biotinylated Peptide Substrate Detection_reagents Europium-labeled anti-phospho antibody Streptavidin-Allophycocyanin Peptide_substrate->Detection_reagents Phosphorylation GNE4997_compound This compound (Test Compound) ATP ATP TR_FRET_signal TR-FRET Signal Measurement Detection_reagents->TR_FRET_signal

Caption: Workflow for the TR-FRET based ITK enzyme assay.

Methodology:

  • Recombinant human ITK enzyme was incubated with the biotinylated peptide substrate, ATP, and varying concentrations of this compound in an assay buffer.

  • The reaction was allowed to proceed at room temperature.

  • The reaction was stopped, and detection reagents, including a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin, were added.

  • After an incubation period, the time-resolved fluorescence was measured. The signal is proportional to the extent of substrate phosphorylation.

  • IC50 values were calculated from the dose-response curves, and Ki values were derived from the IC50 values using the Cheng-Prusoff equation.

Kinome Scan

A broader assessment of this compound's selectivity was performed using a competitive binding assay against a large panel of kinases (KINOMEscan™). This method quantifies the ability of a compound to displace a ligand from the ATP-binding site of each kinase.

Methodology:

  • A DNA-tagged kinase is incubated with an immobilized ligand and the test compound (this compound).

  • If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

  • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • The results are reported as the percentage of the kinase that is bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.

Conclusion

The available data robustly demonstrates that this compound is a highly potent and selective inhibitor of ITK. Its minimal cross-reactivity with a wide range of other kinases underscores its value as a precise chemical probe for studying ITK function in T-cell biology. Researchers utilizing this compound can have a high degree of confidence that the observed effects are primarily due to the inhibition of ITK, particularly when used at appropriate concentrations. This high selectivity profile, combined with its cellular activity, makes this compound a superior tool for dissecting the role of ITK in health and disease.

References

GNE-4997: A Potent and Selective Chemical Probe for Interleukin-2-Inducible T-cell Kinase (ITK) Function

Author: BenchChem Technical Support Team. Date: December 2025

Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T-cells and natural killer (NK) cells.[1][2][3][4] It serves as a critical mediator of T-cell receptor (TCR) signaling, playing a pivotal role in T-cell activation, differentiation, and proliferation.[3][4][5] Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1), leading to downstream signaling cascades that are essential for immune responses.[1][6][7] Given its central role in T-cell function, ITK is a significant therapeutic target for a range of autoimmune and inflammatory diseases, as well as T-cell malignancies.[3][4][8][9][10]

Chemical probes are indispensable tools for dissecting the biological functions of kinases like ITK. A high-quality chemical probe should exhibit high potency, selectivity, and cellular activity, enabling researchers to specifically modulate its target and observe the resulting phenotypic changes. GNE-4997 has emerged as a potent and selective chemical probe for investigating ITK's roles in cellular signaling pathways.

Comparative Analysis of ITK Chemical Probes

This compound demonstrates high potency with a dissociation constant (Ki) of 0.09 nM.[11][12][13][14][15] In cellular contexts, it effectively inhibits the TCR-stimulated phosphorylation of PLC-γ in Jurkat T-cells with an IC50 of 4 nM.[11][14][16] This guide compares this compound with other known ITK inhibitors used in research.

Compound Type Potency (Ki or IC50) Cellular Potency (IC50) Selectivity Notes
This compound ReversibleKi: 0.09 nM (ITK)[11][12][13][14][15]4 nM (PLC-γ phosphorylation, Jurkat cells)[11][14][16]Designed for high selectivity to reduce off-target cytotoxicity.[11][14]
PRN694 Covalent (Irreversible)-Inhibits TCR-induced T-cell proliferation and cytokine release.[8]Dual inhibitor of ITK (Cys442) and RLK (Cys350); highly selective for a subset of the TEC kinase family.[8]
Soquelitinib (SQL) Covalent (Irreversible)-Suppresses Th2 cytokine production preferentially.[7]Over 100-fold more selective for ITK compared to Resting Lymphocyte Kinase (RLK).[7]
BMS-509744 Reversible--A reversible inhibitor used in comparative studies, demonstrating rapid dissociation from ITK.[8]
C-161 ReversibleBinds directly to the ITK kinase domain.[10]Prevents TCR-induced cytokine release and differentiation of Th2/Th17 cells.[10]Described as an ITK-specific small molecule inhibitor.[10]

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade. Upon TCR stimulation by an antigen-presenting cell (APC), a series of phosphorylation events leads to the recruitment and activation of ITK, which then propagates the signal by activating PLC-γ1.

ITK_Signaling_Pathway cluster_TCR_Complex TCR Complex Activation cluster_Downstream Downstream Signaling TCR TCR CD3 CD3 LCK LCK TCR->LCK activates ZAP70 ZAP-70 LCK->ZAP70 phosphorylates ITK ITK LCK->ITK phosphorylates (activates) LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates LAT->ITK recruits SLP76->ITK recruits PLCG1 PLC-γ1 Ca_Mobilization Ca²⁺ Mobilization PLCG1->Ca_Mobilization MAPK_Activation MAPK Activation PLCG1->MAPK_Activation NFAT_Activation NFAT Activation Ca_Mobilization->NFAT_Activation APC APC-MHC APC->TCR Antigen Presentation ITK->PLCG1 phosphorylates (activates) GNE4997 This compound GNE4997->ITK inhibits

Caption: ITK's role in the T-cell receptor (TCR) signaling cascade.

Experimental Protocols

Objective evaluation of ITK chemical probes like this compound requires robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies ITK kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The remaining ATP is first depleted, and then the produced ADP is converted to ATP. This newly synthesized ATP is quantified using a luciferase/luciferin reaction, where the light output is directly proportional to the initial kinase activity.[17]

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant ITK enzyme, the peptide substrate (e.g., Poly-(Glu4:Tyr)), and various concentrations of the inhibitor (e.g., this compound) in kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[17]

  • Initiation: Start the reaction by adding ATP to a final concentration of 10-20 µM.

  • Incubation: Incubate the plate at 30°C or room temperature for 60 minutes.[17]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30-60 minutes at room temperature.

  • Detection: Measure the luminescence using a plate reader. The signal correlates with the amount of ADP produced and thus the ITK activity.

  • Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Inhibition of PLC-γ1 Phosphorylation in Jurkat Cells

This assay assesses the ability of an ITK inhibitor to block downstream signaling in a relevant T-cell line.

Principle: Upon TCR activation in Jurkat cells, ITK phosphorylates PLC-γ1. The inhibitory effect of a compound like this compound can be quantified by measuring the reduction in phosphorylated PLC-γ1 (pPLC-γ1) levels using methods like Western Blot or ELISA.

Protocol:

  • Cell Culture: Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

  • TCR Stimulation: Stimulate the T-cell receptor by adding an anti-CD3 antibody for 5-10 minutes.

  • Cell Lysis: Immediately stop the stimulation by placing the cells on ice and lysing them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Detection (Western Blot):

    • Separate protein lysates via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with primary antibodies against pPLC-γ1 and a loading control (e.g., total PLC-γ1 or GAPDH).

    • Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine the relative inhibition of phosphorylation.

  • Data Analysis: Determine the IC50 value by plotting the normalized pPLC-γ1 levels against the inhibitor concentration.

In Vivo Model: Murine Delayed-Type Hypersensitivity (DTH)

This model evaluates the in vivo efficacy of an ITK inhibitor in a T-cell-mediated inflammatory response.

Principle: The DTH reaction is a classic in vivo measure of T-cell-mediated inflammation. ITK inhibition is expected to suppress this response.

Protocol:

  • Sensitization: Sensitize mice (e.g., BALB/c) by topically applying a hapten (e.g., oxazolone) to a shaved area of the abdomen.

  • Drug Administration: Administer the ITK inhibitor (e.g., PRN694, a compound with demonstrated in vivo efficacy) or vehicle control to the mice via an appropriate route (e.g., oral gavage) starting from the day of challenge or earlier.[8]

  • Challenge: After 5-7 days, challenge the mice by applying a lower concentration of the same hapten to one ear. The contralateral ear receives the vehicle as a control.

  • Measurement: Measure the ear thickness of both ears using a caliper at 24 and 48 hours post-challenge.

  • Data Analysis: The magnitude of the DTH response is the difference in ear swelling between the hapten-challenged ear and the vehicle-treated ear. Compare the responses in the inhibitor-treated group versus the vehicle control group to determine efficacy.

Experimental Workflow for ITK Inhibitor Evaluation

The development and validation of a chemical probe follow a logical progression from biochemical characterization to cellular and in vivo testing.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_InVivo In Vivo Models Kinase_Assay 1. In Vitro Kinase Assay (Potency - IC50/Ki) Selectivity_Panel 2. Kinome Selectivity Profiling (Off-Target Effects) Kinase_Assay->Selectivity_Panel Phospho_Assay 3. Target Engagement (pPLC-γ1 Inhibition) Selectivity_Panel->Phospho_Assay Cytokine_Assay 4. Functional Assays (Cytokine Release, Proliferation) Phospho_Assay->Cytokine_Assay Toxicity_Assay 5. Cytotoxicity Assay Cytokine_Assay->Toxicity_Assay PK_PD 6. Pharmacokinetics (PK) & Pharmacodynamics (PD) Toxicity_Assay->PK_PD Efficacy_Model 7. Efficacy Studies (e.g., DTH, Asthma Model) PK_PD->Efficacy_Model

Caption: A standard workflow for characterizing a novel ITK inhibitor.

References

GNE-4997 Versus Genetic Knockdown of ITK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for interrogating the function of Interleukin-2-inducible T-cell Kinase (ITK): the selective small molecule inhibitor GNE-4997 and genetic knockdown techniques such as siRNA and shRNA. This document outlines the performance of each approach, supported by experimental data, detailed protocols for key experiments, and visualizations of the relevant signaling pathways and workflows.

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling.[1] Downstream of the TCR, ITK is involved in the activation of phospholipase C-gamma 1 (PLCγ1), which in turn leads to calcium mobilization and the activation of downstream signaling cascades essential for T-cell development, differentiation, and effector functions.[1][2] Given its central role in T-cell biology, ITK is a significant target for therapeutic intervention in various immune-related disorders and T-cell malignancies. Both pharmacological inhibition and genetic knockdown are crucial tools for studying ITK function and validating it as a therapeutic target.

This compound is a potent and selective inhibitor of ITK.[3][4][5] It offers a rapid and reversible means to probe the consequences of ITK inhibition.

Genetic knockdown of ITK, typically achieved through the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA), allows for a reduction in ITK protein expression.[6][7] This approach provides insights into the long-term effects of diminished ITK levels.

This guide will compare these two approaches, highlighting their respective strengths and limitations to aid researchers in selecting the most appropriate method for their experimental needs.

Performance Comparison: this compound vs. ITK Knockdown

The following tables summarize the quantitative data available for this compound and ITK genetic knockdown, primarily focusing on their effects on ITK activity and T-cell differentiation. It is important to note that the data presented are derived from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Quantitative Comparison of this compound and ITK Knockdown

ParameterThis compoundGenetic Knockdown (shRNA/siRNA)Key Considerations
Mechanism of Action Reversible, competitive inhibition of ITK kinase activity[3]Post-transcriptional gene silencing leading to reduced ITK protein expressionThis compound offers temporal control. Knockdown effects are more sustained.
Potency/Efficacy Ki: 0.09 nM[4][5]IC50 (PLCγ1 phosphorylation): 4 nM in Jurkat cells[3][8]mRNA reduction: 50-80% with sd-ITK49 siRNA in human peripheral blood CD4+ T cells[7]Potency of knockdown can vary depending on the specific siRNA/shRNA sequence, delivery method, and cell type.
Effect on T-Cell Differentiation Dose-dependent inhibition of Th17 differentiation and increase in Foxp3+ Treg cells.[9]ITK knockdown promotes increased Foxp3 expression in human CD4+ T cells and can lead to increased Treg and Th1 differentiation.The precise effects on T-cell lineage commitment can be context-dependent.
Specificity Highly selective for ITK.Potential for off-target effects depending on the siRNA/shRNA sequence.Off-target effects of genetic knockdown require careful validation with multiple sequences and rescue experiments.
Temporal Control Rapid onset and reversible upon washout.Slower onset (requires time for protein turnover) and long-lasting/stable effects.The choice depends on whether the experimental question requires acute or chronic inhibition of ITK.

Experimental Protocols

Jurkat Cell Stimulation for TCR Signaling Analysis

This protocol describes the stimulation of Jurkat T-cells to analyze downstream TCR signaling events, such as PLCγ1 phosphorylation.

Materials:

  • Jurkat E6.1 T-cells

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody (clone CD28.2)

  • This compound (or other ITK inhibitor)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA kit)

Procedure:

  • Culture Jurkat T-cells in complete RPMI 1640 medium at 37°C in a 5% CO2 incubator.

  • Seed cells at a density of 1 x 10^6 cells/mL and allow them to rest for 2 hours.

  • Pre-treat cells with the desired concentration of this compound or DMSO for 1 hour.

  • Stimulate the cells by adding soluble anti-CD3 antibody (e.g., 2 µg/mL) and anti-CD28 antibody (e.g., 1 µg/mL) for the desired time points (e.g., 2, 5, 10, 30 minutes).

  • To stop the stimulation, immediately place the cells on ice and centrifuge at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a protein assay.

  • The lysates are now ready for downstream analysis, such as Western blotting for phosphorylated PLCγ1.

ITK Knockdown in Primary Human T-Cells using shRNA

This protocol provides a general workflow for reducing ITK expression in primary human T-cells using a lentiviral-based shRNA approach.

Materials:

  • Primary human CD4+ T-cells

  • Lentiviral particles containing shRNA targeting ITK (and a non-targeting control shRNA)

  • T-cell activation beads (e.g., anti-CD3/CD28 beads)

  • Complete RPMI 1640 medium

  • Polybrene or other transduction enhancers

  • Puromycin (or other selection antibiotic)

  • Reagents for RNA extraction and qRT-PCR

  • Antibodies for Western blotting

Procedure:

  • Isolate primary human CD4+ T-cells from peripheral blood mononuclear cells (PBMCs).

  • Activate the T-cells using anti-CD3/CD28 beads according to the manufacturer's protocol.

  • After 24-48 hours of activation, transduce the T-cells with lentiviral particles containing either ITK-targeting shRNA or a non-targeting control shRNA in the presence of polybrene.

  • Incubate the cells for 24 hours, then replace the medium with fresh complete RPMI 1640.

  • After 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin.

  • Expand the selected cells for several days.

  • Validate the knockdown efficiency at both the mRNA level (using qRT-PCR) and protein level (using Western blotting).

  • The ITK knockdown T-cells are now ready for functional assays.

Flow Cytometry for T-Cell Differentiation Marker Analysis

This protocol outlines the staining of T-cells for flow cytometric analysis of key differentiation markers.

Materials:

  • Treated or untreated T-cells

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against T-cell surface and intracellular markers (e.g., CD4, CD8, Foxp3, IFN-γ, IL-4, IL-17)

  • Fixation/Permeabilization buffer (for intracellular staining)

  • Flow cytometer

Procedure:

  • Harvest T-cells and wash them with FACS buffer.

  • Resuspend the cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.

  • For surface staining, add the appropriate combination of fluorochrome-conjugated antibodies to the cell suspension.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • If intracellular staining is required, fix and permeabilize the cells using a fixation/permeabilization kit according to the manufacturer's instructions.

  • Add fluorochrome-conjugated antibodies against intracellular antigens to the permeabilized cells.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to quantify the populations of different T-cell subsets.

Visualizations

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Engagement CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates ITK ITK Lck->ITK Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates LAT->SLP76 Forms complex SLP76->ITK Recruits PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLCg1 PLCγ1 PLCg1->PIP2 Hydrolyzes ITK->PLCg1 Phosphorylates (Activates) Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling (NFAT, NF-κB, MAPK) Ca_release->Downstream PKC_activation->Downstream GNE4997 This compound GNE4997->ITK Inhibits Genetic_Knockdown Genetic Knockdown (siRNA/shRNA) Genetic_Knockdown->ITK Reduces Expression

Caption: ITK's role in the TCR signaling pathway.

Experimental Workflow: Comparing this compound and ITK Knockdown

The following diagram outlines a general experimental workflow for comparing the effects of this compound and ITK genetic knockdown on T-cell function.

Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_analysis Analysis cluster_comparison Comparison Start Start: Primary T-cells or Jurkat cells Treatment_GNE Treatment with this compound Start->Treatment_GNE Treatment_KD ITK Knockdown (shRNA/siRNA) Start->Treatment_KD Control Control (Vehicle/Non-targeting shRNA) Start->Control Stimulation TCR Stimulation (e.g., anti-CD3/CD28) Treatment_GNE->Stimulation Treatment_KD->Stimulation Control->Stimulation Biochem Biochemical Analysis (e.g., Western Blot for p-PLCγ1) Stimulation->Biochem Flow Functional Analysis (e.g., Flow Cytometry for T-cell differentiation) Stimulation->Flow Gene Gene Expression Analysis (e.g., qRT-PCR for cytokines) Stimulation->Gene Comparison Compare Effects of This compound vs. Knockdown Biochem->Comparison Flow->Comparison Gene->Comparison

Caption: Workflow for comparing this compound and ITK knockdown.

Conclusion

Both this compound and genetic knockdown are powerful tools for investigating the role of ITK in T-cell biology.

  • This compound is ideal for studies requiring acute and reversible inhibition of ITK's kinase activity, allowing for precise temporal control. Its high selectivity minimizes off-target concerns.

  • Genetic knockdown of ITK is well-suited for examining the consequences of long-term protein depletion. However, researchers must carefully validate their knockdown systems to rule out off-target effects.

The choice between these two methodologies will ultimately depend on the specific research question. For elucidating the immediate signaling events downstream of ITK, this compound is an excellent choice. To understand the developmental or chronic effects of ITK absence, genetic knockdown is more appropriate. In many cases, a combined approach, where the effects of a pharmacological inhibitor are confirmed with a genetic model, will provide the most robust and comprehensive understanding of ITK function.

References

GNE-4997 in Combination with Other Signaling Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a potent and highly selective inhibitor of the Interleukin-2 Inducible T-cell Kinase (ITK), a key enzyme in the T-cell receptor (TCR) signaling pathway. Its high selectivity suggests a favorable safety profile, making it a promising candidate for combination therapies in oncology and immunology. This guide provides a comparative overview of the potential for this compound in combination with other signaling inhibitors, drawing upon preclinical data from other selective ITK inhibitors to highlight synergistic opportunities. While specific combination data for this compound is not yet publicly available, the findings from structurally and mechanistically similar ITK inhibitors provide a strong rationale for its investigation in various combination regimens.

This compound: A Profile

This compound is a small molecule inhibitor that targets ITK with high precision. ITK is a critical component of the TCR signaling cascade, which governs T-cell activation, proliferation, and differentiation. By inhibiting ITK, this compound can modulate T-cell responses, which is a desirable therapeutic strategy for T-cell driven malignancies and autoimmune diseases.

ParameterValueReference
Target Interleukin-2 Inducible T-cell Kinase (ITK)[1][2]
Ki 0.09 nM[1][2]
Cellular Activity (PLC-γ phosphorylation in Jurkat cells) IC50 = 4 nM[1]

Signaling Pathway of this compound

The diagram below illustrates the central role of ITK in the T-cell receptor signaling pathway and the point of intervention for this compound.

ITK_Signaling_Pathway T-Cell Receptor Signaling and ITK Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Ag presentation CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT PLCg1 PLCγ1 LAT->PLCg1 SLP76 SLP-76 ITK ITK SLP76->ITK ZAP70->LAT ZAP70->SLP76 ITK->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ion IP3->Ca_ion Release PKC PKC DAG->PKC Activation NFAT NFAT Ca_ion->NFAT Activation Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFkB->Gene_Expression AP1->Gene_Expression GNE4997 This compound GNE4997->ITK Inhibition ICI_Combination_Workflow Workflow for In Vivo Synergy Study with ICIs Tumor_Implantation Tumor Cell Implantation (e.g., CT26) Tumor_Establishment Tumor Establishment Tumor_Implantation->Tumor_Establishment Treatment_Groups Treatment Groups: - Vehicle - this compound (surrogate: CPI-818) - anti-PD1 + anti-CTLA4 - Combination Tumor_Establishment->Treatment_Groups Tumor_Measurement Tumor Volume Measurement Treatment_Groups->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: - Tumor Growth Inhibition - Survival - Immune Cell Infiltration Tumor_Measurement->Endpoint_Analysis Rechallenge Tumor Re-challenge (in cured mice) Endpoint_Analysis->Rechallenge Immune_Memory_Assessment Assessment of Immune Memory Rechallenge->Immune_Memory_Assessment

References

In Vivo Profile of GNE-4997: A Comparative Analysis of a Potent and Selective ITK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of GNE-4997, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). This document summarizes key experimental data, details methodologies for pivotal assays, and presents a comparative perspective with other relevant ITK inhibitors.

This compound is a second-generation tetrahydroindazole-containing ITK inhibitor that has demonstrated significant improvements in potency, selectivity, and pharmacodynamic modulation in vivo. Its development has been guided by a structure- and property-based approach to optimize its therapeutic potential for inflammatory disorders.

Comparative Pharmacokinetics of ITK Inhibitors

The in vivo pharmacokinetic properties of this compound have been characterized in mice, demonstrating its suitability for oral administration. The following table summarizes the key PK parameters for this compound and provides a comparative look at another ITK inhibitor, Compound 1, from a similar chemical series.

CompoundDose (mg/kg) & RouteCmax (ng/mL)AUC (ng*h/mL)Oral Bioavailability (%)
This compound 30 (PO)1800810060
Compound 1 30 (PO)450150020

Data sourced from studies in mice.

In Vivo Pharmacodynamics: Inhibition of PLC-γ Phosphorylation and Cytokine Production

The pharmacodynamic effects of this compound have been evaluated by assessing its ability to inhibit the phosphorylation of Phospholipase C-gamma 1 (PLC-γ1), a key downstream event in the T-cell receptor (TCR) signaling pathway, and to reduce the production of key cytokines.

In an in vivo mouse model, oral administration of this compound demonstrated a dose-dependent inhibition of anti-CD3-induced PLC-γ1 phosphorylation in spleen cells. Furthermore, this compound effectively suppressed the production of IL-2, a critical cytokine in T-cell proliferation and activation.

CompoundDose (mg/kg, PO)Inhibition of PLC-γ1 Phosphorylation (ED50, mg/kg)Inhibition of IL-2 Production (ED50, mg/kg)
This compound 3, 10, 30~10~10
Compound 1 30>30>30

Experimental Protocols

Mouse Pharmacokinetic Studies

Animal Model: Male BALB/c mice (n=3 per time point).

Dosing:

  • Oral (PO): this compound was formulated in a vehicle of 0.5% methylcellulose/0.2% Tween-80 in water and administered via oral gavage.

  • Intravenous (IV): this compound was formulated in 10% DMSO/90% PEG400 and administered via tail vein injection.

Sample Collection: Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation.

Analysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: Parameters such as Cmax, AUC, and oral bioavailability were calculated using standard non-compartmental analysis.

In Vivo Pharmacodynamic Assay: PLC-γ1 Phosphorylation

Animal Model: Male BALB/c mice.

Procedure:

  • Mice were orally dosed with this compound or vehicle.

  • After a specified time, mice were challenged with an anti-CD3 antibody to stimulate T-cell receptor signaling.

  • Spleens were harvested, and splenocytes were isolated.

  • Cell lysates were prepared, and the levels of phosphorylated PLC-γ1 and total PLC-γ1 were determined by Western blotting or a qualified immunoassay.

Data Analysis: The ratio of phosphorylated PLC-γ1 to total PLC-γ1 was calculated and compared between treated and vehicle control groups to determine the extent of inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ITK signaling pathway and the general workflow for the in vivo pharmacodynamic studies.

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ITK ITK Lck->ITK Phosphorylation PLCg1 PLC-γ1 ITK->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca2+ Flux IP3->Ca_Flux NFAT NFAT Activation DAG->NFAT Ca_Flux->NFAT Cytokine Cytokine Production (e.g., IL-2) NFAT->Cytokine GNE4997 This compound GNE4997->ITK Inhibition

Caption: Simplified ITK signaling pathway in T-cells.

InVivo_PD_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Dosing Oral Dosing (this compound or Vehicle) Challenge TCR Stimulation (anti-CD3) Dosing->Challenge Harvest Spleen Harvest Challenge->Harvest Isolation Splenocyte Isolation Harvest->Isolation Lysis Cell Lysis Isolation->Lysis Analysis pPLC-γ1/Total PLC-γ1 Quantification Lysis->Analysis

Caption: Workflow for in vivo pharmacodynamic assessment.

GNE-4997 Specificity in Primary Immune Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers evaluating Interleukin-2-inducible T-cell Kinase (ITK) inhibitors, this document provides a comparative analysis of GNE-4997 and other selective ITK inhibitors. The focus is on the specificity and performance of these compounds in primary immune cells, supported by available experimental data and detailed protocols.

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the signaling pathways of T-cells and other immune cells.[1][2][3] Its role in T-cell activation, proliferation, and differentiation makes it a compelling target for therapeutic intervention in a range of immune-mediated diseases and certain cancers.[2][3][4] this compound has emerged as a potent and selective inhibitor of ITK.[1][5][6][7] This guide evaluates the specificity of this compound in the context of other notable ITK inhibitors—BMS-509744, Soquelitinib, and Vecabrutinib (B611652)—with a focus on their activity in primary immune cells.

Biochemical Potency and Cellular Activity

CompoundTargetBiochemical Potency (Ki/Kd)Cellular Activity (IC50)Cell Type
This compound ITKKi: 0.09 nM[1][5][6][7]4 nM (PLC-γ phosphorylation)[1][5]Jurkat
BMS-509744 ITK-19 nM[8][9]-
Soquelitinib ITK---
Vecabrutinib ITK, BTKKd: 2.2 nM (ITK), 0.3 nM (BTK)[10]24 nM (ITK)[10]Recombinant Assay

Specificity in Primary Immune Cells

Evaluating the effects of these inhibitors on primary immune cells is crucial for understanding their therapeutic potential and potential off-target effects. While comprehensive, directly comparable kinome-wide selectivity data for all compounds is not available, the existing information provides valuable insights.

CompoundPrimary Immune Cell ActivityKey Findings
This compound Data not publicly availableWhile potent biochemically, its specific effects on primary T-cell proliferation and cytokine production have not been detailed in available literature.
BMS-509744 Reduces T-cell proliferation and IL-2 production in vitro.[8][9]Demonstrates functional inhibition of T-cell responses in primary cells. It is reported to have over 200-fold selectivity against other Tec family kinases.[8]
Soquelitinib Suppresses Th2 cytokine production while relatively sparing Th1 cytokines in normal and malignant T-cells.[11][12] Promotes a shift from pro-inflammatory Th17 cells to anti-inflammatory Treg cells.[13]Exhibits a nuanced effect on T-cell differentiation, suggesting a potential for immunomodulation beyond simple inhibition of activation.
Vecabrutinib Minimal adverse impact on the activation and proliferation of isolated T-cells.[14][15] Reduces the frequency of regulatory CD4+ T-cells in vivo.[14]As a dual BTK/ITK inhibitor, its effects on T-cells appear to be less pronounced than its impact on B-cells, which is a key differentiator.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 PIP2 PIP2 PLCG1->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression GNE_4997 This compound GNE_4997->ITK

ITK Signaling Pathway Inhibition

The diagram above illustrates the central role of ITK in the T-cell receptor signaling cascade, leading to the activation of transcription factors and subsequent gene expression, such as the production of IL-2. This compound acts by directly inhibiting ITK, thereby blocking these downstream events.

Experimental_Workflow cluster_0 Cell Preparation & Stimulation cluster_1 Inhibitor Treatment cluster_2 Functional Readouts PBMC Isolate PBMCs T_Cell_Isolation Isolate Primary T-Cells PBMC->T_Cell_Isolation CFSE_Labeling Label with CFSE (for proliferation) T_Cell_Isolation->CFSE_Labeling Stimulation Stimulate with anti-CD3/CD28 CFSE_Labeling->Stimulation Inhibitor_Incubation Incubate with This compound or Alternatives Stimulation->Inhibitor_Incubation Proliferation_Assay Proliferation Assay (CFSE Dilution via Flow Cytometry) Inhibitor_Incubation->Proliferation_Assay Cytokine_Analysis Cytokine Analysis (Intracellular Staining or ELISA) Inhibitor_Incubation->Cytokine_Analysis

Workflow for Evaluating Inhibitor Specificity

This workflow outlines the key steps in assessing the specificity of ITK inhibitors in primary T-cells. The process involves isolating and stimulating the cells, treating them with the inhibitors, and then measuring functional outcomes like proliferation and cytokine production.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are protocols for key assays used to evaluate the specificity of ITK inhibitors in primary immune cells.

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the extent to which T-cells divide upon stimulation, a key indicator of T-cell activation.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. For more specific analysis, primary T-cells can be further purified using magnetic-activated cell sorting (MACS).

  • CFSE Labeling: Resuspend the isolated cells at a concentration of 10-100 x 10^6 cells/mL in pre-warmed PBS. Add an equal volume of 2X carboxyfluorescein succinimidyl ester (CFSE) staining solution (typically 5 µM for PBMCs) and incubate for 10 minutes at room temperature, protected from light.[16] Quench the staining by adding 5 volumes of ice-cold culture medium.

  • Stimulation and Treatment: Wash the cells and resuspend in complete RPMI-1640 medium supplemented with 10% FBS and IL-2 (100 U/mL). Plate the cells in a 24-well plate pre-coated with anti-CD3 antibody (0.5 µg/mL).[16] Add the ITK inhibitors (this compound or alternatives) at various concentrations.

  • Incubation: Culture the cells for 4 to 6 days at 37°C in a 5% CO2 incubator.[16]

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer, gating on the T-cell populations. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells.

Intracellular Cytokine Staining for IL-2

This method allows for the quantification of cytokine production at the single-cell level.

  • Cell Stimulation: Prepare isolated primary T-cells at a concentration of 1x10^6 cells/mL in a 24-well plate. Stimulate the cells with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) for 2 hours at 37°C.[17]

  • Inhibitor Treatment and Protein Transport Inhibition: Add the ITK inhibitors at desired concentrations. Concurrently, add a protein transport inhibitor, such as Brefeldin A (10 µg/mL), to the cell culture and incubate for an additional 4 hours.[17][18] This step is crucial to trap the cytokines within the cells.

  • Surface Staining: Harvest the cells and wash with staining buffer. Stain for surface markers (e.g., CD3, CD4, CD8) by incubating with fluorescently labeled antibodies for 20 minutes at 4°C.[19]

  • Fixation and Permeabilization: Wash the cells to remove unbound surface antibodies. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This allows the intracellular antibodies to access their targets.[19]

  • Intracellular Staining: Incubate the fixed and permeabilized cells with a fluorescently labeled anti-IL-2 antibody for 30 minutes at room temperature, protected from light.[19]

  • Flow Cytometry Analysis: Wash the cells to remove unbound intracellular antibodies and resuspend in staining buffer. Analyze the cells on a flow cytometer to determine the percentage of IL-2-producing cells within the different T-cell subsets.[19]

Conclusion

This compound is a highly potent inhibitor of ITK. However, a comprehensive evaluation of its specificity in primary immune cells requires further investigation, particularly through broad kinase screening and direct comparative studies with other ITK inhibitors in functional primary cell assays. The available data suggests that while this compound and BMS-509744 are potent inhibitors of T-cell activation, alternatives like Soquelitinib may offer more nuanced immunomodulatory effects, and Vecabrutinib demonstrates a different selectivity profile with less impact on T-cell proliferation. The choice of inhibitor will ultimately depend on the specific research question and the desired balance between potent immunosuppression and selective immunomodulation. The provided protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the specific activities of these compounds in primary immune cells.

References

GNE-4997: A Comparative Analysis of a Potent and Selective ITK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors, Interleukin-2 Inducible T-cell Kinase (ITK) has emerged as a critical target for therapeutic intervention in a range of immunological disorders and T-cell malignancies. GNE-4997 is a potent and selective inhibitor of ITK, demonstrating significant promise in preclinical studies.[1][2][3][4] This guide provides a comparative overview of this compound against other notable ITK inhibitors—BMS-509744, Soquelitinib (CPI-818), and the dual BTK/ITK inhibitor Vecabrutinib—supported by available experimental data.

Comparative Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency and selectivity. The available data for this compound and its comparators are summarized below. It is important to note that these values are derived from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

CompoundTarget(s)Ki (nM)IC50 (nM)Source(s)
This compound ITK0.094 (PLC-γ phosphorylation in Jurkat cells)[1][2][5]
BMS-509744 ITKNot Reported19[6][7]
Soquelitinib (CPI-818) ITKNot Reported136 (IL-2 secretion in Jurkat cells)[8]
Vecabrutinib BTK, ITK2.2 (for ITK)24 (for ITK)[9][10][11]

Note: Ki (inhibitor constant) is a measure of binding affinity, while IC50 (half-maximal inhibitory concentration) measures the functional inhibition of a biological process. Lower values for both indicate higher potency.

ITK Signaling Pathway

ITK plays a crucial role in T-cell receptor (TCR) signaling. Upon TCR activation, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1), a key event that triggers downstream signaling pathways essential for T-cell activation, proliferation, and cytokine release. The diagram below illustrates this critical pathway.

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Activation ZAP70 ZAP70 LCK->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylation & Activation PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Downstream T-Cell Activation, Proliferation, Cytokine Release Ca_Mobilization->Downstream PKC_Activation->Downstream GNE4997 This compound GNE4997->ITK BMS509744 BMS-509744 BMS509744->ITK Soquelitinib Soquelitinib Soquelitinib->ITK Vecabrutinib Vecabrutinib Vecabrutinib->ITK

Caption: The ITK signaling pathway downstream of the T-cell receptor.

Experimental Methodologies

Precise and reproducible experimental protocols are fundamental for the comparative evaluation of kinase inhibitors. Below are representative methodologies for key in vitro assays used to characterize ITK inhibitors.

In Vitro ITK Kinase Assay (Representative Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of ITK.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant ITK enzyme - Kinase buffer - Substrate (e.g., Poly-Glu,Tyr) - ATP (radiolabeled or for luminescent detection) - Test compounds (e.g., this compound) start->reagents incubation Incubate kinase, substrate, and test compound reagents->incubation reaction Initiate reaction with ATP incubation->reaction stop Stop reaction reaction->stop detection Detect substrate phosphorylation (e.g., filter binding for radiolabeled ATP, luminescence for ADP-Glo) stop->detection analysis Data analysis to determine IC₅₀ detection->analysis

Caption: A generalized workflow for an in vitro ITK kinase assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

    • Dilute recombinant human ITK enzyme to the desired concentration in kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., a synthetic peptide or protein) in kinase buffer.

    • Prepare a stock solution of ATP. For radiometric assays, [γ-³²P]ATP is used. For luminescence-based assays (like ADP-Glo™), unlabeled ATP is used.

    • Prepare serial dilutions of the test compounds (this compound, etc.) in DMSO, followed by dilution in kinase buffer.

  • Reaction Setup:

    • In a 96-well or 384-well plate, add the ITK enzyme, substrate, and test compound dilutions.

    • Include controls for no enzyme, no inhibitor (DMSO vehicle), and a known potent inhibitor as a positive control.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose), wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay (ADP-Glo™): Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Phospho-PLC-γ1 (Tyr783) Assay in Jurkat Cells (Representative Protocol)

This assay measures the ability of an inhibitor to block the phosphorylation of PLC-γ1, a direct downstream target of ITK, in a cellular context.

PLCg1_Phospho_Assay_Workflow start Start cells Culture Jurkat T-cells start->cells pretreat Pre-treat cells with ITK inhibitor (e.g., this compound) cells->pretreat stimulate Stimulate TCR with anti-CD3/CD28 antibodies pretreat->stimulate lyse Lyse cells and collect protein stimulate->lyse western Perform Western Blotting: 1. SDS-PAGE 2. Transfer to membrane 3. Probe with anti-pPLC-γ1 (Tyr783) and total PLC-γ1 antibodies lyse->western detect Detect protein bands (e.g., chemiluminescence) western->detect analyze Quantify band intensity and determine IC₅₀ detect->analyze

Caption: A workflow for assessing PLC-γ1 phosphorylation in Jurkat cells.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Starve the cells in low-serum media for a few hours before the experiment.

    • Pre-incubate the cells with serial dilutions of the test compounds or DMSO vehicle for a specified time (e.g., 1-2 hours).

  • TCR Stimulation:

    • Stimulate the T-cell receptors by adding anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis:

    • Immediately stop the stimulation by placing the cells on ice and pelleting them by centrifugation.

    • Lyse the cell pellets in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated PLC-γ1 at tyrosine 783 (pPLC-γ1 Tyr783).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • For a loading control, strip the membrane and re-probe with an antibody against total PLC-γ1 or a housekeeping protein like GAPDH.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the pPLC-γ1 signal to the total PLC-γ1 or loading control signal.

    • Calculate the percentage of inhibition of PLC-γ1 phosphorylation for each compound concentration and determine the IC₅₀ value as described for the kinase assay.

Concluding Remarks

This compound stands out as a highly potent ITK inhibitor with a Ki in the sub-nanomolar range.[1][2][3][4] While direct comparative studies are limited, the available data suggests it is significantly more potent than BMS-509744 and Soquelitinib in their respective assays. Vecabrutinib, as a dual inhibitor, presents a different therapeutic profile, with its activity against both BTK and ITK. The choice of an optimal ITK inhibitor for research or therapeutic development will depend on the specific requirements for potency, selectivity, and the desired biological outcome. The experimental protocols provided herein offer a foundation for conducting rigorous comparative studies to further elucidate the distinct properties of these promising molecules.

References

Safety Operating Guide

Navigating the Safe Disposal of GNE-4997: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the proper disposal of GNE-4997, a potent and selective ITK inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established guidelines for the disposal of laboratory chemical waste.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most research compounds, must follow a systematic process of segregation, containment, and clear labeling to ensure safety and compliance with hazardous waste regulations.

  • Waste Segregation :

    • Solid Waste : All solid this compound waste, including unused powder, contaminated personal protective equipment (gloves, weigh boats, pipette tips), and any contaminated lab supplies, must be collected in a designated, compatible hazardous waste container. This container should be robust, leak-proof, and clearly labeled as "Hazardous Waste" with the chemical name "this compound."

    • Liquid Waste : Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. It is crucial not to mix this waste with other solvent streams unless their compatibility has been thoroughly verified to prevent unintended chemical reactions. The container must be securely sealed and clearly labeled "Hazardous Waste," listing all contents, including solvents and the estimated concentration of this compound.

    • Sharps : Any sharps, such as needles or syringes, that are contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Container Management :

    • Ensure that all waste containers are in good condition and compatible with the chemical nature of this compound.

    • Keep waste containers securely closed except when adding waste to prevent the release of vapors.

    • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Disposal Request :

    • Once a waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

    • Complete all necessary hazardous waste disposal forms as required by your institution, providing accurate information about the waste composition.

Quantitative Data for Hazardous Waste Disposal

ParameterGuidelineSource
Container Fill Level Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.General Laboratory Safety Best Practice
pH of Aqueous Waste Generally, aqueous waste should be neutralized to a pH between 6.0 and 9.0 before disposal, but always check institutional guidelines.Institutional EHS Guidelines
Satellite Accumulation Area (SAA) Time Limit Partially filled containers may remain in the lab for up to one year. Full containers must be removed within three days of being full.[1]
Empty Container Rinsing Containers that held this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

GNE4997_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste (Unused powder, contaminated labware) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, syringes) segregate->sharps_waste Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Designated Sharps Container sharps_waste->sharps_container store_waste Store in Secondary Containment in Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste request_pickup Request Waste Pickup from Environmental Health & Safety (EHS) store_waste->request_pickup When container is full or no longer in use end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling GNE-4997

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of GNE-4997 based on general laboratory safety principles for potent chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this compound.

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling the potent and selective ITK inhibitor, this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of research.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. These requirements are based on standard laboratory safety protocols for handling potent chemical compounds.[1][2][3][4][5]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene, disposable. Double-gloving is recommended. Change gloves immediately if contaminated.[2]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the handling area. A face shield should be used in addition to goggles when there is a splash hazard.[2]
Skin and Body Protection Laboratory coatFully buttoned, with tight-fitting cuffs. A disposable gown is recommended when handling larger quantities.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.If weighing or handling the powder outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for specific guidance.

Operational Plan: Handling this compound

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a certified chemical fume hood or other ventilated enclosure.[6][7]

  • Prepare all necessary equipment (e.g., spatulas, weigh boats, solvent vials) before handling the compound.

  • Verify that an eyewash station and safety shower are readily accessible.

2. Weighing and Reconstitution:

  • Perform all weighing and initial reconstitution of solid this compound within a chemical fume hood to minimize inhalation exposure.[6][7]

  • Use appropriate tools to handle the compound, avoiding direct contact.

  • Close the primary container tightly after use.

3. Solution Handling:

  • When working with this compound in solution, handle it within a chemical fume hood.

  • Avoid splashes and the generation of aerosols.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Storage:

  • Store this compound in a tightly sealed container in a designated, well-ventilated, and secure area.

  • Follow the supplier's recommendations for storage temperature.

Disposal Plan: this compound Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[8][9][10][11]

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a designated hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name.
Solutions Containing this compound Collect in a designated liquid hazardous waste container. Do not mix with other waste streams unless compatibility is known. The container must be clearly labeled with "Hazardous Waste" and list all contents.
Contaminated Labware (e.g., pipette tips, vials) Dispose of in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of in a designated solid hazardous waste container immediately after use.

Note: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance. Never dispose of chemical waste down the drain or in the regular trash.[8][10][11]

Experimental Workflow for Safe Handling

GNE4997_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup weigh Weigh Solid this compound prep_setup->weigh reconstitute Reconstitute in Solvent weigh->reconstitute handle_solution Handle Solution reconstitute->handle_solution decontaminate Decontaminate Work Area handle_solution->decontaminate dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe finish End of Procedure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.